molecular formula C11H9NO2 B1590682 Methyl quinoline-7-carboxylate CAS No. 51552-68-2

Methyl quinoline-7-carboxylate

Cat. No.: B1590682
CAS No.: 51552-68-2
M. Wt: 187.19 g/mol
InChI Key: ZTZCGCCFJZVRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl quinoline-7-carboxylate is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZCGCCFJZVRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502345
Record name Methyl quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51552-68-2
Record name Methyl quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl quinoline-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of Methyl quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl Quinoline-7-Carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals.[1] This document offers a detailed exploration of a common synthetic route and the analytical techniques required to verify the structure and purity of the final product.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-stage process: first, the construction of the quinoline-7-carboxylic acid core, followed by esterification.

Formation of the Quinoline Core: Precursor Synthesis

The quinoline ring system can be constructed via several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3][4] For substituted quinoline carboxylic acids, the Pfitzinger reaction is particularly noteworthy. It involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[3][4][5] By selecting appropriately substituted starting materials, this and similar methods can be adapted to produce the required quinoline-7-carboxylic acid precursor.

Esterification: The Fischer-Speier Method

The conversion of quinoline-7-carboxylic acid to its corresponding methyl ester is efficiently accomplished via the Fischer-Speier esterification.[6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and fundamental transformation in organic synthesis.[8][9][10]

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, and following a series of proton transfers, a molecule of water is eliminated. The final deprotonation of the resulting oxonium ion yields the methyl ester and regenerates the acid catalyst.[6][8] Using an excess of methanol is a common strategy to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[8]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification start Substituted Aniline or Isatin Analog precursor Quinoline-7-carboxylic Acid start->precursor e.g., Pfitzinger Reaction or Skraup Synthesis esterification Fischer-Speier Esterification precursor->esterification Methanol (MeOH), H₂SO₄ (cat.) Reflux product This compound esterification->product Purification (Crystallization/Chromatography)

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of physical and spectroscopic methods provides a complete analytical profile.[11]

Physical and Chemical Properties

The fundamental properties of the target compound are summarized below. These data are essential for handling, storage, and preliminary identification.

PropertyValueSource
Appearance Solid
Molecular Formula C₁₁H₉NO₂[12][13]
Molecular Weight 187.19 g/mol [12]
Monoisotopic Mass 187.06332 Da[13]
Melting Point Not specified; determined experimentally
Spectroscopic Analysis

Spectroscopic techniques provide unambiguous structural confirmation by probing the molecular framework and functional groups.

G cluster_techniques Characterization Techniques cluster_info Information Obtained product This compound IR IR Spectroscopy product->IR Probes NMR NMR (¹H & ¹³C) product->NMR Probes MS Mass Spectrometry product->MS Probes IR_info Functional Groups (C=O, C-O) IR->IR_info Reveals NMR_info Connectivity & Chemical Environment (H & C atoms) NMR->NMR_info Reveals MS_info Molecular Weight & Fragmentation MS->MS_info Reveals

Caption: Key techniques for structural characterization.

2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. The presence of a strong band for the ester carbonyl (C=O) stretch is a key diagnostic feature.[14] Additionally, the disappearance of the broad O-H stretch from the precursor carboxylic acid confirms the success of the esterification.[14][15]

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2955 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1725 cm⁻¹: Strong C=O stretching of the ester functional group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

  • ~1280 cm⁻¹ and ~1100 cm⁻¹: C-O stretching vibrations of the ester group.

  • ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.[16]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of both the quinoline ring protons and the methyl ester protons. The aromatic protons of the quinoline ring are expected to appear as a series of multiplets in the downfield region (δ 7.5-9.0 ppm). A distinct singlet, integrating to three protons, should appear around δ 3.9-4.1 ppm, which is characteristic of the methyl ester (-OCH₃) protons.[17]

  • ¹³C NMR: The carbon NMR spectrum provides evidence for each unique carbon atom in the molecule. Key expected signals include the ester carbonyl carbon at δ ~166 ppm, the carbons of the quinoline ring between δ 120-155 ppm, and the methyl ester carbon at δ ~52 ppm.[18][19][20]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[11]

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 187, corresponding to the molecular weight of the compound (C₁₁H₉NO₂).[12][13]

  • Key Fragments: Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃) leading to an [M-31]⁺ peak at m/z 156, and the loss of the carbomethoxy group (•COOCH₃) resulting in an [M-59]⁺ peak at m/z 128.[12]

Experimental Protocols

CAUTION: These procedures should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-7-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (approx. 20-30 eq), which serves as both a reagent and a solvent.

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Protocol: Characterization
  • Melting Point: Determine the melting point of the purified solid using a calibrated melting point apparatus. A sharp melting range indicates high purity.

  • IR Spectroscopy: Acquire the IR spectrum of the solid product using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory.

  • NMR Spectroscopy:

    • Dissolve a small sample (~5-10 mg) of the product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: Obtain a mass spectrum using a mass spectrometer, for example, with an electron ionization (EI) source coupled to a Gas Chromatography (GC) system to confirm both purity and molecular weight.

References

  • Gómez-Caro, L. C., et al. (2011). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... ResearchGate.
  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.
  • Methyl isoquinoline-7-carboxylate | 178262-31-2. Sigma-Aldrich.
  • Quinoline. Wikipedia.
  • Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738. PubChem - NIH.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • methyl 8-hydroxyquinoline-7-carboxylate | CAS#:73776-20-2. Chemsrc.
  • This compound (C11H9NO2). PubChemLite.
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry - ACS Publications.
  • 7-Methylquinoline(612-60-2) 1H NMR. ChemicalBook.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • 4. RSC Medicinal Chemistry.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Fischer Esterification. Chemistry Steps.
  • Fischer–Speier esterification. Wikipedia.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • 2-methyl quinoline, 91-63-4. The Good Scents Company.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate.
  • Fischer Esterification. Organic Chemistry Portal.
  • Fischer Esterification.
  • 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum.
  • methyl isoquinoline-7-carboxylate(178262-31-2) 1 h nmr. ChemicalBook.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • methyl 5,7,8-trimethoxy-6-methyl-1-isoquinolinecarboxylate. ChemSynthesis.
  • 2-Quinolinecarboxylic acid, methyl ester. NIST WebBook.
  • Quinoline-7-carbaldehyde(49573-30-0) 13C NMR spectrum. ChemicalBook.
  • 13-C NMR Chemical Shift Table.pdf.
  • Organic chemistry. Wikipedia.
  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812. PubChem - NIH.
  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate.
  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate.
  • The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate.
  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. ResearchGate.
  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online.
  • 7-Methylquinoline | C10H9N | CID 11927. PubChem.

Sources

A-Z Spectroscopic-based characterization of Methyl quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl quinoline-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By detailing the experimental protocols, interpreting the spectral features, and explaining the underlying chemical principles, this guide serves as an authoritative resource for the structural elucidation and characterization of this molecule.

Table of Contents
  • Introduction to this compound

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR Spectroscopy

    • ¹³C NMR Spectroscopy

    • Experimental Protocol for NMR Data Acquisition

  • Infrared (IR) Spectroscopy

    • Interpretation of the IR Spectrum

    • Experimental Protocol for IR Data Acquisition

  • Mass Spectrometry (MS)

    • Analysis of the Mass Spectrum

    • Experimental Protocol for MS Data Acquisition

  • References

Introduction to this compound

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that are fundamental scaffolds in numerous pharmacologically active molecules. Their diverse biological activities have led to their use in the development of drugs for a wide range of diseases. This compound, with the molecular formula C₁₁H₉NO₂, is a specific derivative that holds potential as a building block in the synthesis of more complex molecules. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound. This guide provides a detailed analysis of its characteristic spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons of the ester group will appear as a singlet in the upfield region (around δ 3.9-4.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around δ 165-175 ppm). The aromatic carbons of the quinoline ring will appear in the region of δ 120-150 ppm.

A study on the theoretical and experimental ¹³C NMR chemical shifts of quinoline derivatives provides a basis for the interpretation of these spectra. Solvent effects can also influence the chemical shifts in the ¹³C NMR spectrum of quinoline derivatives.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~166
Quaternary Carbons~148, ~136, ~128, ~127
CH Carbons~150, ~130, ~129, ~128, ~122
O-CH₃~52

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Dissolve ~5-10 mg of This compound Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Instrument Place tube in NMR spectrometer (e.g., 400 MHz) Tube->Instrument Lock Lock on the deuterium signal of the solvent Instrument->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire_1H Acquire ¹H NMR spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Shim->Acquire_13C Process Fourier transform, phase correct, and baseline correct the spectra Acquire_1H->Process Acquire_13C->Process Reference Reference the spectra to TMS (δ 0.00 ppm) Process->Reference

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching of the ester group, typically appearing in the range of 1700-1725 cm⁻¹. The C-O stretching of the ester will show a band in the 1250-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will appear above 3000 cm⁻¹. The positions of carboxylate bands in IR spectra are well-documented.[1][2] Studies on the IR spectra of quinoline and its derivatives provide a reference for the expected aromatic ring vibrations.[3]

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3100
C=O (Ester)Stretch1700 - 1725
Aromatic C=CStretch1450 - 1600
C-O (Ester)Stretch1250 - 1300
Aromatic C-HBend (out-of-plane)750 - 900
Experimental Protocol for IR Data Acquisition

Workflow for IR Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Place a small amount of solid This compound Crystal onto the ATR crystal Sample->Crystal Pressure Apply pressure to ensure good contact Crystal->Pressure Background Collect a background spectrum Pressure->Background Acquire_IR Collect the sample spectrum Background->Acquire_IR Process Perform ATR correction and baseline correction Acquire_IR->Process

Caption: Workflow for IR Data Acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Analysis of the Mass Spectrum

The molecular formula of this compound is C₁₁H₉NO₂.[4] The monoisotopic mass is 187.0633 g/mol .[4] In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 187. The spectrum may also show peaks corresponding to common adducts such as [M+H]⁺ at m/z 188, [M+Na]⁺ at m/z 210, and [M+K]⁺ at m/z 226.[4] Fragmentation patterns can also provide structural information. For instance, the loss of the methoxy group (-OCH₃) would result in a fragment at m/z 156, and the loss of the entire ester group (-COOCH₃) would lead to a fragment corresponding to the quinoline cation at m/z 128.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M]⁺187.06
[M+H]⁺188.07
[M+Na]⁺210.05
[M-OCH₃]⁺156.04
[M-COOCH₃]⁺128.05
Experimental Protocol for MS Data Acquisition

Workflow for Mass Spectrometry (ESI-QTOF)

MS_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Prepare a dilute solution of This compound Solvent in a suitable solvent (e.g., methanol or acetonitrile) Sample->Solvent Infuse Infuse the sample into the ESI source Solvent->Infuse Tune Optimize ESI source parameters (e.g., capillary voltage, gas flow) Infuse->Tune Calibrate Calibrate the mass analyzer Tune->Calibrate Acquire_MS Acquire the mass spectrum in the desired mass range Calibrate->Acquire_MS Process Process the data to identify the molecular ion and fragments Acquire_MS->Process

Caption: Workflow for Mass Spectrometry Data Acquisition.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the unequivocal identification and characterization of this compound. The detailed protocols and interpretation of the spectral data serve as a valuable resource for researchers, ensuring scientific rigor and facilitating the advancement of research in fields that utilize this important chemical entity.

References
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2000). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Journal of the Chemical Society of Pakistan, 22(3), 180-185.
  • ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

  • NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Methyl Quinoline-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents. This technical guide focuses on a specific, high-potential subclass: methyl quinoline-7-carboxylate and its derivatives. While direct, extensive public data on the biological activities of simple derivatives is emerging, the core scaffold serves as a critical starting material for synthesizing compounds with a wide array of biological functions. This document provides an in-depth exploration of the synthesis, established biological activities, and prospective therapeutic applications of these derivatives, with a focus on enzyme inhibition, anticancer, antimicrobial, and anti-inflammatory potential. We will detail the causality behind experimental designs, provide validated protocols for screening, and present a forward-looking perspective for researchers in drug development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The Enduring Significance of the Quinoline Nucleus

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone of modern drug discovery. Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal characteristics for interacting with a multitude of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize efficacy and selectivity.

Focus on this compound: A Versatile Synthetic Intermediate

This compound serves as a particularly valuable building block in the synthesis of novel therapeutic agents. The ester functional group at the 7-position is readily modified, providing a convenient handle for creating diverse libraries of compounds through reactions like hydrolysis, amidation, or reduction. Its role as a key intermediate is highlighted in numerous patents for compounds targeting cancer and inflammatory conditions and in the synthesis of complex heterocyclic hybrids.[1][2] This guide will explore how this specific starting material can be leveraged to develop derivatives with significant biological potential.

Synthesis Strategies for this compound Derivatives

Foundational Synthetic Pathways

The construction of the core quinoline ring system is typically achieved through established name reactions like the Friedländer or Doebner-von Miller syntheses.[3] However, for generating novel derivatives, the focus often lies in the modification of a pre-existing functionalized scaffold like this compound.

General Workflow for Derivative Synthesis

A common and effective strategy for creating a library of diverse analogs begins with the conversion of the methyl ester to a more reactive intermediate, such as a carbohydrazide. This intermediate can then be cyclized with various reagents to form new heterocyclic systems, such as triazoles, pyrazoles, or oxadiazoles, appended to the quinoline core. This approach significantly expands the chemical space and allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[4]

Below is a generalized workflow illustrating this common synthetic approach.

G start This compound reagent1 Hydrazine Hydrate (Reflux) start->reagent1 step1 Quinoline-7-carbohydrazide reagent2 CS2 / KOH step1->reagent2 step2 Potassium (quinoline-7-carbonyl) -dithiocarbazate reagent3 Hydrazine Hydrate (Cyclization) step2->reagent3 step3 Substituted Triazole-thione reagent4 Substituted Alkyl/Aryl Halide step3->reagent4 step4 Final Hybrid Derivative reagent1->step1 reagent2->step2 reagent3->step3 reagent4->step4

Caption: Generalized synthetic workflow for creating hybrid derivatives.

Biological Activity I: Enzyme Inhibition (Antidiabetic Potential)

One of the most clearly elucidated activities of derivatives synthesized from this compound is the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are validated targets for controlling post-prandial hyperglycemia in type 2 diabetes.

Mechanism of Action

By inhibiting α-amylase and α-glucosidase in the digestive tract, these compounds delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This modulation slows the rate of glucose absorption into the bloodstream, thereby lowering the sharp spike in blood sugar levels that typically occurs after a meal. The efficacy of these inhibitors is a direct result of their molecular structure, which allows them to bind to the active sites of these enzymes, preventing substrate access.

Quantitative Analysis of Enzyme Inhibition

A study involving quinoline-triazole hybrids synthesized from this compound demonstrated potent dual inhibitory activity.[4] The half-maximal inhibitory concentrations (IC₅₀) highlight the significant potential of these derivatives, with several compounds showing greater potency than the standard drug, acarbose.

Compound IDR-Group (Substitution on Phenyl Ring)α-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
1d 4-OH0.80 ± 0.051.20 ± 0.10
2d 2-OH1.10 ± 0.101.50 ± 0.10
3d 3-OH1.50 ± 0.101.90 ± 0.20
4d 2,4-di-OH1.90 ± 0.202.10 ± 0.20
Acarbose Reference Standard10.30 ± 0.209.80 ± 0.20
Data adapted from a study on quinoline-based triazole hybrids.[4]

Biological Activity II: Anticancer Potential (Prospective)

While extensive SAR studies on simple this compound derivatives are not widely published, the scaffold is a key component in patented molecules designed as anticancer agents, particularly as modulators of the STAT3 and STAT6 signaling pathways.[2] The broader quinoline class exhibits well-documented anticancer activities through several primary mechanisms.

Potential Mechanisms of Action in Oncology
  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. Targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases like those in the STAT pathway, which are critical for tumor cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: Compounds can trigger programmed cell death by modulating key signaling pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription. Furthermore, some derivatives can inhibit topoisomerase enzymes, leading to DNA strand breaks and cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) STAT STAT RTK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P DNA DNA STAT_P->DNA Translocation Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Derivative Quinoline-7-Carboxylate Derivative Derivative->RTK Inhibits Derivative->STAT Inhibits Phosphorylation

Caption: Inhibition of the STAT signaling pathway by quinoline derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a critical first step in evaluating the anticancer potential of novel compounds.

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates, sterile

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Biological Activity III: Antimicrobial Potential (Prospective)

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics. It is therefore logical to investigate novel this compound derivatives for antibacterial and antifungal activity.

Potential Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: In bacteria, these enzymes are essential for DNA replication, repair, and recombination. Quinolone antibiotics bind to the enzyme-DNA complex, trapping it and leading to lethal double-strand breaks in the bacterial chromosome.

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds can interfere with the bacterial cell membrane, leading to leakage of essential cellular components and cell death.

  • Inhibition of Key Metabolic Enzymes: Derivatives may target enzymes crucial for microbial survival, such as those involved in folate synthesis or cellular respiration.

G start Prepare Compound Stock (e.g., 10 mg/mL in DMSO) step1 Perform 2-fold Serial Dilutions in 96-well plate (Column 1-10) start->step1 step2 Add Standardized Bacterial Inoculum to each well step1->step2 step3 Add Positive Control (Ciprofloxacin) and Growth Control (No Drug) step2->step3 step4 Incubate plate at 37°C for 18-24 hours step3->step4 step5 Visually Inspect for Turbidity step4->step5 end Determine MIC: Lowest concentration with no visible growth step5->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Objective: To find the lowest concentration of a test compound that prevents visible growth of a specific bacterial or fungal strain.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to wells in columns 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the highest concentration of the test compound (prepared in broth) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.

  • Controls: Column 11 will serve as the growth control (no drug), and column 12 will contain a reference antibiotic.

  • Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to all wells (columns 1-12).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for the development of novel, biologically active compounds. While direct biological screening data for its simple derivatives is limited in the public domain, its established use as a starting material for potent enzyme inhibitors and its inclusion in patented anticancer and anti-inflammatory molecules underscores its immense potential.

The future of research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and screening libraries of simple derivatives to establish clear relationships between chemical structure and biological activity across anticancer, antimicrobial, and anti-inflammatory assays.

  • Mechanism of Action Elucidation: For promising "hit" compounds, detailed biochemical and cellular assays are required to identify their precise molecular targets and pathways.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to enhance their potential as viable drug candidates.

This guide provides the foundational knowledge and validated experimental protocols for researchers to confidently explore the rich therapeutic potential of this compound derivatives.

References

  • New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. Frontiers in Chemistry. [Link]

  • New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. National Institutes of Health. [Link]

  • Cas 51552-68-2,Methyl 7-quinolinecarboxylate. LookChem. [Link]

  • WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][2][4]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][2][4]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions. Google Patents.

Sources

Methyl Quinoline-7-carboxylate: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its inherent biological activity and versatile chemical functionality make it a cornerstone of modern medicinal chemistry. This guide focuses on a particularly valuable derivative, Methyl Quinoline-7-carboxylate . The strategic placement of the methyl ester at the C-7 position provides a robust and adaptable synthetic handle, enabling a wide array of chemical transformations. This document serves as a technical deep-dive for researchers, providing foundational knowledge, detailed experimental protocols, and field-proven insights into leveraging this building block for the synthesis of complex molecular architectures.

Core Characteristics of the Building Block

This compound is an aromatic heterocyclic compound. The fusion of a benzene ring with a pyridine ring establishes the fundamental quinoline structure, while the methyl carboxylate group at the 7-position offers a prime site for chemical modification.[3] Understanding its basic properties is the first step in its effective application.

Physicochemical & Structural Data

A summary of the key properties of this compound is presented below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[4]
Molecular Weight 187.19 g/mol [4][5]
CAS Number 125545-32-0 (Implied)[4]
Appearance Varies (Typically off-white to yellow solid)General Knowledge
Monoisotopic Mass 187.06332 Da[4]
Predicted XlogP 2.1[4]
SMILES COC(=O)C1=CC2=C(C=CC=N2)C=C1[4]
InChIKey ZTZCGCCFJZVRTO-UHFFFAOYSA-N[4]

Synthesis of the Core Building Block

The construction of the this compound scaffold relies on established methods for quinoline synthesis followed by a standard esterification. The choice of synthesis route often depends on the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals its constituent parts, guiding the synthetic strategy. The primary disconnections involve the esterification step and the formation of the quinoline ring system itself.

G mqc This compound qc Quinoline-7-carboxylic Acid mqc->qc Esterification (Retron) aniline_deriv 3-Amino-benzoic Acid Derivative qc->aniline_deriv Skraup/Doebner-von Miller (Retron) carbonyl α,β-Unsaturated Carbonyl (e.g., from Glycerol) qc->carbonyl

Caption: Retrosynthesis of this compound.

Recommended Synthetic Protocol: Skraup-Doebner-von Miller Reaction & Esterification

This classical and robust method builds the quinoline ring from an aniline derivative. To obtain the 7-carboxy functionality, 3-aminobenzoic acid is a logical starting material.

Workflow Overview

Caption: Two-step synthesis workflow.

Step 1: Synthesis of Quinoline-7-carboxylic Acid via Skraup Synthesis [6][7]

This reaction involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

  • Reagents: 3-Aminobenzoic acid, Glycerol, Sulfuric Acid (conc.), Nitrobenzene (or other mild oxidant).

  • Procedure:

    • To a mechanically stirred mixture of 3-aminobenzoic acid and glycerol in a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid dropwise while cooling in an ice bath.

    • Add nitrobenzene as the oxidizing agent.

    • Heat the mixture carefully. The reaction is often exothermic and may require initial moderation before sustained heating at reflux for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it cautiously onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the crude product. The pH adjustment must be done carefully to ensure the carboxylic acid is in its salt form for dissolution and then re-precipitated.

    • Filter the crude solid, wash with cold water, and purify by recrystallization.

Scientist's Note: The Skraup reaction is notoriously vigorous. Proper control of temperature is critical. The use of ferrous sulfate can help moderate the reaction. Nitrobenzene serves as the oxidant to aromatize the dihydroquinoline intermediate; arsenic acid was used historically but is now avoided due to extreme toxicity.

Step 2: Fischer Esterification to Yield this compound

  • Reagents: Quinoline-7-carboxylic acid, Methanol (anhydrous), Sulfuric Acid (catalytic amount).

  • Procedure:

    • Suspend Quinoline-7-carboxylic acid in an excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

    • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete conversion of the starting material.

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

    • Purify the product by column chromatography or recrystallization.

Synthetic Transformations & Applications

The true power of this compound lies in its dual reactivity: the ester handle and the aromatic ring system.

Reactions at the Ester Functional Group

The carboxylate is a gateway to a variety of functional groups critical for drug development, particularly amides.

G mqc Methyl Quinoline-7-carboxylate acid Quinoline-7- carboxylic Acid mqc->acid Saponification (NaOH, H₂O/MeOH) amide Quinoline-7- carboxamide Derivative mqc->amide Aminolysis (R₂NH, Heat) alcohol 7-(Hydroxymethyl) quinoline mqc->alcohol Reduction (LiAlH₄, THF) acid->amide Amide Coupling (SOCl₂, then R₂NH)

Caption: Key transformations of the ester group.

Protocol 3.1.1: Saponification to Quinoline-7-carboxylic Acid

  • Principle: Base-catalyzed hydrolysis of the ester to the corresponding carboxylate salt, followed by acidic workup to yield the carboxylic acid.[8]

  • Procedure:

    • Dissolve this compound in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the mixture and remove methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer with cold 1M HCl until a precipitate forms (typically pH 3-4).

    • Collect the solid carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 3.1.2: Amide Bond Formation [9]

  • Principle: Conversion of the carboxylic acid (generated via saponification) into an activated species (acid chloride), which readily reacts with an amine to form a stable amide bond.

  • Procedure:

    • (Activation) Suspend quinoline-7-carboxylic acid (1 eq.) in an anhydrous solvent like toluene or dichloromethane. Add thionyl chloride (SOCl₂, ~2-3 eq.) and a catalytic amount of DMF ("Vilsmeier catalysis").

    • Reflux the mixture for 2-3 hours until gas evolution ceases and the solution becomes clear.

    • Remove the excess SOCl₂ and solvent under vacuum to obtain the crude quinoline-7-carbonyl chloride.

    • (Coupling) Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

    • Slowly add a solution of the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base like triethylamine (2 eq.) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting amide by column chromatography.

Experimental Insight: Direct aminolysis of the methyl ester is possible but often requires high temperatures and is limited to more nucleophilic amines. The two-step acid chloride method is more general and reliable, providing higher yields under milder conditions.

Reactions on the Quinoline Ring

The quinoline ring can be functionalized using modern catalytic methods, although this often requires pre-functionalization (e.g., halogenation) for cross-coupling reactions.

Protocol 3.2.1: Photocatalytic C-H Alkylation (Minisci-type Reaction)

  • Principle: Modern approaches allow for the direct functionalization of C-H bonds. Visible-light photocatalysis can generate alkyl radicals from carboxylic acids, which then add to the protonated quinoline ring in a Minisci-type reaction, favoring the C2 and C4 positions.[10]

  • Procedure (Conceptual, based on similar systems):

    • In a reaction vessel, combine this compound (1 eq.), a simple alkyl carboxylic acid (e.g., pivalic acid, 5-10 eq.) as the radical source, and a photocatalyst (e.g., an iridium or iron complex).

    • Add a suitable solvent (e.g., acetonitrile or DMSO) and an acid (e.g., trifluoroacetic acid) to protonate the quinoline nitrogen, which activates it for radical attack.

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Irradiate the stirred mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.

    • Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to isolate the alkylated quinoline derivatives.

Expertise & Experience: Regioselectivity is a key challenge in direct C-H functionalization of quinolines. The electron-deficient nature of the protonated ring directs nucleophilic radical attack primarily to the C2 and C4 positions. The C7-ester group has a minor electronic influence on this selectivity but significantly impacts the molecule's overall properties.

Application in Drug Discovery: A Case Study

The quinoline scaffold is a key component of many approved drugs. Derivatives of quinoline carboxylic acids have shown promise as potent inhibitors of various biological targets.

Case Study: Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for cancer and autoimmune diseases. Structure-guided design has led to potent inhibitors based on a quinoline carboxylic acid core.[11]

Synthetic Pathway Example

Caption: Pathway from the building block to a bioactive scaffold.

While the cited research focuses on 4-quinoline carboxylic acids[11], the synthetic logic is directly translatable. By using this compound, medicinal chemists can explore a different region of the target's binding pocket, potentially leading to novel inhibitors with improved selectivity or pharmacokinetic profiles. The conversion of the C7-ester to various amides (Protocol 3.1.2) is the key step in building a library of diverse compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a reliable entry point into the rich chemical space of quinoline derivatives. Its value is defined by the versatility of its ester handle and the inherent biological relevance of its core scaffold.

Future research will likely focus on developing more efficient and regioselective C-H functionalization methods that can directly modify the quinoline ring without the need for pre-functionalization. Furthermore, the incorporation of this building block into DNA-encoded libraries and high-throughput synthesis platforms will accelerate the discovery of new therapeutic agents based on the quinoline-7-carboxylate framework.

References

  • Gómez-Caro, C., et al. (2011). Synthesis of quinoxaline 1, 4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures.
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (n.d.).
  • Quinoline. (n.d.). Wikipedia.
  • 7-Methylquinoline-8-carboxylic acid. (n.d.). MySkinRecipes.
  • methyl 8-hydroxyquinoline-7-carboxyl
  • Methyl quinoline-7-carboxyl
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Quinoline-7-carboxylic acid. (n.d.). Amerigo Scientific.
  • Process for the preparation of quinoline carboxylic acids. (1994).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using.... (n.d.).
  • Methyl quinoline-6-carboxyl
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands.
  • Methyl quinoline-2-carboxyl
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • 7-Methylquinoline. (n.d.). PubChem.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PMC - NIH.
  • Methyl quinoline-5-carboxyl
  • Organic chemistry. (n.d.). Wikipedia.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018).
  • A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.). NIH.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). PMC - NIH.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-7-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. While much of the historical focus has centered on derivatives substituted at the 2- and 4-positions, the strategic functionalization at the 7-position has emerged as a critical determinant of biological activity, particularly in the realm of antimicrobial and anticancer agents. This in-depth technical guide charts the historical trajectory and discovery of quinoline-7-carboxylic acid esters, from the early days of quinoline chemistry to their contemporary significance in drug development. We will explore the evolution of synthetic methodologies, delve into the causal relationships between structure and activity, and provide detailed experimental protocols for the preparation and analysis of these pivotal compounds. This guide aims to be an essential resource for researchers and scientists dedicated to the exploration of novel quinoline-based therapeutics.

Introduction: The Quinoline Core and the Strategic Importance of the 7-Position

The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated this colorless, hygroscopic liquid from coal tar.[1] For decades, the elucidation of its structure, a fusion of a benzene and a pyridine ring, captivated chemists. The advent of robust synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses in the late 19th century, unlocked the potential for creating a vast array of quinoline derivatives.[2][3][4]

Early medicinal applications of quinolines were dominated by the antimalarial properties of quinine, a natural product, and its synthetic analogs. However, the landscape of quinoline chemistry was irrevocably altered with the discovery of nalidixic acid in the 1960s, the progenitor of the quinolone and later fluoroquinolone antibiotics. This discovery underscored the profound impact of substituents on the biological activity of the quinoline scaffold.

While the carboxyl group at the 3-position and the carbonyl at the 4-position were quickly identified as essential for the antibacterial activity of quinolones, the substituent at the 7-position emerged as a key modulator of potency, spectrum of activity, and pharmacokinetic properties.[5][6] The introduction of a basic amino heterocyclic group, such as piperazine or pyrrolidine, at this position was found to be a stringent requirement for potent antibacterial action, likely due to its role in facilitating interaction with bacterial DNA gyrase and topoisomerase IV.[7] This realization catalyzed a surge in research focused on the synthesis and evaluation of diverse 7-substituted quinoline carboxylic acids and their derivatives, including esters.

The Dawn of 7-Substituted Quinolines: A Synthetic Evolution

The classical quinoline syntheses, while foundational, were often harsh and lacked the regioselectivity required for the targeted synthesis of specific isomers like quinoline-7-carboxylic acid. The development of more refined and versatile synthetic strategies was therefore paramount.

Navigating the Isomeric Landscape: From Classical to Modern Methodologies

The Skraup synthesis , involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is a powerful method for generating the quinoline core.[4][8] However, its application to the synthesis of specific isomers of substituted quinolines can be challenging due to the potential for multiple reaction pathways. Modified Skraup reactions have been developed to improve yields and reduce the often-violent nature of the original procedure.[9][10]

The Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds in place of glycerol, offers a more versatile route to substituted quinolines.[3][11] This method, along with the related Doebner reaction (using anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids), provided early avenues for accessing quinolines with carboxylic acid functionalities.[2][12]

A significant advancement in the targeted synthesis of quinoline carboxylic acids was the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids.[4] While primarily used for 4-carboxylic acid derivatives, modifications and alternative starting materials have expanded its scope.

The Gould-Jacobs reaction , starting from an aniline and ethyl ethoxymethylenemalonate, has proven to be a particularly valuable methodology for the preparation of 4-hydroxy-3-quinolinecarboxylic acid esters. This approach has been successfully employed to synthesize arrays of 6- and 7-substituted quinolones, including esters with potent antimalarial activity.[13][14][15]

More contemporary approaches, such as the one-pot Friedländer synthesis from o-nitroarylcarbaldehydes and ketones, have further streamlined the synthesis of specifically substituted quinolines, including 2-phenylquinoline-7-carboxylic acid, a key precursor for esterification.[16]

Key Synthetic Methodologies and Experimental Protocols

The ability to synthesize quinoline-7-carboxylic acid esters with high purity and in good yield is fundamental to their study and application. Below are detailed protocols for the synthesis of a key intermediate and a representative ester.

Synthesis of 2-Phenylquinoline-7-carboxylic Acid via One-Pot Friedländer Annulation

This protocol is adapted from a scalable, one-pot procedure that utilizes the in-situ reduction of an o-nitroarylcarbaldehyde followed by condensation.[16]

Materials:

  • 4-Nitro-3-formylbenzoic acid

  • Acetophenone

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Water

Procedure:

  • To a stirred suspension of 4-nitro-3-formylbenzoic acid (1 equivalent) and iron powder (5 equivalents) in ethanol, add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add a solution of potassium hydroxide (2.5 equivalents) in water.

  • Add acetophenone (1.2 equivalents) and continue to stir at room temperature.

  • Upon completion, acidify the reaction mixture with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-phenylquinoline-7-carboxylic acid.

Esterification of Quinoline-7-carboxylic Acid

A general procedure for the synthesis of a methyl ester is provided below. This can be adapted for other alcohols.

Materials:

  • Quinoline-7-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Suspend quinoline-7-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (3 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully add anhydrous methanol.

  • Stir for an additional hour at room temperature.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the methyl quinoline-7-carboxylate.

Biological Significance and Therapeutic Applications

The strategic placement of a carboxylic acid ester at the 7-position of the quinoline nucleus has led to the discovery of compounds with a diverse range of biological activities.

Antimicrobial Agents: The Fluoroquinolone Legacy

The development of fluoroquinolone antibiotics represents a landmark achievement in medicinal chemistry, and the 7-position is central to their success. While the parent compounds are carboxylic acids, ester prodrugs have been explored to improve pharmacokinetic properties. The heterocyclic substituent at the 7-position is critical for interaction with bacterial DNA gyrase and topoisomerase IV, the molecular targets of these drugs.[5][6] Modifications at this position have a profound impact on the antibacterial spectrum, potency, and safety profile of fluoroquinolones.[17][18][19]

Antimalarial Agents: Targeting the Parasite's Powerhouse

Recent research has highlighted the potential of quinolone esters as potent antimalarial agents. Specifically, 7-substituted quinolone esters have demonstrated nanomolar activity against Plasmodium falciparum, the deadliest malaria parasite.[13][14][15] These compounds are believed to target the parasite's cytochrome bc₁ complex, a key component of the mitochondrial electron transport chain, thereby disrupting its energy metabolism.

Anticancer and Enzyme Inhibitory Activity

The quinoline scaffold is also a recognized pharmacophore in the design of anticancer agents. Modifications at the 7-position have been shown to influence the cytotoxic activity of fluoroquinolone derivatives against various cancer cell lines.[5] Furthermore, quinoline carboxylic acid derivatives have been identified as inhibitors of various enzymes, including diacylglycerol O-acyltransferase (DGAT1) and protein kinase CK2, suggesting their potential in treating metabolic disorders and cancer.[20][21] The ester functionality in these derivatives can be crucial for cell permeability and metabolic stability.

Data Presentation

Table 1: Biological Activity of Representative Quinolone Derivatives with 7-Position Substitution

Compound Class7-Position SubstituentTargetBiological ActivityReference(s)
FluoroquinolonePiperazinyl/PyrrolidinylDNA Gyrase/Topoisomerase IVBroad-spectrum antibacterial[5][6][22]
Quinolone EsterVariousPlasmodium falciparum bc₁ complexAntimalarial (nM range)[13][14][15]
Quinolone Carboxylic AcidVariousDGAT1Enzyme inhibition[20]
Quinolone Carboxylic AcidVariousProtein Kinase CK2Enzyme inhibition (µM range)[21]

Visualizations

Classical Quinoline Synthesis Pathways

Quinoline_Synthesis cluster_skraup Skraup Synthesis cluster_doebner_miller Doebner-von Miller Reaction cluster_gould_jacobs Gould-Jacobs Reaction Skraup_Reactants Aniline + Glycerol + H₂SO₄ + Oxidizing Agent Skraup_Product Quinoline Skraup_Reactants->Skraup_Product DvM_Reactants Aniline + α,β-Unsaturated Carbonyl Compound DvM_Product Substituted Quinoline DvM_Reactants->DvM_Product GJ_Reactants Aniline + Ethyl ethoxymethylenemalonate GJ_Product 4-Hydroxy-3-quinoline- carboxylic acid ester GJ_Reactants->GJ_Product

Caption: Overview of classical synthetic routes to the quinoline core.

The Central Role of the 7-Position in Fluoroquinolone Activity

Fluoroquinolone_SAR Fluoroquinolone Fluoroquinolone Core Position_7 7-Position Substituent Fluoroquinolone->Position_7 Modification at Antibacterial_Activity Antibacterial Spectrum & Potency Position_7->Antibacterial_Activity Modulates Pharmacokinetics Bioavailability & Safety Position_7->Pharmacokinetics Influences DNA_Gyrase DNA Gyrase/ Topoisomerase IV Interaction Position_7->DNA_Gyrase Critical for

Caption: Structure-activity relationship of the 7-position in fluoroquinolones.

Future Perspectives

The journey of quinoline-7-carboxylic acid esters from relative obscurity to a focal point of medicinal chemistry research is a testament to the power of systematic structure-activity relationship studies. The foundational understanding of the importance of the 7-position, born from the development of fluoroquinolone antibiotics, has paved the way for the exploration of these compounds in other therapeutic areas, including malaria and cancer.

Future research will likely focus on the design of novel esters with enhanced target specificity and improved pharmacokinetic profiles. The use of ester prodrug strategies to overcome challenges such as poor solubility and metabolic instability will continue to be a key area of investigation. Furthermore, the application of modern synthetic methodologies, including flow chemistry and photocatalysis, will undoubtedly accelerate the discovery and development of the next generation of quinoline-7-carboxylic acid ester-based therapeutics. The rich history and proven therapeutic potential of the quinoline scaffold ensure that its 7-substituted derivatives will remain a fertile ground for innovation in drug discovery for years to come.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (2022, August 18). Frontiers. [Link]

  • The history of the development and changes of quinolone antibacterial agents. (n.d.). IntechOpen. [Link]

  • Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships. (1995, August 18). PubMed. [Link]

  • The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex. (n.d.). MedChemComm (RSC Publishing). [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. [Link]

  • The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex. (2012, March 1). Liverpool School of Tropical Medicine. [Link]

  • Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. (1993, May 14). PubMed. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex. (n.d.). ResearchGate. [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). ResearchGate. [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. (2011, December 9). Publishing at the Library. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). Canadian Science Publishing. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC. [Link]

  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (n.d.). PubMed. [Link]

  • Quinoline. (n.d.). Wikipedia. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, December 19). PubMed. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). Stork. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry - ACS Publications. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018, May 4). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl Quinoline-7-carboxylate: Experimental Determination of Solubility and Melting Point

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies used to determine the key physical properties of Methyl quinoline-7-carboxylate, specifically its solubility and melting point. While specific experimental data for this particular isomer is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to ascertain these critical parameters. Understanding these properties is paramount in the fields of medicinal chemistry, materials science, and pharmaceutical development, as they directly influence a compound's behavior in various environments and its suitability for specific applications.

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[1] The precise physical characteristics of a specific derivative, such as this compound, are crucial for its development. For instance, solubility directly impacts bioavailability and formulation, while the melting point is a key indicator of purity and stability.[2]

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[2] Therefore, determining the melting point is a fundamental technique for identifying a compound and assessing its purity.[2] An impure compound will typically exhibit a depressed and broader melting point range.[2]

Principle of Melting Point Determination

The most common and standard method for determining the melting point is the capillary method.[3][4] This technique involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance melts.[3][4]

Experimental Protocol for Melting Point Determination

The following protocol outlines the steps for determining the melting point of this compound using a modern melting point apparatus.

Materials:

  • This compound (dry, powdered)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample several times to introduce a small amount of the compound.

    • Tap the bottom of the capillary tube on a hard surface to pack the powder into a dense column at the sealed end.[3] The packed sample should be 2-3 mm in height.

  • Initial (Rapid) Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Rapidly heat the sample to get an approximate melting point. This provides a target range for a more accurate measurement.[2]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 10-15°C below the approximate melting point observed.

    • Insert a new capillary tube with the sample.

    • Set the heating rate to a slow, controlled ramp, typically 1-2°C per minute, as you approach the expected melting point.

    • Carefully observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (the initial melting point).

    • Record the temperature at which the entire sample has completely melted (the final melting point). This range is the melting point of the sample.

    • Repeat the measurement at least twice to ensure consistency and accuracy.

Data Presentation

The melting point data should be recorded in a clear and organized manner.

Compound Trial 1 (°C) Trial 2 (°C) Average Melting Point Range (°C)
This compoundTinitial - TfinalTinitial - TfinalTavg_initial - Tavg_final
Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_analysis Data Analysis prep1 Dry and Powder Sample prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample prep2->prep3 det1 Insert into Apparatus prep3->det1 det2 Rapid Heating (Approx. MP) det1->det2 det3 Cool and Re-insert det2->det3 det4 Slow Heating (1-2°C/min) det3->det4 det5 Record Initial & Final MP det4->det5 ana1 Repeat for Consistency det5->ana1 ana2 Calculate Average Range ana1->ana2

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[5] It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[6]

Principle of Solubility Determination

Qualitative solubility tests involve observing whether a compound dissolves in a particular solvent.[7] By testing solubility in a range of solvents with different polarities and pH, one can infer the structural features and functional groups of the compound.[8]

Experimental Protocol for Qualitative Solubility Determination

This protocol describes a systematic approach to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Micro spatula

  • Vortex mixer (optional)

  • Solvents:

    • Water (H₂O)

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Diethyl ether (Et₂O) or another non-polar organic solvent

    • Ethanol (EtOH) or another polar organic solvent

Procedure:

  • General Procedure for Each Solvent:

    • Add approximately 2-3 mg of this compound to a small test tube.

    • Add 0.1 mL of the chosen solvent to the test tube.

    • Gently shake or vortex the test tube for 1-2 minutes.[8]

    • Observe if the solid dissolves completely. If it dissolves, the compound is considered "soluble." If any solid remains, it is "insoluble."

  • Systematic Testing Approach:

    • Step 1: Water Solubility: Begin by testing the solubility in water. The presence of polar functional groups can lead to water solubility.[8]

    • Step 2: Aqueous Acid/Base Solubility:

      • If insoluble in water, test solubility in 5% HCl. Solubility in dilute acid suggests the presence of a basic functional group (like the quinoline nitrogen).

      • If insoluble in water, test solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions indicates the presence of an acidic functional group.[8]

    • Step 3: Organic Solvent Solubility: Test the solubility in a polar organic solvent (e.g., ethanol) and a non-polar organic solvent (e.g., diethyl ether). Most organic compounds are soluble in at least one organic solvent.

Data Presentation

The results of the qualitative solubility tests should be summarized in a table.

Solvent Polarity Observation (Soluble/Insoluble) Inference
Water (H₂O)PolarPresence of polar functional groups
5% HClAqueous AcidPresence of a basic functional group
5% NaOHAqueous BasePresence of an acidic functional group
Ethanol (EtOH)Polar Organic
Diethyl Ether (Et₂O)Non-polar Organic
Visualization of Solubility Testing Workflow

SolubilityWorkflow start Start with Sample water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble organic Test in Organic Solvents water->organic Soluble naoh Test in 5% NaOH hcl->naoh Insoluble hcl->organic Soluble (Basic Compound) naoh->organic Insoluble naoh->organic Soluble (Acidic Compound) end End organic->end

Caption: Systematic Workflow for Solubility Testing.

Conclusion

The determination of melting point and solubility are indispensable preliminary steps in the characterization of any novel compound, including this compound. The protocols detailed in this guide represent standard, robust methodologies that provide reliable and reproducible data. While specific experimental values for this compound require laboratory investigation, the frameworks provided herein offer a clear path for researchers to obtain this critical information, thereby facilitating further research and development in their respective fields.

References

  • Melting Point Determin
  • Melting point determin
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Melting point determin
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri–St. Louis.
  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25).
  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • Solubility Tests for Organic Compounds. (2021, March 24). YouTube.
  • Methyl quinoline-6-carboxyl
  • 7-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER. (2025, July 2). ChemicalBook.
  • 7-Methylquinoline. (n.d.). PubChem.
  • Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... (n.d.).
  • methyl 8-hydroxyquinoline-7-carboxyl
  • Methyl 7-methylquinoline-4-carboxyl
  • Methyl isoquinoline-7-carboxyl
  • 2-methyl quinoline. (n.d.). The Good Scents Company.
  • Methyl quinoline-2-carboxyl
  • Methyl quinoline-6-carboxyl
  • Quinoline. (n.d.). Wikipedia.

Sources

An In-depth Technical Guide on the Potential Therapeutic Applications of Methyl quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] From the historical antimalarial quinine to modern anticancer agents, the quinoline nucleus offers a versatile framework for drug design.[2] A particularly intriguing subset of this family is the quinoline carboxylates, which have demonstrated a wide array of pharmacological activities.[3][4] This guide delves into the prospective therapeutic applications of a specific, yet underexplored derivative: Methyl quinoline-7-carboxylate. While direct extensive research on this particular molecule is nascent, a comprehensive analysis of its structural analogs and the broader class of quinoline derivatives allows us to project its potential with a high degree of scientific confidence. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a roadmap for exploring the therapeutic landscape of this compound.

Synthesis and Physicochemical Profile of this compound

A plausible and efficient synthesis of this compound can be achieved through a multi-step process, commencing with the well-established Doebner-von Miller reaction to construct the quinoline core, followed by esterification.[5]

Proposed Synthetic Pathway:

A likely synthetic route would involve the reaction of an appropriate aniline derivative with an α,β-unsaturated carbonyl compound to form the quinoline ring, followed by oxidation and subsequent esterification to yield the final product.

Synthesis of this compound cluster_0 Doebner-von Miller Reaction cluster_1 Esterification m-Aminobenzoic_acid m-Aminobenzoic acid Quinoline-7-carboxylic_acid Quinoline-7-carboxylic acid m-Aminobenzoic_acid->Quinoline-7-carboxylic_acid 1. Glycerol Glycerol Glycerol->Quinoline-7-carboxylic_acid 1. Sulfuric_acid H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) Sulfuric_acid->Quinoline-7-carboxylic_acid 1. Methyl_quinoline_7_carboxylate This compound Quinoline-7-carboxylic_acid->Methyl_quinoline_7_carboxylate 2. Methanol Methanol (CH₃OH) Methanol->Methyl_quinoline_7_carboxylate 2. Acid_catalyst Acid Catalyst (e.g., H₂SO₄) Acid_catalyst->Methyl_quinoline_7_carboxylate 2.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties:
PropertyValueSource
Molecular FormulaC₁₁H₉NO₂[6]
Molecular Weight187.19 g/mol [7]
XlogP (predicted)2.1[6]
Monoisotopic Mass187.06332 Da[6]

Potential Therapeutic Applications: A Prospective Analysis

Based on the extensive literature on quinoline derivatives, we can hypothesize several promising therapeutic avenues for this compound.

Anticancer Activity

Quinoline-based compounds have shown significant potential as anticancer agents, with some derivatives exhibiting selective cytotoxicity against various cancer cell lines, including breast, colon, and cervical cancers.[3][5][8]

Hypothesized Mechanism of Action: The anticancer effects of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate key signaling pathways involved in cell proliferation and apoptosis.[5][9] The planar nature of the quinoline ring is well-suited for DNA intercalation, while various substituents can influence interactions with specific enzyme active sites.

Proposed Experimental Workflow for Anticancer Screening:

Anticancer Screening Workflow Start This compound MTT_Assay Cytotoxicity Screening (MTT Assay) - Panel of cancer cell lines (e.g., MCF-7, HCT-116) - Determine IC₅₀ values Start->MTT_Assay Mechanism_Investigation Mechanism of Action Studies - Topoisomerase inhibition assay - DNA intercalation studies - Kinase inhibition profiling MTT_Assay->Mechanism_Investigation If active Apoptosis_Assay Apoptosis Induction - Annexin V/PI staining - Caspase activity assays Mechanism_Investigation->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy - Xenograft mouse models - Assess tumor growth inhibition Apoptosis_Assay->In_Vivo_Studies End Lead Candidate for Preclinical Development In_Vivo_Studies->End

Caption: A stepwise workflow for evaluating the anticancer potential.

Detailed Protocol: MTT Assay for Cytotoxicity Screening [10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Include a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Properties

Several quinoline derivatives have demonstrated notable anti-inflammatory effects.[3][7] This suggests that this compound could be a candidate for the development of novel anti-inflammatory drugs.

Hypothesized Mechanism of Action: The anti-inflammatory activity of quinolines may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory signaling pathways such as NF-κB.

Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay [3]

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide Measurement: After 24 hours, measure the production of nitric oxide (a key inflammatory mediator) in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

  • Data Analysis: Determine the ability of the compound to reduce the production of inflammatory mediators.

Antimicrobial and Antiparasitic Potential

The quinoline scaffold is famously present in antimalarial drugs like chloroquine and quinine.[1][11] This historical success, coupled with the broad-spectrum antimicrobial activity of many quinoline derivatives, makes this a promising area of investigation.[2]

Hypothesized Mechanism of Action: The antimicrobial action of quinolines can vary. In malaria parasites, they are thought to interfere with heme detoxification. In bacteria, they may inhibit DNA gyrase or other essential enzymes.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare standardized inoculums of bacterial or fungal strains.

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microorganism.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition

Recent studies have identified quinoline carboxylic acid derivatives as potent inhibitors of various enzymes, including diacylglycerol acyltransferase 1 (DGAT1), P2X7 receptor, and sirtuin 3 (SIRT3).[9][12][13] This suggests that this compound could be a valuable scaffold for developing novel enzyme inhibitors.

Hypothesized Mechanism of Action: The quinoline ring can act as a scaffold to position functional groups that interact with the active site of an enzyme. The carboxylate or ester group can form key hydrogen bonds or other interactions with amino acid residues.

Proposed Experimental Protocol: General Enzyme Inhibition Assay [10]

  • Reagents: Prepare the purified target enzyme, its substrate, and a suitable buffer system.

  • Reaction Mixture: In a microplate well, combine the enzyme, buffer, and various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate. The detection method will depend on the specific enzyme (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of quinoline derivatives is highly dependent on their substitution patterns.[4] For this compound, the following structural features are of particular interest:

  • The Methyl Ester: Compared to the free carboxylic acid, the methyl ester group increases lipophilicity, which may enhance cell membrane permeability and alter the pharmacokinetic profile. However, it may also reduce the ability to form certain hydrogen bonds with biological targets.[10] In some cases, the ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

  • The 7-Position: The position of the substituent on the quinoline ring is crucial. The 7-position is electronically distinct from other positions and substitution at this site can significantly impact biological activity.

Future Research Directions and Conclusion

The therapeutic potential of this compound remains largely untapped. This guide provides a scientifically grounded framework for its systematic investigation. The proposed experimental workflows offer a clear path to elucidating its biological activities and mechanisms of action.

Logical Flow for Future Research:

Future_Research_Flow Synthesis_and_Characterization 1. Optimized Synthesis and Full Physicochemical Characterization In_Vitro_Screening 2. Broad In Vitro Screening - Anticancer - Anti-inflammatory - Antimicrobial - Enzyme Inhibition Panels Synthesis_and_Characterization->In_Vitro_Screening Hit_Identification 3. Identification of 'Hit' Activities In_Vitro_Screening->Hit_Identification Mechanism_of_Action 4. In-depth Mechanism of Action Studies for 'Hits' Hit_Identification->Mechanism_of_Action Lead_Optimization 5. Lead Optimization through Medicinal Chemistry - SAR studies - Synthesis of analogs Mechanism_of_Action->Lead_Optimization In_Vivo_Testing 6. In Vivo Proof-of-Concept Studies in Animal Models Lead_Optimization->In_Vivo_Testing Preclinical_Development 7. Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A logical progression for the development of this compound.

References

  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1704-1709. [Link][12]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4998. [Link][3]

  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. Retrieved from [Link][7]

  • Shah, Q., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Pharmaceuticals, 14(10), 1033. [Link][13]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848833. [Link][9]

  • PubChem. (n.d.). This compound. Retrieved from [Link][6]

  • Barria, C. S., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 60(22), 9240-9252. [Link][11]

  • Khan, I., et al. (2019). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 24(17), 3076. [Link][2]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20177-20205. [Link][5]

  • Al-Salahi, R., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 28(22), 7592. [Link][4]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link][1]

  • Kumar, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11726. [Link][8]

Sources

A Technical Guide to Methyl Quinoline-7-Carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of Methyl quinoline-7-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis strategies, physicochemical properties, and potential applications, with a particular focus on its relevance in medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a substituted quinoline, a class of heterocyclic aromatic organic compounds. The definitive identification of this molecule is crucial for accurate research and documentation.

IUPAC Name and CAS Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

It is important to distinguish this compound from its isomers and related derivatives, which do have unique CAS numbers:

Compound NameCAS Number
Methyl isoquinoline-7-carboxylate178262-31-2[3]
Methyl quinoline-2-carboxylate19575-07-6[4]
Methyl quinoline-6-carboxylate38896-30-9[5]
Methyl 8-hydroxyquinoline-7-carboxylate73776-20-2[6]
Molecular Structure and Properties

The structural and physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC11H9NO2[2]
Molecular Weight187.19 g/mol [4][5]
InChIInChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3[2]
InChIKeyZTZCGCCFJZVRTO-UHFFFAOYSA-N[2]
SMILESCOC(=O)C1=CC2=C(C=CC=N2)C=C1[2]

Synthesis of the Quinoline Core

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. The choice of a specific synthetic pathway depends on the desired substitution pattern and the availability of starting materials.

Classical Quinoline Syntheses

Several classical methods can be adapted for the synthesis of quinoline-7-carboxylic acid, the precursor to this compound. These include:

  • Skraup Synthesis: This reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[7] For the synthesis of a 7-substituted quinoline, a meta-substituted aniline would be the logical starting material.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[7]

  • Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone.[7]

  • Friedländer Synthesis: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]

The following diagram illustrates a generalized workflow for the synthesis of a quinoline derivative, which can be adapted for the target molecule.

G cluster_synthesis General Quinoline Synthesis cluster_esterification Esterification Starting_Materials Aniline Derivative + Carbonyl Compound Reaction_Conditions Acid or Base Catalyst, Heat Starting_Materials->Reaction_Conditions Cyclization Intramolecular Cyclization Reaction_Conditions->Cyclization Aromatization Dehydration/ Oxidation Cyclization->Aromatization Quinoline_Core Substituted Quinoline Aromatization->Quinoline_Core Quinoline_Carboxylic_Acid Quinoline-7-carboxylic Acid Quinoline_Core->Quinoline_Carboxylic_Acid Further Functionalization Esterification_Reaction Acid Catalyst (e.g., H2SO4) Quinoline_Carboxylic_Acid->Esterification_Reaction Methanol Methanol (CH3OH) Methanol->Esterification_Reaction Final_Product This compound Esterification_Reaction->Final_Product

Synthetic workflow for this compound.
Esterification of Quinoline-7-carboxylic Acid

Once quinoline-7-carboxylic acid is synthesized, the final step is a standard esterification reaction.

Protocol: Fischer Esterification

  • Reactant Preparation: In a round-bottom flask, dissolve quinoline-7-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[8] The carboxylic acid and ester functionalities play a significant role in the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]

Anticancer and Anti-inflammatory Properties

Quinoline derivatives have been extensively investigated for their potential as anticancer and anti-inflammatory agents.[8][10] The planar quinoline ring system can intercalate with DNA, and various substituents can modulate this interaction and confer selectivity for cancer cells. Furthermore, certain quinoline-carboxylic acids have demonstrated significant anti-inflammatory activity.[10]

Role of the Carboxylate Group

The carboxylic ester in this compound can act as a prodrug. In vivo, esterases can hydrolyze the methyl ester to the corresponding carboxylic acid, which may be the active form of the molecule. This strategy is often employed to improve the oral bioavailability of a drug.

The following diagram illustrates the potential role of this compound as a prodrug.

G Methyl_Quinoline_Carboxylate This compound (Prodrug) In_Vivo_Hydrolysis Esterase-mediated Hydrolysis Methyl_Quinoline_Carboxylate->In_Vivo_Hydrolysis Quinoline_Carboxylic_Acid Quinoline-7-carboxylic Acid (Active Drug) In_Vivo_Hydrolysis->Quinoline_Carboxylic_Acid Pharmacological_Effect Biological Target Interaction & Therapeutic Effect Quinoline_Carboxylic_Acid->Pharmacological_Effect

Sources

Methodological & Application

Application Note: Laboratory Synthesis of Methyl quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the laboratory synthesis of Methyl quinoline-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The protocol is structured as a two-part synthesis strategy, beginning with the formation of the quinoline core to yield Quinoline-7-carboxylic acid via the Skraup synthesis, followed by a classic Fischer esterification to produce the target methyl ester. This guide emphasizes the causal relationships behind procedural choices, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis. Detailed, step-by-step methodologies, reaction mechanisms, and characterization data are presented.

Introduction and Synthesis Strategy

This compound is a valuable intermediate whose quinoline scaffold is a core component of numerous pharmaceuticals, including antimalarial and antibacterial agents. Its functionalized structure makes it an ideal precursor for the development of novel bioactive compounds.

The synthesis protocol detailed herein is a robust two-step process designed for clarity and high yield.

  • Part 1: Skraup Synthesis of Quinoline-7-carboxylic acid. This classic reaction constructs the quinoline ring system from 4-aminobenzoic acid. This starting material is strategically chosen as it already contains the carboxylic acid moiety at the desired position, simplifying the overall process.

  • Part 2: Fischer Esterification. The synthesized carboxylic acid is then converted to its corresponding methyl ester using methanol under acidic catalysis. This is an efficient and atom-economical method for ester formation.[1][2]

The overall workflow is depicted below.

G cluster_0 Part 1: Skraup Synthesis cluster_1 Part 2: Fischer Esterification A 4-Aminobenzoic Acid + Glycerol B Reaction with H2SO4 & Oxidizing Agent A->B C Work-up & Purification B->C D Quinoline-7-carboxylic acid C->D E Quinoline-7-carboxylic acid + Methanol D->E Intermediate Product F Acid Catalysis (H2SO4) & Reflux E->F G Work-up & Purification F->G H This compound G->H

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Quinoline-7-carboxylic acid via Skraup Reaction

The Skraup synthesis is a powerful method for constructing the quinoline ring. It involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[3][4]

Causality and Mechanism

The reaction proceeds through several key stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5]

  • Michael Addition: The amino group of 4-aminobenzoic acid acts as a nucleophile and adds to the acrolein intermediate in a conjugate (Michael) addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline derivative.

  • Oxidation: An oxidizing agent, such as the nitrobenzene corresponding to the aniline or arsenic pentoxide, is used to aromatize the dihydroquinoline intermediate to the final quinoline product.[6] The reaction is known to be highly exothermic, and the inclusion of a moderator like ferrous sulfate (FeSO₄) is crucial for controlling the reaction rate.[7]

G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline 4-Aminobenzoic Acid Aniline->Michael_Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline-7-carboxylic acid Dihydroquinoline->Quinoline Oxidation

Caption: Simplified mechanism of the Skraup Synthesis.

Experimental Protocol

Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles
4-Aminobenzoic acidC₇H₇NO₂137.1427.4 g0.20
Glycerol (anhydrous)C₃H₈O₃92.0955.2 g (43.8 mL)0.60
NitrobenzeneC₆H₅NO₂123.1124.6 g (20.5 mL)0.20
Sulfuric Acid (conc.)H₂SO₄98.08100 mL~1.84
Ferrous sulfate heptahydrateFeSO₄·7H₂O278.015.0 g0.018
Sodium Hydroxide (NaOH)NaOH40.00As needed-
Hydrochloric Acid (HCl)HCl36.46As needed-

Procedure

  • Setup: Assemble a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel in a fume hood.

  • Initial Mixture: To the flask, add 4-aminobenzoic acid (27.4 g), nitrobenzene (24.6 g), ferrous sulfate heptahydrate (5.0 g), and anhydrous glycerol (55.2 g).

  • Acid Addition: Begin stirring the mixture. Slowly and carefully add concentrated sulfuric acid (100 mL) through the dropping funnel over 30-45 minutes. The mixture will become hot. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Heating: Once the acid addition is complete, heat the mixture to 130-140°C using a heating mantle. Maintain this temperature for 3-4 hours. The reaction is vigorous and should be monitored closely.[8]

  • Work-up: Allow the mixture to cool to below 100°C. Cautiously, dilute the mixture with 500 mL of water.

  • Removal of Oxidant: Transfer the mixture to a larger flask suitable for steam distillation. Steam distill the mixture to remove any unreacted nitrobenzene.

  • Purification: After cooling, make the residual solution alkaline by the slow addition of concentrated NaOH solution until precipitation of the crude product is complete. Filter the solid product.

  • Acid-Base Purification: Redissolve the crude solid in dilute hydrochloric acid. Treat with activated charcoal to decolorize, and filter. Re-precipitate the Quinoline-7-carboxylic acid by adjusting the pH to its isoelectric point (approx. pH 4-5) with dilute NaOH.

  • Final Steps: Filter the purified solid, wash with cold water, and dry under vacuum. The expected yield is typically moderate due to the harsh reaction conditions.

Part 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9][10] To achieve a high yield, the equilibrium is shifted towards the product by using a large excess of the alcohol (methanol), which also serves as the solvent.[11]

Causality and Mechanism
  • Protonation: The catalytic sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[12]

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.[1]

Experimental Protocol

Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles
Quinoline-7-carboxylic acidC₁₀H₇NO₂173.1717.3 g0.10
Methanol (anhydrous)CH₃OH32.04250 mL~6.18
Sulfuric Acid (conc.)H₂SO₄98.085 mL~0.09
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure

  • Setup: In a 500-mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Quinoline-7-carboxylic acid (17.3 g) and anhydrous methanol (250 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (5 mL) to the suspension.[13]

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate (200 mL). Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the remaining acid. CAUTION: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Washing: Wash the organic layer with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.

Characterization of Final Product

The identity and purity of the synthesized this compound (MW: 187.19 g/mol ) should be confirmed using standard analytical techniques.[14]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl ester protons (~4.0 ppm), and a series of doublets and doublets of doublets in the aromatic region (7.4 - 9.0 ppm) characteristic of the quinoline ring system.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals include the ester carbonyl (~166 ppm), the methyl carbon (~52 ppm), and aromatic carbons in the range of 120-150 ppm.

  • Mass Spectrometry (ESI+): A prominent peak at m/z = 188.07 [M+H]⁺ would confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Key stretches would include a strong C=O absorption for the ester at ~1720 cm⁻¹ and C=N/C=C stretches in the 1600-1450 cm⁻¹ region.

References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • PubMed. (1998). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • ACS Publications. (1998). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Mediterranean Journal of Chemistry. (2019). View of Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • National Institutes of Health. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Quinoline Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved from [Link]

  • ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Google Patents. (n.d.). US5294712A - Process for the preparation of quinoline carboxylic acids.

Sources

Topic: Analytical Methods for the Quantification of Methyl quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide to the analytical quantification of Methyl quinoline-7-carboxylate, a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Accurate and reliable quantification is paramount for ensuring quality control, process optimization, and regulatory compliance in drug development. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary workhorse method, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal verification and impurity profiling, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary reference method. Each section provides the theoretical principles, detailed step-by-step protocols, and critical insights into method validation based on International Conference on Harmonisation (ICH) guidelines.[3][4]

Introduction and Rationale

This compound is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are foundational structures in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[5][6] As an ester derivative of a quinoline carboxylic acid, this compound often serves as a critical building block in multi-step synthetic pathways.

The precise quantification of this intermediate is essential for:

  • Process Chemistry: Monitoring reaction progress, calculating yields, and optimizing synthetic conditions.

  • Quality Control: Ensuring the purity of starting materials and final products, and quantifying impurities.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the specific goal of the analysis (e.g., routine QC vs. reference standard characterization). This guide provides validated methodologies to ensure that the analytical results are accurate, precise, and reliable.[3][7]

Physicochemical Properties of this compound

Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[8]
Molecular Weight 187.19 g/mol [9]
Monoisotopic Mass 187.06332 Da[8]
Appearance Expected to be a solidGeneral Chemical Knowledge
Solubility Soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO)Inferred from Structure
Predicted XlogP 2.1[8]

The molecule's aromatic structure provides a strong chromophore, making it an excellent candidate for UV-based detection in HPLC. Its predicted LogP and molecular weight suggest sufficient volatility for GC analysis, although HPLC remains the more conventional choice for non-volatile or thermally sensitive compounds.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the most versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and robustness. For this compound, a C18 column is ideal, separating the analyte from polar and non-polar impurities based on its partitioning between the non-polar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilane) column is the standard for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like quinolines.[10]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen for its low viscosity and UV transparency. A buffered aqueous phase (e.g., with phosphate or formate) is used to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of any acidic or basic impurities.[11]

  • UV Detection: The extensive conjugation in the quinoline ring system results in strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which aids in peak purity assessment and method development.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column oven, and PDA detector.

Materials & Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

Protocol Steps:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[10]

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA Detector, 225 nm (or optimal wavelength from spectrum)
  • Data Analysis:

    • Integrate the peak area corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Calibration Standards HPLC HPLC System: - Inject Sample - Gradient Elution Standard->HPLC Sample Prepare & Filter Test Sample Sample->HPLC Detect PDA Detection (λ = 225 nm) HPLC->Detect Separation on C18 Column Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for quantification by HPLC-UV.

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated.[12] Validation provides documented evidence that the method is suitable for its intended purpose.[7][13] Key validation parameters according to ICH Q2(R2) guidelines are summarized below.[4]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference from impurities or matrix components.Peak purity index > 0.995 (PDA), baseline resolution > 2.0 from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations that have been demonstrated to be accurate and precise.Typically 80-120% of the test concentration for an assay.[3]
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 3.0%.
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, pH, or column temperature are slightly varied.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal method for confirmation and quantification, especially for identifying volatile or semi-volatile impurities.[5] Its high selectivity, based on both chromatographic retention time and mass-to-charge ratio (m/z), makes it a powerful tool.[14][15]

Rationale and Applicability

While HPLC is preferred for routine analysis, GC-MS is invaluable for:

  • Confirmatory Analysis: The mass spectrum provides a molecular "fingerprint," confirming the identity of the main peak.

  • Impurity Profiling: Detecting and identifying impurities that may not be well-resolved or detected by HPLC-UV.

  • Analysis of Volatile Precursors: Quantifying residual starting materials or solvents from the synthesis.

This compound, as a methyl ester, should have sufficient volatility for GC analysis without derivatization, unlike its parent carboxylic acid.[16]

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph with an autosampler, coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

Materials & Reagents:

  • This compound reference standard

  • Toluene or Dichloromethane (GC grade)

  • Helium (UHP grade)

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare standards and samples in a volatile solvent like Toluene at concentrations ranging from 1-50 µg/mL.

    • Ensure samples are free of non-volatile materials by filtering if necessary.

  • GC-MS Conditions:

ParameterRecommended Condition
Column DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)[17]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (e.g., 20:1 ratio), 1 µL injection volume
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40 - 300 amu
  • Data Analysis:

    • For quantification, operate in Selected Ion Monitoring (SIM) mode using characteristic ions of this compound (e.g., m/z 187 for the molecular ion, and other major fragments).

    • Identify the analyte by matching its retention time and mass spectrum with the reference standard.

    • Quantify using a calibration curve based on the peak area of the target ion.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Dissolve Sample in Volatile Solvent GC GC System: - Inject Sample - Volatilization Prep->GC Sep Separation in Capillary Column GC->Sep Temp. Program MS Mass Spectrometer: - Ionization (EI) - Mass Filtering Sep->MS TIC Generate Total Ion Chromatogram MS->TIC Spectrum Extract Mass Spectrum MS->Spectrum Quant Identify & Quantify (via SIM mode) TIC->Quant Spectrum->Quant

Caption: Workflow for quantification by GC-MS.

Reference Method: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration or purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[18] It relies on the principle that the integrated signal area of a specific resonance is directly proportional to the number of corresponding nuclei.

Rationale and Superiority
  • Primary Method: qNMR does not rely on calibration curves from the same analyte, reducing sources of error.

  • High Specificity: It provides structural information and quantification simultaneously, ensuring there is no confusion with impurities.

  • Non-Destructive: The sample can be recovered after analysis.

Detailed Experimental Protocol: qNMR

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended) with a high-precision sample tube.

Materials & Reagents:

  • This compound sample

  • Certified Internal Standard (IS), e.g., Maleic Anhydride or Dimethyl Sulfone. The IS should have a simple spectrum with at least one peak in a clean region of the analyte's spectrum, be stable, and not react with the sample.

  • Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃) of high purity.

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure quantitativity include:

      • Long Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ of any peak of interest (typically D1 ≥ 30 s).

      • Pulse Angle: Use a 90° pulse.

      • Sufficient Scans: Acquire enough scans for a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved peak for the analyte and a peak for the internal standard. For this compound, the methyl ester singlet (around 3.9-4.1 ppm) is an ideal choice.

    • Calculate the purity or concentration using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity_IS = Purity of the internal standard

Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing Weigh Accurately Weigh Analyte & Internal Std. Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire Process Process Spectrum: - Phasing - Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity Using Formula Integrate->Calculate

Sources

Application Notes and Protocols for Methyl Quinoline-7-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Untapped Potential of the 7-Substituted Carboxylate Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility as a pharmacophore.[1] This privileged scaffold is present in a wide array of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline nucleus plays a pivotal role in defining the pharmacological profile of the resulting derivatives. While much attention has been focused on positions 2, 3, and 4 of the quinoline ring, the 7-position offers a unique vector for chemical modification, leading to novel structure-activity relationships (SAR).

This document provides an in-depth guide to the utility of Methyl quinoline-7-carboxylate as a key intermediate in the synthesis of novel therapeutic agents. While direct biological data on this specific ester may be limited, its strategic importance lies in its role as a versatile building block for accessing a diverse range of quinoline-7-carboxamides and other derivatives with significant therapeutic potential. We will explore the synthesis of this intermediate, its subsequent elaboration into biologically active compounds, and the protocols for evaluating their efficacy.

This compound: A Key Intermediate for Drug Discovery

In the multi-step synthesis of complex drug candidates, the protection and activation of functional groups are paramount. Carboxylic acids are frequently converted to their methyl esters, such as this compound, for several strategic reasons:

  • Improved Solubility and Handling: The methyl ester is generally more soluble in organic solvents than the corresponding carboxylic acid, facilitating purification by chromatography.

  • Protection of the Carboxylic Acid: The ester group protects the carboxylic acid from unwanted side reactions during subsequent synthetic transformations on other parts of the quinoline scaffold.

  • Activation for Amide Bond Formation: The methyl ester can be readily converted to the corresponding carboxylic acid by hydrolysis under basic or acidic conditions. The resulting carboxylic acid can then be activated for amide bond formation with a wide variety of amines, a common strategy in the synthesis of bioactive molecules.

The following sections will detail a representative synthetic protocol for obtaining this compound and its subsequent use in the generation of a library of quinoline-7-carboxamide derivatives for biological screening.

Synthetic Protocol: Synthesis of this compound

This protocol outlines a plausible two-step synthesis of this compound, commencing with the Gould-Jacobs reaction to construct the quinoline core, followed by esterification.

Part 1: Synthesis of 4-Hydroxyquinoline-7-carboxylic acid

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-aminobenzoic acid (13.7 g, 0.1 mol) and diphenyl ether (100 mL).

  • Heating: Heat the mixture to 100°C with stirring to dissolve the 3-aminobenzoic acid.

  • Addition of Diethyl (ethoxymethylene)malonate: From the dropping funnel, add diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol) dropwise over 30 minutes.

  • Cyclization: After the addition is complete, slowly raise the temperature of the reaction mixture to 250°C and maintain it at this temperature for 2 hours. Ethanol will be distilled off during this period.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether.

  • Isolation and Washing: Filter the solid precipitate and wash it thoroughly with petroleum ether to remove the diphenyl ether.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4-hydroxyquinoline-7-carboxylic acid.

Part 2: Esterification to this compound

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-hydroxyquinoline-7-carboxylic acid (18.9 g, 0.1 mol) in methanol (50 mL).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) dropwise with cooling in an ice bath.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL). Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 4-hydroxyquinoline-7-carboxylate.

  • Further Modification (if necessary): Depending on the desired final product, the 4-hydroxy group may need to be removed or modified in subsequent steps.

Application in Anticancer Drug Discovery: A Workflow

Derivatives of the quinoline-7-carboxylic acid scaffold have shown promise as anticancer agents. The following workflow illustrates the progression from the synthesis of this compound to the identification of a lead compound.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization A Starting Materials (e.g., 3-aminobenzoic acid) B Synthesis of Quinoline-7-carboxylic Acid A->B Gould-Jacobs Reaction C Esterification to This compound B->C H2SO4, MeOH D Hydrolysis to Quinoline-7-carboxylic Acid C->D LiOH, H2O E Amide Coupling with Diverse Amines D->E HATU, DIPEA F Library of Quinoline-7-carboxamide Derivatives E->F G In vitro Cytotoxicity Screening (e.g., MTT Assay) F->G H Hit Identification G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J K In vivo Efficacy Studies J->K

Caption: Synthetic and screening workflow for the development of anticancer agents from this compound.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of newly synthesized quinoline-7-carboxamide derivatives against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) and a positive control (e.g., doxorubicin) in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each compound using a dose-response curve.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

While direct data for this compound is sparse, the biological activities of its derivatives provide valuable insights into its potential applications.

Compound ClassTherapeutic AreaKey FindingsReference
7-(substituted-pyrrolidinyl)-quinoline carboxylic acidsAntibacterialPotent activity against Gram-positive and Gram-negative bacteria.US5633262A
7-substituted 4-hydroxyquinoline-3-carboxylic acidsAnticancerInhibition of cellular respiration.[3]
6,7-dialkoxy-4-hydroxyquinoline-3-carboxylatesCoccidiostatPrevention of coccidiosis in poultry.US3485845A
Quinoline-4-carboxylic acid derivativesAnticancerSelective cytotoxicity against various cancer cell lines.[4]

These examples underscore the importance of the 7-position on the quinoline scaffold for biological activity. The carboxylate at this position, readily accessible from this compound, serves as a crucial handle for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline carboxylic acid derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, making DHODH an attractive target for anticancer drug development.

G cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase Aspartate Aspartate Aspartate->Dihydroorotate ATCase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA & RNA\nSynthesis DNA & RNA Synthesis UMP->DNA & RNA\nSynthesis Inhibitor Quinoline-7-carboxylate Derivative Inhibitor->Dihydroorotate Inhibits

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by a quinoline-7-carboxylate derivative targeting DHODH.

Conclusion

This compound is a valuable and versatile intermediate for medicinal chemists. While not a biologically active agent in itself, it provides a strategic entry point for the synthesis of a wide range of quinoline-7-carboxylic acid derivatives. The demonstrated anticancer, antibacterial, and coccidiostatic activities of compounds bearing the quinoline-7-carboxylate scaffold highlight the significant potential of this chemical space for the discovery of novel therapeutics. The protocols and workflows presented herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their discovery programs.

References

  • Davis, M., Parnell, E. W., Sharp, B. W., & Warburton, D. (1969). U.S. Patent No. 3,485,845. Washington, DC: U.S. Patent and Trademark Office.
  • Domagala, J. M., & Puranen, T. (1995). U.S. Patent No. 5,385,900. Washington, DC: U.S. Patent and Trademark Office.
  • Kasabri, V., Al-Hiari, Y., Al-Ghussein, M., & Al-Sayyed, M. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(10), 2286. Retrieved from [Link]

  • Kim, Y. K., & Lee, J. H. (1997). U.S. Patent No. 5,633,262. Washington, DC: U.S. Patent and Trademark Office.
  • Kasabri, V., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Request PDF. Retrieved from [Link]

  • Merck Sharp & Dohme Corp. (2017). U.S. Patent No. 9,636,337. Washington, DC: U.S. Patent and Trademark Office.
  • Hayallah, A. M., et al. (2011). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 54(1), 264-275. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using.... Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1944-1957. Retrieved from [Link]

  • Foroumadi, A., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 26(1), 1-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl quinoline-6-carboxylate. PubChem Compound Summary for CID 736812. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved from [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23895-23919. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Retrieved from [Link]

  • Lindsley, C. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4476-4487. Retrieved from [Link]

  • Kostopoulou, I., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(16), 4983. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide deriva- tives.... Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

  • Shah, Q., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(18), 3254. Retrieved from [Link]

Sources

Topic: Experimental Setup for Reactions Involving Methyl Quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Versatility of the Quinoline-7-Carboxylate Scaffold

Methyl quinoline-7-carboxylate is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a privileged scaffold found in numerous biologically active compounds, including antimalarial, antidiabetic, and anti-inflammatory agents.[1] The methyl ester at the 7-position serves as a versatile chemical handle, allowing for a variety of synthetic transformations to generate libraries of novel compounds for drug discovery and to create functionalized materials.

This guide provides an in-depth examination of key reactions involving this compound. It moves beyond simple procedural lists to explain the underlying principles and rationale for experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific synthetic goals. We will cover functional group interconversions of the ester moiety—hydrolysis, amidation, and reduction—as well as advanced carbon-carbon bond-forming reactions on the quinoline ring.

Critical Safety & Handling Protocols

While a specific safety data sheet for this compound is not universally available, data from quinoline and its derivatives necessitate stringent safety protocols.[2][3] The quinoline scaffold can be harmful if swallowed, toxic in contact with skin, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and chemical-resistant gloves.[2][4] Handling should be performed within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[4]

  • Handling: Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory area.

  • Spill & Disposal: In case of a spill, evacuate the area. Collect spilled material with an inert absorbent and place it in a suitable, closed container for disposal.[4] Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

    • Ingestion: Rinse mouth and drink two glasses of water at most. Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]

Reaction Workflows: Transforming the Ester Group

The methyl ester of this compound is a gateway to several fundamental functional groups. The following protocols detail the conversion to the corresponding carboxylic acid, amide, and primary alcohol.

Workflow Overview

G start This compound acid Quinoline-7-carboxylic acid start->acid  Hydrolysis (Protocol 2.1) amide Quinoline-7-carboxamide Derivatives start->amide Direct Aminolysis (Note) alcohol (Quinolin-7-yl)methanol start->alcohol Reduction (Protocol 2.3) acid->amide Amide Coupling (Protocol 2.2)

Caption: Key transformations of the methyl ester group.

Protocol: Hydrolysis to Quinoline-7-carboxylic acid

Principle: Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is subsequently protonated with acid to give the carboxylic acid. This is a robust and high-yielding transformation. While acidic hydrolysis is also possible, basic conditions are often preferred to avoid potential side reactions on the acid-sensitive quinoline ring.[5]

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv.) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Reaction: Add a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 equiv.).[6]

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3.[6] A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield Quinoline-7-carboxylic acid.

ParameterConditionRationale
Reagents NaOH or KOHStrong base to effectively hydrolyze the ester.
Solvent Methanol/WaterCo-solvent system to ensure solubility of both the organic ester and the inorganic base.
Temperature 60-80 °C (Reflux)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Workup Acidification (HCl)Protonates the carboxylate salt to precipitate the neutral carboxylic acid product.[7]
Typical Yield >85%Saponification is generally a very efficient reaction.[6]
Protocol: Amidation via the Carboxylic Acid

Principle: The most reliable method for forming amides from this compound is a two-step process: hydrolysis to the carboxylic acid (Protocol 2.1), followed by coupling with a desired amine using a peptide coupling agent. This approach is highly versatile and avoids the harsh conditions that can be required for direct aminolysis of the ester. Coupling agents like HBTU or EDCI activate the carboxylic acid to facilitate nucleophilic attack by the amine.[8][9]

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Quinoline-7-carboxylic acid (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and a coupling agent such as HBTU (1.1 equiv.) or EDCI (1.2 equiv.).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base: Add an organic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) (2.0-3.0 equiv.), to neutralize the ammonium salts formed and facilitate the reaction.[9]

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

ParameterConditionRationale
Reagents EDCI or HBTU, DIPEAStandard peptide coupling reagents that efficiently activate the carboxylic acid for amidation under mild conditions.[9][10]
Atmosphere Inert (N₂ or Ar)Prevents reaction of the activated acid with atmospheric moisture.
Temperature Room TemperatureSufficient for most amide couplings, preserving sensitive functional groups.
Workup Aqueous WashesRemoves the coupling agent byproducts and excess base.
Typical Yield 60-95%Highly dependent on the amine substrate used.

Note on Direct Aminolysis: Direct reaction of esters with amines to form amides often requires high temperatures or specific catalysts and is generally less efficient than the two-step coupling method.[11]

Protocol: Reduction to (Quinolin-7-yl)methanol

Principle: Esters can be reduced to primary alcohols using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution where a hydride ion replaces the methoxy group, forming an intermediate aldehyde which is immediately further reduced to the alcohol.[12] An excess of the reducing agent is required.[13]

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 equiv.) in an anhydrous ether solvent such as Tetrahydrofuran (THF) or Diethyl ether.

  • Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is critical for safety and results in the formation of a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, filterable solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

ParameterConditionRationale
Reagent Lithium Aluminum Hydride (LiAlH₄)A powerful, non-selective reducing agent capable of reducing esters to primary alcohols.[14]
Solvent Anhydrous THF or Et₂OAprotic and unreactive towards LiAlH₄. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction; warming to room temperature ensures completion.
Workup Fieser WorkupA standardized and safe method for quenching LiAlH₄ reactions, yielding easily filterable aluminum salts.
Typical Yield 70-90%LiAlH₄ reductions are generally very efficient.

Advanced Protocols: C-C Bond Formation on the Quinoline Ring

To perform cross-coupling reactions like the Suzuki, Sonogashira, or Heck reaction, a leaving group (typically a halide like Br or I) must be present on the quinoline ring. While this compound itself is unreactive, a halogenated precursor (e.g., Methyl 2-bromoquinoline-7-carboxylate) would be the appropriate substrate. The following protocols are generalized for such a halo-quinoline carboxylate.

Protocol: Suzuki Cross-Coupling

Principle: The Suzuki reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.[15] It is widely used to form aryl-aryl or aryl-vinyl bonds under relatively mild conditions. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[16]

G cluster_0 Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Simplified catalytic cycle for the Suzuki reaction.

Methodology:

  • Setup: In a Schlenk flask, combine the halo-quinoline carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Common palladium catalysts for cross-coupling.[17]
Boron Source Arylboronic acidStable, commercially available, and effective coupling partners.[15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to facilitate the transmetalation step.[16]
Solvent Dioxane/Water, Toluene/WaterDegassed to remove oxygen, which can deactivate the Pd(0) catalyst.
Typical Yield 50-90%Highly dependent on substrates and reaction conditions.
Protocol: Sonogashira Cross-Coupling

Principle: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[18] This reaction is the most common method for synthesizing aryl-alkynes. The mechanism involves separate but interconnected palladium and copper catalytic cycles.[19]

Methodology:

  • Setup: To a Schlenk flask, add the halo-quinoline carboxylate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent & Reagents: Dissolve the solids in a degassed solvent such as THF or 1,4-dioxane. Add a degassed amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent. Add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C for 2-12 hours. The reaction is often rapid.

  • Workup: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst and ammonium salts, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂, CuIThe dual-catalyst system is the hallmark of the Sonogashira reaction.[20]
Base/Solvent Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and often as the solvent.[21]
Temperature Room Temp to 60 °CConditions are generally milder than for Suzuki or Heck couplings.[18]
Atmosphere Inert (N₂ or Ar)Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Typical Yield 65-95%Usually a very efficient and high-yielding reaction.

Analytical Characterization

Confirming the successful synthesis and purity of this compound derivatives is essential. A combination of the following analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product by analyzing chemical shifts, integration, and coupling patterns.[22]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the synthesized compound.[22]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or transformation of key functional groups, such as the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a carboxylic acid O-H stretch (~3000 cm⁻¹) or an amide N-H stretch (~3300 cm⁻¹).[23]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[24]

By employing these detailed protocols and understanding the principles behind them, researchers can effectively utilize this compound as a versatile starting material for the synthesis of novel and complex molecules.

References

  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Journal of Chemistry.
  • Sigma-Aldrich. (2024).
  • Selvakumar, K., et al. (2015). Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. Synlett, 26(05), 646-650. Available at: [Link]

  • Sciencelab.com. (2010).
  • Fisher Scientific. (2025).
  • Capot Chemical. (2025).
  • Gomez-Caro, C., et al. (2011). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives...
  • Royal Society of Chemistry.
  • Wikipedia. (Date N/A). Sonogashira coupling. Available at: [Link]

  • Murru, S., McGough, B., & Srivastava, R. S. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(45), 9133-8.
  • ResearchGate. (Date N/A).
  • Al-Ostath, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Kralova, K., et al. (Date N/A). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity.
  • Asian Journal of Applied Sciences. (2025).
  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-54.
  • Wikipedia. (Date N/A). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available at: [Link]

  • European Patent Office. (Date N/A). Process for the preparation of a quinoline carboxylic acid - EP 0351889 A1.
  • MDPI. (Date N/A).
  • Catalysis Science & Technology (RSC Publishing). (Date N/A). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines.
  • The Organic Chemistry Tutor. (2024). The Sonogashira Coupling Reaction Mechanism. YouTube. Available at: [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (Date N/A). Synthesis of quinolines. Available at: [Link]

  • Chemsrc. (2025). methyl 8-hydroxyquinoline-7-carboxylate | CAS#:73776-20-2. Available at: [Link]

  • Brieflands. (Date N/A).
  • Pharmaguideline. (Date N/A). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Chemistry Portal. (Date N/A). Suzuki Coupling. Available at: [Link]

  • Google Patents. (Date N/A). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Chemistry Steps.
  • MDPI. (Date N/A).
  • Organic Chemistry Portal. (Date N/A). Alcohol synthesis by carboxyl compound reduction. Available at: [Link]

  • Google Patents. (Date N/A). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Yoneda Labs. (Date N/A). Suzuki-Miyaura cross-coupling: Practical Guide.
  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids - Organic Chemistry.
  • ResearchGate. (Date N/A).
  • PubChem. (Date N/A). This compound. Available at: [Link]

  • National Library of Medicine. (Date N/A).
  • ChemicalBook. (Date N/A).
  • ResearchGate. (Date N/A).
  • ACS Publications. (Date N/A). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • ResearchGate. (2025).
  • UI Scholars Hub. (2023).
  • Quora. (2018). How can we reduce carboxylic acid to secondary alcohol?.
  • YouTube. (2020). 7: Reduction of carboxylic acids and esters.

Sources

Application Notes and Protocols: Methyl Quinoline-7-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, and, most notably, antimicrobial properties.[1][2] The advent of nalidixic acid in 1962, the first quinolone antibiotic, marked a significant milestone in the fight against bacterial infections.[1] Since then, the evolution of fluoroquinolones, such as ciprofloxacin and levofloxacin, has solidified the importance of the quinoline core in antibacterial drug development. These agents primarily exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1][2]

The emergence of widespread antimicrobial resistance, however, necessitates the continuous exploration of novel chemical entities.[1] Modifications of the quinoline scaffold offer a promising avenue for the development of new antimicrobial agents that can circumvent existing resistance mechanisms. The position and nature of substituents on the quinoline ring are critical determinants of antimicrobial potency and spectrum.[1][2] This document provides detailed application notes and protocols for the investigation of methyl quinoline-7-carboxylate, a representative of a class of quinoline derivatives that holds potential in the discovery of new antimicrobial drugs. While specific antimicrobial data for this compound is not extensively published, the following protocols provide a robust framework for its synthesis, characterization, and evaluation, using illustrative data from closely related quinoline compounds to guide the researcher.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through various established methods for quinoline ring formation followed by esterification. A common strategy involves the Skraup-Doebner-von Miller reaction or similar cyclization reactions to construct the quinoline core, followed by functional group manipulations to introduce the carboxylate at the 7-position and subsequent esterification.[3]

Illustrative Synthesis Pathway:

A plausible synthetic route involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound to form the quinoline ring system. For instance, a substituted aminobenzoic acid can be cyclized to form a quinoline-7-carboxylic acid, which is then esterified to the methyl ester.

cluster_synthesis Synthesis Workflow Substituted_Aniline m-Aminobenzoic acid Quinoline_Acid Quinoline-7-carboxylic acid Substituted_Aniline->Quinoline_Acid Cyclization Unsaturated_Carbonyl Glycerol, H2SO4 (Skraup reaction) Unsaturated_Carbonyl->Quinoline_Acid Esterification Methanol, H2SO4 (cat.) Quinoline_Acid->Esterification Final_Product This compound Esterification->Final_Product Purification Column Chromatography Final_Product->Purification Characterization NMR, Mass Spectrometry, IR Purification->Characterization

Caption: Illustrative synthesis workflow for this compound.

Protocol for Esterification of Quinoline-7-carboxylic acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve quinoline-7-carboxylic acid (1.0 eq) in anhydrous methanol (20 volumes).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Protocol 1: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro antimicrobial activity of a compound. This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

cluster_mic MIC Determination Workflow Compound_Prep Prepare stock solution of This compound in DMSO Serial_Dilution Perform 2-fold serial dilutions in a 96-well plate Compound_Prep->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial/fungal inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h (bacteria) or 24-48h (fungi) Inoculation->Incubation Read_Results Visually assess for growth inhibition. Determine the lowest concentration with no visible growth (MIC). Incubation->Read_Results

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Data for Quinoline Derivatives:

Compound ClassS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Quinoline-carboxamides1.5 - 6.0>16>16
N-methylbenzofuro[3,2-b]quinolines4>64ND
Quinolinequinones1.22>6251.22

Note: Data is illustrative and sourced from studies on various quinoline derivatives to provide a representative range of expected activities.[1][2][4][5] ND = Not Determined.

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of a potential antimicrobial agent against mammalian cells to ensure its selectivity for microbial targets. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Mechanistic Study (DNA Gyrase Inhibition Assay)

For quinoline derivatives, a primary mechanism of action is the inhibition of bacterial DNA gyrase. This can be assessed using a DNA supercoiling assay.

cluster_gyrase DNA Gyrase Inhibition Assay Workflow Reaction_Mix Prepare reaction mix: Relaxed plasmid DNA, ATP, DNA gyrase enzyme, buffer Add_Inhibitor Add varying concentrations of This compound Reaction_Mix->Add_Inhibitor Incubation Incubate at 37°C for 1 hour Add_Inhibitor->Incubation Stop_Reaction Stop reaction with SDS/proteinase K Incubation->Stop_Reaction Gel_Electrophoresis Run samples on an agarose gel Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA bands under UV light. Inhibition is observed as a decrease in supercoiled DNA. Gel_Electrophoresis->Visualization

Caption: Workflow for DNA gyrase inhibition assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and DNA gyrase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., ciprofloxacin) and a no-inhibitor control.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial assessment of this compound as a potential antimicrobial agent. By systematically evaluating its synthesis, antimicrobial spectrum, cytotoxicity, and mechanism of action, researchers can gain valuable insights into its therapeutic potential. The illustrative data from related quinoline derivatives suggest that this class of compounds can exhibit potent and selective antimicrobial activity. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at various positions of the quinoline ring and the ester group, will be crucial for optimizing the antimicrobial profile of this scaffold. The ultimate goal is to develop novel quinoline-based therapeutics that can effectively combat the growing threat of antimicrobial resistance.

References

  • Gómez-Caro, L. C., et al. (2011). Synthesis of quinoxaline 1, 4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures. Química Nova, 34(5), 774-778.
  • Kim, B. H., et al. (1997). U.S. Patent No. 5,633,262. Washington, DC: U.S.
  • Mushtaq, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1269, 133791.
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(19), 9632-9648.
  • Karaburun, A. C., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6726.
  • Pérez-Pérez, A., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085.
  • El-Sayed, W. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192.
  • Musiol, R., et al. (2010). Quinoline-based antifungals. Current medicinal chemistry, 17(18), 1960–1973.
  • Ali, M. A., et al. (2021). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-6.
  • Early, J. V., & Alling, T. (2019). 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. MicrobiologyOpen, 8(7), e00799.
  • ChemSynthesis. (n.d.). methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl 8-hydroxyquinoline-7-carboxylate. Retrieved from [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 346-361.
  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using.... Retrieved from [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline-2-Carboxylic Acid and the Role of NMR

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a pivotal heterocyclic compound. It serves as a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] For researchers and professionals in drug development, the precise structural confirmation and purity assessment of this molecule and its analogues are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for achieving this, offering an unparalleled, non-destructive window into the molecular architecture.

This guide provides a comprehensive protocol for the NMR analysis of quinoline-2-carboxylic acid, moving beyond a simple list of steps to explain the underlying rationale for each experimental choice. We will cover everything from sample preparation to advanced 2D NMR techniques for unambiguous structural elucidation.

Part 1: Foundational Knowledge and Initial Characterization

Before delving into complex NMR experiments, a solid understanding of the molecule's properties and a well-executed initial characterization are essential. This section outlines the critical first steps.

Understanding the Analyte: Properties of Quinoline-2-Carboxylic Acid

A successful NMR analysis begins with a grasp of the analyte's physicochemical properties.

  • Structure: Quinoline-2-carboxylic acid consists of a quinoline ring system with a carboxylic acid group at the 2-position.

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), ethanol, and water (with sonication). This information is crucial for selecting the appropriate deuterated solvent for NMR.

  • Acidity: The carboxylic acid proton is acidic and its chemical shift in the NMR spectrum can be highly dependent on the solvent and concentration.

The First Look: 1D NMR Spectroscopy

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial, yet vital, spectroscopic fingerprint of the molecule.

  • Weighing the Sample: Accurately weigh 5-10 mg of quinoline-2-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often the preferred choice for carboxylic acids as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton. Other potential solvents include methanol-d₄ or chloroform-d (CDCl₃), though the acidic proton may exchange with deuterium in methanol-d₄ and become invisible.

  • Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional but Recommended): For highly accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used as a secondary reference.

Acquire standard ¹H and ¹³C NMR spectra. The expected chemical shifts are summarized in the tables below. It is important to note that these values can vary slightly based on solvent, concentration, and temperature.

Table 1: Typical ¹H NMR Spectral Data for Quinoline-2-Carboxylic Acid

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.30d8.6
H-48.20d8.6
H-58.15d8.4
H-67.75t7.6
H-77.90t7.8
H-87.85d8.0
COOH13.0-14.0br s-

d = doublet, t = triplet, br s = broad singlet

Table 2: Typical ¹³C NMR Spectral Data for Quinoline-2-Carboxylic Acid

CarbonChemical Shift (δ, ppm)
C-2150.5
C-3122.0
C-4138.0
C-4a128.5
C-5130.0
C-6128.0
C-7131.0
C-8129.5
C-8a148.0
COOH167.0

Part 2: Advanced Structural Elucidation with 2D NMR

While 1D NMR provides a foundational understanding, complex molecules often require two-dimensional (2D) NMR techniques for complete and unambiguous assignment of all proton and carbon signals.

The Logic of 2D NMR: A Workflow for Unambiguous Assignment

The following diagram illustrates a logical workflow for employing 2D NMR techniques in the structural elucidation of quinoline-2-carboxylic acid.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR for Structural Elucidation cluster_validation Final Structure Validation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies proton spin systems HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC NOESY NOESY (Through-Space Correlation) H1_NMR->NOESY Confirms spatial proximity of protons C13_NMR ¹³C NMR C13_NMR->HSQC Correlates protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC HSQC->HMBC Assigns quaternary carbons and confirms fragment connectivity Structure Unambiguous Structure HMBC->Structure NOESY->Structure

Caption: Logical workflow for 2D NMR-based structural elucidation.

COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds.[2]

  • Principle: It reveals correlations between protons that are J-coupled, providing direct evidence of neighboring protons.

  • Application for Quinoline-2-Carboxylic Acid: In the aromatic region, COSY correlations are expected between H-3 and H-4, H-5 and H-6, H-6 and H-7, and H-7 and H-8. This allows for the assignment of protons within the two separate ring systems.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[2]

  • Principle: This experiment provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.

  • Application for Quinoline-2-Carboxylic Acid: The HSQC spectrum will show correlations for each C-H pair: H-3 with C-3, H-4 with C-4, H-5 with C-5, H-6 with C-6, H-7 with C-7, and H-8 with C-8.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is crucial for piecing together the molecular framework by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons.

  • Principle: It reveals correlations between protons and carbons that are separated by two or three bonds, which is particularly useful for identifying quaternary (non-protonated) carbons.

  • Application for Quinoline-2-Carboxylic Acid: Key HMBC correlations would include:

    • H-3 to C-4a and C-2

    • H-4 to C-5 and C-8a

    • H-8 to C-4a and C-7

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Spatial Proximity

The NOESY experiment provides information about which protons are close to each other in space, regardless of whether they are connected through bonds.

  • Principle: It detects correlations between protons that are spatially close, arising from the Nuclear Overhauser Effect.

  • Application for Quinoline-2-Carboxylic Acid: For a planar molecule like quinoline-2-carboxylic acid, NOESY can confirm through-space proximities, such as between H-3 and H-4, and potentially between H-8 and the carboxylic acid proton.

Part 3: Quantitative Analysis (qNMR)

Beyond structural elucidation, NMR can be a powerful tool for quantitative analysis (qNMR), allowing for the determination of the concentration or purity of a sample.[3][4][5]

Principles of qNMR

The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, the absolute concentration or purity of the analyte can be determined without the need for calibration curves.[3][6]

Protocol for qNMR of Quinoline-2-Carboxylic Acid
  • Selection of an Internal Standard: Choose an internal standard that has a simple spectrum with at least one peak that does not overlap with any of the analyte's signals. Maleic acid or 1,4-dinitrobenzene are suitable options.

  • Precise Sample Preparation:

    • Accurately weigh a known amount of the internal standard.

    • Accurately weigh a known amount of the quinoline-2-carboxylic acid sample.

    • Dissolve both in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.

    • Transfer an aliquot to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved peak from the analyte and a peak from the internal standard.

    • Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion: A Self-Validating Approach to NMR Analysis

This comprehensive guide provides a robust framework for the NMR spectroscopic analysis of quinoline-2-carboxylic acid. By following a logical progression from 1D NMR for initial characterization to a suite of 2D NMR experiments for unambiguous structural assignment, and finally to qNMR for purity assessment, researchers can have high confidence in their results. The causality-driven approach ensures that each step is understood and contributes to a self-validating system of analysis, which is paramount in research and drug development.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and features of single-scan two-dimensional NMR spectroscopy. Journal of the American Chemical Society, 125(30), 9204–9217. [Link]

  • Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. National MagLab. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Weber, M., Hellriegel, C., & Remaud, G. S. (2023). Quantitative NMR Spectroscopy (qNMR) as an Indispensable Instrumental Analytical Method and its Metrological Application. OPUS. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

  • PubChem. (2025). NMRShiftDB - PubChem Data Source. [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. [Link]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Quinolinecarboxylic acid. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Semantic Scholar. (n.d.). NMR Studies on the Effect of Solvents on the Dimerization of Benzoic Acid. [Link]

Sources

Application Notes & Protocols for the Single Crystal Growth of Methyl quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for growing high-quality single crystals of Methyl quinoline-7-carboxylate. The successful cultivation of single crystals is a critical prerequisite for determining the three-dimensional atomic structure of a molecule through X-ray diffraction, which is fundamental for understanding its chemical properties and for rational drug design.[1][2] This document outlines several widely applicable crystallization methods, offering detailed protocols and the scientific rationale behind experimental choices to empower researchers in obtaining crystals suitable for crystallographic analysis.

Introduction: The Critical Role of Single Crystals

In the realm of pharmaceutical sciences and materials research, the precise arrangement of atoms within a molecule dictates its function.[1] For drug development, understanding the solid-state properties of an Active Pharmaceutical Ingredient (API) is paramount for ensuring its stability, bioavailability, and manufacturability.[1] Crystallization is a powerful purification technique and the primary method for obtaining the single crystals required for X-ray crystallography.[1][3]

This compound, a quinoline derivative, belongs to a class of compounds with significant therapeutic potential, including applications as anti-malarial, anti-cancer, and anti-inflammatory agents.[2][4] The ability to grow high-quality single crystals of this compound is therefore a key step in its development pathway. This guide provides a detailed exploration of various techniques to achieve this goal.

Foundational Knowledge: Physicochemical Properties and Solvent Selection

A successful crystallization experiment begins with an understanding of the compound's properties and a judicious selection of solvents. While specific experimental data for this compound is not widely published, we can infer its likely behavior based on the general properties of quinoline derivatives. These are typically aromatic heterocyclic compounds with moderate polarity.

Initial Purity Assessment

Before attempting crystallization, it is crucial to ensure the starting material has a high purity, ideally above 90-95%.[5] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality crystals.[5]

Solvent Screening Protocol

The ideal solvent for crystallization will dissolve the compound when heated but have limited solubility at room temperature.[5] A systematic solvent screening is the first and most critical step.

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 5-10 mg of this compound into several small, clean vials.

  • To each vial, add 0.5 mL of a different solvent from the list below.

  • Observe the solubility at room temperature with gentle agitation.

  • If the compound does not dissolve, gently warm the vial in a water bath to observe solubility at elevated temperatures.

  • Allow the vials that showed good solubility at higher temperatures to cool slowly to room temperature and then in a refrigerator to observe for spontaneous crystallization.

  • Record all observations.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolPolar, protic solvents capable of hydrogen bonding.
HalogenatedDichloromethane, ChloroformGood solvents for many organic molecules, but highly volatile.[6]
EstersEthyl acetateA common choice for crystallization of organic compounds.[6]
EthersTetrahydrofuran (THF), DioxaneModerately polar, aprotic solvents.
AromaticToluene, BenzeneCan facilitate crystal packing through π-π interactions.[6]
KetonesAcetoneA polar, aprotic solvent.
Non-polarHexane, Cyclohexane, HeptaneLikely to be poor solvents (anti-solvents).

Crystallization Methodologies and Protocols

The choice of crystallization method depends on the solubility characteristics of the compound and the desired crystal size and quality. The following sections detail the most common and effective techniques.

Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality single crystals.[7][8] The principle lies in gradually increasing the concentration of the solute in a solution to the point of supersaturation, which induces nucleation and crystal growth.[9]

Protocol 2: Slow Evaporation Crystallization

  • Prepare a nearly saturated solution of this compound in a suitable solvent (identified from the screening) at room temperature or slightly elevated temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube).[7]

  • Cover the vessel with parafilm and puncture it with a few small holes using a needle. This allows for slow evaporation of the solvent.[7] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Monitor the vessel periodically for crystal growth.

Diagram 1: Slow Evaporation Setup

SlowEvaporation cluster_vial Crystallization Vial solution Saturated Solution of this compound crystals Single Crystals parafilm Parafilm with Pinholes solvent_vapor Solvent Vapor Evaporating solvent_vapor->parafilm Slow Evaporation

Caption: Slow evaporation setup for single crystal growth.

Vapor Diffusion

Vapor diffusion is an excellent technique for growing crystals from small amounts of material.[6] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, which reduces the solubility of the compound and promotes crystallization.[9][10]

Protocol 3: Liquid-Vapor Diffusion

  • Dissolve this compound in a small volume of a relatively volatile "good" solvent to create a concentrated solution.

  • Place this solution in a small, open inner vial.

  • Place the inner vial inside a larger, sealed container (e.g., a beaker or jar).

  • Add a larger volume of a more volatile "poor" solvent (the anti-solvent) to the bottom of the outer container, ensuring the level is below the top of the inner vial.[5]

  • Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, inducing crystallization.

Table 2: Suggested Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (less volatile)"Anti-Solvent" (more volatile)
TolueneHexane
DichloromethanePentane
ChloroformDiethyl ether
TetrahydrofuranCyclohexane[11]
MethanolDiethyl ether

Diagram 2: Vapor Diffusion Setup

VaporDiffusion cluster_outer Sealed Outer Vessel cluster_inner Inner Vial solution Solution of Compound anti_solvent Anti-solvent vapor Anti-solvent Vapor anti_solvent->vapor vapor->solution Diffusion

Caption: Vapor diffusion setup for single crystal growth.

Slow Cooling

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.[3] A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and leading to crystallization.[9]

Protocol 4: Slow Cooling Crystallization

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., in a heated oil bath).

  • Ensure all the solid has dissolved. If necessary, add a minimal amount of additional solvent.

  • Hot-filter the solution to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature. To slow the cooling rate, the flask can be left in the oil bath as it cools, or placed in an insulated container.[5][8]

  • Once at room temperature, the solution can be transferred to a refrigerator or freezer to further decrease the temperature and maximize crystal yield.

  • Avoid rapid cooling, as this can lead to the formation of small or poor-quality crystals.[5]

Diagram 3: Slow Cooling Workflow

SlowCooling A Prepare Saturated Solution at High Temp B Hot Filtration A->B C Controlled Slow Cooling (e.g., in insulated bath) B->C D Further Cooling (Room Temp -> Fridge) C->D E Crystal Formation and Growth D->E

Sources

Application Note: Methyl Quinoline-7-carboxylate as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its ability to mimic the adenine moiety of ATP allows it to effectively target the ATP-binding site of various protein kinases.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Methyl quinoline-7-carboxylate as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore the rationale behind its selection, detail key synthetic transformations, provide step-by-step protocols for the synthesis of a Pim-1 kinase inhibitor, and discuss the structure-activity relationship (SAR) principles that guide optimization.

Introduction: The Power of the Quinoline Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The quinoline ring system is particularly effective as a kinase inhibitor scaffold due to its structural features.[5] The nitrogen atom in the quinoline nucleus can act as a hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[6] The fused aromatic system allows for favorable π-π stacking interactions with aromatic residues in the active site.[6] This inherent "druggability" and synthetic accessibility have led to the development of numerous successful quinoline-based kinase inhibitors, including Bosutinib, Cabozantinib, and Lenvatinib.[7][8]

This compound is an ideal starting block for building novel kinase inhibitors. The quinoline core provides the essential ATP-competitive scaffold, while the methyl ester at the 7-position serves as a versatile chemical handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of amides. This strategy allows for the systematic exploration of the solvent-exposed region of the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy Overview

The overall strategy for utilizing this compound involves a two-stage process. First, the methyl ester is saponified to the more reactive carboxylic acid. Second, this acid is coupled with a variety of amines to generate a library of quinoline-7-carboxamides. These amides can then be evaluated for their inhibitory activity against target kinases.

Synthetic_Workflow Start Methyl Quinoline-7-carboxylate Acid Quinoline-7-carboxylic Acid Start->Acid Protocol 1: Saponification (LiOH) Inhibitor Final Kinase Inhibitor (Quinoline-7-carboxamide) Acid->Inhibitor Protocol 2: Amide Coupling (HATU) Amine Primary/Secondary Amine (R-NHR') Amine->Inhibitor

Figure 1: General workflow for synthesizing kinase inhibitors from this compound.

Experimental Protocols

Protocol 1: Saponification of this compound

Rationale: The conversion of the methyl ester to a carboxylic acid is a foundational step. Carboxylic acids are key intermediates for amide bond formation. Saponification using a base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a reliable and high-yielding method. LiOH is often preferred over NaOH or KOH due to the better solubility of lithium salts in some organic co-solvents and easier workup.

Materials:

  • This compound

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Rotary evaporator, magnetic stirrer, separation funnel, standard glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio, 10 mL per gram of starting material).

  • Addition of Base: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. A typical mobile phase is 50% EtOAc in hexanes. The product (acid) should have a lower Rf value than the starting ester.

  • Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF, MeOH).

  • Acidification: Re-dissolve the aqueous residue in water and cool the solution in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH reaches ~2-3. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Quinoline-7-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is >95% by NMR/LC-MS.

    • Self-Validation Checkpoint: Expected yield should be >90%. ¹H NMR should confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm).

Protocol 2: HATU-Mediated Amide Coupling

Rationale: This protocol describes the coupling of Quinoline-7-carboxylic acid with an amine to form the final carboxamide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).[9] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid and neutralize the generated acid.

Materials:

  • Quinoline-7-carboxylic acid (from Protocol 1)

  • Target amine (e.g., 3-aminophenol) (1.0-1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water, Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Quinoline-7-carboxylic acid (1.0 eq) and anhydrous DMF (5 mL per mmol of acid).

  • Reagent Addition: Add the target amine (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) sequentially.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice), water (twice), and brine (once).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-80% EtOAc in hexanes) to afford the desired quinoline-7-carboxamide.

    • Self-Validation Checkpoint: Expected yield is typically 60-90%. Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Case Study: Synthesis and Evaluation of a Pim-1 Kinase Inhibitor

Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation by phosphorylating substrates that regulate apoptosis, such as the pro-apoptotic protein Bad.[10] Overexpression of Pim-1 is linked to several cancers, making it an attractive therapeutic target.[11] Derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent Pim-1 inhibitors.[10][11] The 8-hydroxy group and the 7-carboxamide moiety are crucial pharmacophores that interact with key residues (Lys67 and Asp186) in the Pim-1 ATP-binding pocket.[10]

Pim1_Pathway cluster_inactivation Pim1 Pim-1 Kinase Bad Bad Pim1->Bad phosphorylates pBad p-Bad (Inactive) Bad->pBad P Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 binds & inhibits pBad->Bcl2 releases Apoptosis Apoptosis Bcl2->Apoptosis inhibits Inhibitor Quinoline-7-carboxamide Inhibitor Inhibitor->Pim1 inhibits

Figure 2: Simplified Pim-1 signaling pathway and the action of a quinoline-based inhibitor.

Structure-Activity Relationship (SAR) Data

Systematic modification of the amine coupled to the quinoline-7-carboxylic acid scaffold allows for the exploration of SAR. The following table presents representative data for a series of hypothetical 8-hydroxyquinoline-7-carboxamide analogs targeting Pim-1 kinase, based on published findings.[10]

Compound IDR-Group (Amine Component)Pim-1 IC₅₀ (nM)
1a Phenyl150
1b 3-Hydroxyphenyl45
1c 3-Methoxyphenyl98
1d 3-Aminophenyl35
1e 4-Hydroxyphenyl210

Analysis of SAR:

  • Hydrogen Bonding is Key: The significant increase in potency for compounds 1b and 1d compared to 1a suggests that a hydrogen bond donor/acceptor at the meta-position of the phenyl ring forms a beneficial interaction within the active site.

  • Positional Importance: The drop in activity for the para-substituted analog 1e indicates that the geometry of this interaction is specific to the meta-position.

  • Steric/Electronic Effects: The reduced potency of the methoxy analog 1c compared to the hydroxyl analog 1b suggests that either the steric bulk of the methyl group is disfavored or the hydrogen bond donating ability of the hydroxyl group is critical for high-affinity binding.

Conclusion

This compound is a highly valuable and synthetically tractable starting material for the development of novel kinase inhibitors. Its core structure provides the necessary interactions for ATP-competitive binding, while the C-7 ester serves as a modifiable handle for optimizing pharmacological properties. The protocols detailed in this note provide a robust framework for synthesizing libraries of quinoline-7-carboxamides for screening and lead optimization. By combining these synthetic strategies with a rational, structure-based design approach, researchers can efficiently explore new chemical space and develop potent and selective kinase inhibitors for a range of therapeutic applications.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024).
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase.
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Semantics Scholar.
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Bentham Science.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases.
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line tar. Semantic Scholar.
  • Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

Sources

Application and Synthesis of Methyl Quinoline-7-carboxylate in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in the development of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. Within this class of compounds, quinoline carboxylic acids and their derivatives have demonstrated significant potential as herbicides and fungicides. This technical guide focuses on the utility of a key intermediate, methyl quinoline-7-carboxylate, in the synthesis of agrochemically active compounds. We provide a comprehensive overview of its synthesis, key reactions, and detailed protocols for its conversion into N-aryl quinoline-7-carboxamides, a class of compounds with recognized fungicidal potential. This guide is intended for researchers, chemists, and professionals in the agrochemical industry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Quinoline Moiety in Agrochemicals

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal and agrochemical research. Its derivatives are known to exhibit a broad spectrum of biological activities. In agriculture, various quinoline-based compounds have been developed as effective agents for crop protection, including fungicides and herbicides.[1][2] The substitution pattern on the quinoline ring plays a crucial role in determining the type and potency of its biological activity.

This compound emerges as a versatile building block in this context. The ester functionality at the 7-position provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of extensive compound libraries for bioactivity screening. The primary synthetic route explored in this guide is the conversion of the methyl ester to a carboxamide, a functional group present in numerous active agrochemical compounds.[3][4]

Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be achieved through several established methods for quinoline synthesis, followed by esterification. One common and effective approach is the Skraup-Doebner-von Miller reaction or related cyclization strategies, followed by esterification of the resulting carboxylic acid.

A plausible and scalable synthetic route is outlined below. This two-step process begins with the synthesis of quinoline-7-carboxylic acid, which is then esterified to yield the target methyl ester.

Experimental Workflow for this compound Synthesis

cluster_0 Step 1: Synthesis of Quinoline-7-carboxylic acid cluster_1 Step 2: Esterification A m-Aminobenzoic acid D Quinoline-7-carboxylic acid A->D Skraup reaction B Glycerol B->D C Sulfuric Acid (catalyst) Nitrobenzene (oxidant) C->D E Quinoline-7-carboxylic acid H This compound E->H Fischer Esterification F Methanol F->H G Sulfuric Acid (catalyst) G->H

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of Quinoline-7-carboxylic acid

This protocol is adapted from established Skraup reaction methodologies.

Materials:

  • m-Aminobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (for work-up)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a flask containing m-aminobenzoic acid and glycerol while cooling in an ice bath.

  • Slowly add nitrobenzene to the mixture with continuous stirring.

  • Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into a large volume of water.

  • Neutralize the excess acid with a sodium hydroxide solution.

  • Remove the unreacted nitrobenzene by steam distillation.

  • Add ferrous sulfate to the reaction mixture to reduce any remaining nitrobenzene.

  • Filter the hot solution and acidify the filtrate with hydrochloric acid to precipitate the crude quinoline-7-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Protocol 2: Synthesis of this compound

Materials:

  • Quinoline-7-carboxylic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Suspend quinoline-7-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.

Application in Agrochemical Synthesis: N-Aryl Quinoline-7-carboxamides

The conversion of this compound to N-aryl quinoline-7-carboxamides is a key transformation for accessing a class of compounds with potential fungicidal properties. This is typically achieved through direct amidation with a substituted aniline.

Experimental Workflow for N-Aryl Quinoline-7-carboxamide Synthesis

cluster_0 Synthesis of N-Aryl Quinoline-7-carboxamide I This compound M N-(4-chlorophenyl)quinoline-7-carboxamide I->M Amidation J Substituted Aniline (e.g., 4-chloroaniline) J->M K Sodium Hydride (NaH) or other strong base K->M L Anhydrous Solvent (e.g., DMF or Toluene) L->M

Caption: Synthesis of a representative N-Aryl Quinoline-7-carboxamide.

Protocol 3: Synthesis of N-(4-chlorophenyl)quinoline-7-carboxamide

This protocol describes a general procedure for the amidation of this compound.

Materials:

  • This compound

  • 4-chloroaniline

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

Procedure:

  • To a solution of 4-chloroaniline in anhydrous DMF, carefully add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chlorophenyl)quinoline-7-carboxamide.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR signals (indicative)
Quinoline-7-carboxylic acidC₁₀H₇NO₂173.17Aromatic protons, carboxylic acid proton
This compoundC₁₁H₉NO₂187.19Aromatic protons, methyl singlet (~3.9 ppm)
N-(4-chlorophenyl)quinoline-7-carboxamideC₁₆H₁₁ClN₂O282.73Aromatic protons, amide proton (broad singlet)

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The straightforward conversion of its ester functionality into carboxamides provides access to a chemical space rich in biologically active compounds. The protocols detailed in this guide offer robust and reproducible methods for the synthesis and derivatization of this key building block, enabling further research and development in the field of crop protection. The exploration of various substituted anilines in the amidation reaction can lead to the discovery of new quinoline-7-carboxamides with enhanced fungicidal or herbicidal properties.

References

  • Shah, Q., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(15), 4635. Available at: [Link]

  • CN111148736A - Microbicidal quinoline (thio) carboxamide derivatives. Google Patents.
  • US11185074B2 - Microbiocidal quinoline (thio)carboxamide derivatives. Google Patents.
  • Jorda, R., et al. (2018). Preparation and Herbicidal Activities of Substituted Amides of Quinoline Derivatives. Molbank, 2018(4), M1023. Available at: [Link]

  • benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Therapeutic Chemistry, 30(18), 3002-3017. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

  • Singh, P., & Kumar, A. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1734–1744. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie. Available at: [Link]

  • Zhang, L., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry, 71(26), 9973–9993. Available at: [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34, 1092. Available at: [Link]

  • Chen, Y., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry, 72(22), 9345–9366. Available at: [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

  • Bala, S., et al. (2021). Quinoline: A versatile bioactive scaffold and its molecular hybridization. Journal of Molecular Structure, 1234, 130174. Available at: [Link]

  • Zhang, L., et al. (2021). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry, 69(27), 7525–7545. Available at: [Link]

  • US5385900A - Quinoline carboxylic acid derivatives. Google Patents.

Sources

Application Notes & Protocols: Strategic Functionalization of the Quinoline Ring in Methyl Quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds.[1][2] This guide provides a comprehensive overview of synthetic strategies for the targeted functionalization of Methyl quinoline-7-carboxylate , a versatile intermediate for drug discovery and development. We will explore advanced methodologies, including direct C-H activation and palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and strategies for achieving regioselectivity are elucidated to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in numerous natural products, pharmaceuticals, and functional materials.[1][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial (e.g., quinine, chloroquine), anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), and anti-HIV properties.[2] The ability to precisely modify the quinoline ring at its various positions is paramount, as the nature and location of substituents critically influence the molecule's biological activity and physicochemical properties.[4][5]

This compound serves as an excellent starting point for generating diverse chemical libraries. The ester moiety at the 7-position not only provides a handle for further derivatization (e.g., amidation) but also electronically influences the reactivity of the entire ring system, presenting unique challenges and opportunities for regioselective functionalization. This document details robust protocols for manipulating this key intermediate.

Part I: Synthesis of the Core Scaffold: this compound

Before functionalization, a reliable synthesis of the starting material is required. While various named reactions exist for quinoline synthesis, the Skraup-Doebner-Von Miller and related syntheses are highly effective.[6][7] A plausible and efficient route to this compound involves the reaction of methyl 4-aminobenzoate with glycerol in the presence of an acid catalyst and an oxidizing agent.

Protocol 1: Synthesis via Skraup-Type Reaction

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • Methyl 4-aminobenzoate

  • Glycerol

  • Sulfuric acid (98%)

  • Sodium m-nitrobenzenesulfonate (oxidizing agent)

  • Iron(II) sulfate (optional, to moderate reaction)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, carefully add methyl 4-aminobenzoate (1.0 eq), glycerol (2.0 eq), and sodium m-nitrobenzenesulfonate (1.3 eq).[8]

  • Slowly and with vigorous stirring, add concentrated sulfuric acid (2.5 eq) to the mixture. The addition is highly exothermic and should be done in an ice bath.

  • Heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Part II: Direct C-H Functionalization: An Atom-Economical Approach

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic compounds without the need for pre-functionalized starting materials, offering a more atom- and step-economical synthesis.[1][9] For this compound, the electronic properties of both the pyridine and benzene rings, along with the directing-group potential of the nitrogen atom, guide the regioselectivity.

G cluster_start Starting Material cluster_ch C-H Functionalization cluster_halo Halogenation cluster_coupling Cross-Coupling Start This compound C2_Func C2-Arylation/Alkylation (via N-oxide or direct) Start->C2_Func Pd or Rh catalyst C8_Func C8-Arylation (Directed) Start->C8_Func Rh(III) catalyst Halogenation Regioselective Halogenation (e.g., C5-Bromo) Start->Halogenation NBS/TCCA Suzuki Suzuki Coupling (C-C bond formation) Halogenation->Suzuki Pd(0), ArB(OH)₂ Buchwald Buchwald-Hartwig (C-N bond formation) Halogenation->Buchwald Pd(0), Amine

C2-Position Functionalization

The C2 position of the quinoline ring is electronically deficient and a common site for nucleophilic attack or metal-catalyzed functionalization, often facilitated by conversion to the corresponding N-oxide to enhance reactivity.[1][10]

Protocol 2: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

Rationale: The N-oxide enhances the electrophilicity of the C2 position and acts as an internal directing group. Palladium acetate is a common and effective catalyst for this transformation.[11]

Materials:

  • This compound N-oxide (prepared by treating the quinoline with m-CPBA)

  • Aryl Bromide (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • (2-Biphenyl)di-tert-butylphosphine (Johnphos, 10 mol%) or similar bulky ligand

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Toluene or DMF (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add this compound N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), the phosphine ligand (0.10 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the C2-arylated product.[12]

Part III: Functionalization via Halogenated Intermediates

A classic and highly versatile strategy involves the initial halogenation of the quinoline ring, followed by transition metal-catalyzed cross-coupling reactions. This two-step process allows for the introduction of a wide variety of carbon, nitrogen, and oxygen nucleophiles.

Regioselective Halogenation

The position of electrophilic halogenation is directed by the existing substituents. For 8-substituted quinolines, metal-free protocols have been developed that favor halogenation at the C5 position.[13][14] The electron-withdrawing ester at C7 will deactivate the benzene ring, but halogenation can still be achieved under forcing conditions or with specific reagents.

Protocol 3: Metal-Free C5-Bromination

Rationale: Trihaloisocyanuric acids are atom-economical and effective halogen sources for the regioselective halogenation of certain quinolines under mild, metal-free conditions.[13] While the C7-ester's influence needs to be considered, this method provides a strong starting point for remote C-H halogenation.

Materials:

  • This compound (1.0 eq)

  • Tribromoisocyanuric acid (TBCA, 0.36 eq)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in DCM (10 mL).

  • Add TBCA (0.36 mmol) to the solution in one portion.

  • Stir the reaction at room temperature under air for 4-8 hours.

  • Monitor the reaction for the consumption of the starting material. The byproduct, cyanuric acid, will precipitate out of the solution.

  • Upon completion, filter the reaction mixture to remove the cyanuric acid.

  • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography to isolate the C5-bromo-quinoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

With a halogenated quinoline in hand, a vast chemical space can be accessed using well-established cross-coupling methodologies.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most reliable methods for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[15][16]

Protocol 4: Suzuki-Miyaura Coupling of a Bromo-Quinoline

Rationale: A combination of a palladium catalyst like [(dppf)PdCl₂] and a carbonate base is highly effective for coupling aryl halides with boronic acids, offering good functional group tolerance.[15][16]

G Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln PdII_R Ar-Pd(II)-R' Ln Product Coupled Product (Ar-R') PdII_R->Product ArX Bromo-Quinoline (Ar-X) ArX->PdII Boronic Boronic Acid (R'-B(OH)₂) Boronic->PdII_R

Materials:

  • Bromo-methyl quinoline-7-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([(dppf)PdCl₂], 3-5 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Combine the bromo-quinoline (1.0 mmol), arylboronic acid (1.2 mmol), [(dppf)PdCl₂] (0.05 mmol), and Cs₂CO₃ (2.0 mmol) in a Schlenk tube.

  • Evacuate and backfill with an inert atmosphere (Argon) three times.

  • Add the dioxane/water solvent mixture (5 mL) and degas the solution for 15 minutes.

  • Heat the reaction to 90-100 °C for 6-12 hours until TLC or LC-MS indicates completion.[16]

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify via column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O10070-90[17]
[(dppf)PdCl₂]Cs₂CO₃Dioxane/H₂O10085-98[15][16]
Pd(PPh₃)₄K₂CO₃DMF/H₂O9075-95[18]

Table 1. Common Conditions for Suzuki-Miyaura Coupling on Halo-Quinolines.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone for synthesizing aryl amines from aryl halides and is crucial for installing amine pharmacophores onto the quinoline scaffold.[19][20]

Protocol 5: Buchwald-Hartwig Amination of a Bromo-Quinoline

Rationale: The choice of a sterically hindered phosphine ligand (e.g., Johnphos, XPhos) is critical for promoting the reductive elimination step and achieving high yields, especially with less reactive aryl halides or hindered amines.[21][22]

Materials:

  • Bromo-methyl quinoline-7-carboxylate (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • (2-Biphenyl)di-tert-butylphosphine (Johnphos, 4-6 mol%)

  • Sodium tert-butoxide (NaOᵗBu, 1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Johnphos (0.04 mmol), and NaOᵗBu (1.4 mmol).

  • Add the bromo-quinoline (1.0 mmol) and anhydrous toluene (5 mL).

  • Finally, add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction at 100 °C for 8-16 hours.

  • Monitor for completion by LC-MS.

  • After cooling, quench the reaction by adding water. Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.[21]

Part IV: Other Key Functionalizations

Nitration of the Quinoline Ring

Electrophilic nitration is a fundamental transformation. The quinoline ring is deactivated towards electrophilic attack, especially the pyridine portion. Nitration typically occurs on the benzene ring, with the position influenced by existing substituents. For 7-substituted quinolines, nitration often yields a mixture of 5- and 8-nitro isomers.[8]

Protocol 6: Electrophilic Nitration

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Cool a flask containing concentrated H₂SO₄ (5 mL) to 0 °C in an ice bath.

  • Slowly add this compound (1.0 mmol) while stirring, ensuring the temperature does not rise above 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming HNO₃ (1.1 mmol) to cold, concentrated H₂SO₄ (2 mL).

  • Add the nitrating mixture dropwise to the quinoline solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Separate the isomers (if formed) by careful column chromatography.

Conclusion and Future Outlook

The functionalization of this compound offers a gateway to a rich diversity of novel chemical entities. The protocols outlined herein, from modern C-H activation to classic halogenation and cross-coupling, provide a robust toolkit for researchers. The choice of strategy depends on the desired final structure and available resources. As catalytic systems continue to evolve, even more precise and efficient methods for manipulating the quinoline scaffold are anticipated, further cementing its role as a privileged structure in the development of future therapeutics and advanced materials.

References

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. (n.d.).
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (2025). Royal Society of Chemistry.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (n.d.).
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - ResearchGate. (2022).
  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines | Organometallics - ACS Publications. (2022). American Chemical Society.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.). Frontiers.
  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis - Benchchem. (n.d.). BenchChem.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (n.d.).
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC - NIH. (2023).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society.
  • One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). [No Source Found].
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein | ACS Omega. (2023). American Chemical Society.
  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC - NIH. (n.d.).
  • Buchwald–Hartwig amin
  • One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho -bromoanilines | Request PDF - ResearchGate. (2025).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (n.d.). MDPI.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. (n.d.).
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). [No Source Found].
  • Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchGate. (2025).
  • Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide deriva- tives... - ResearchGate. (n.d.).
  • Palladium in Quinoline Synthesis - ScienceDirect. (n.d.). ScienceDirect.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS Green Chemistry Institute.
  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of - ResearchGate. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). University of Groningen.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Pharmaguideline.
  • A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines - ResearchGate. (2018).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series.
  • Remote halogenation of quinoline at C5 and/or C7-position - ResearchGate. (n.d.).
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.). Brieflands.
  • Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. (2020). American Chemical Society.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC - NIH. (2018).
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl quinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically a two-stage process: the formation of the quinoline ring to yield quinoline-7-carboxylic acid, followed by its esterification.

Issue 1: Low or No Yield in Quinoline Ring Formation (e.g., Skraup or Combes Synthesis)

Question: My quinoline cyclization reaction is resulting in a very low yield, or I'm observing a black, tarry substance instead of the desired product. What are the most common causes?

Probable Causes & Solutions:

  • Aggressive Reaction Conditions: Many classic quinoline syntheses, like the Skraup reaction, are highly exothermic. Uncontrolled temperatures can lead to polymerization and decomposition of reactants and intermediates, resulting in tar formation.[1]

    • Solution: Implement rigorous temperature control. For the Skraup synthesis, which often uses concentrated sulfuric acid, the slow, dropwise addition of the acid to a cooled mixture of the aniline derivative and glycerol is critical.[1] Utilizing a moderating agent, such as ferrous sulfate (FeSO₄), can also help ensure the oxidation proceeds more smoothly.[1]

  • Inappropriate Catalyst or Catalyst Deactivation: The choice of acid catalyst is crucial and substrate-dependent.[1][2] For instance, in a Combes synthesis (condensation of an aniline with a β-diketone), catalysts like concentrated H₂SO₄ or polyphosphoric acid (PPA) are common, but their effectiveness can vary.[3][4]

    • Solution: If using H₂SO₄, ensure it is concentrated and anhydrous, as water produced during the reaction can inhibit the cyclization equilibrium.[1] Consider alternative catalysts like PPA or a mixture of PPA and alcohol (polyphosphoric ester, PPE), which can be more effective dehydrating agents.[3] For Friedländer synthesis, a range of acid (p-TsOH, ZnCl₂) or base (KOH, KOtBu) catalysts can be employed depending on substrate reactivity.[2]

  • Poor Substrate Reactivity: The electronic properties of your starting aniline can significantly impact the reaction. Electron-withdrawing groups on the aniline ring can deactivate it, making the electrophilic cyclization step more difficult and reducing yields.[1]

    • Solution: For deactivated anilines, harsher reaction conditions (higher temperatures, stronger acid catalysts) may be necessary. However, this must be balanced against the risk of decomposition. Alternatively, consider a different synthetic route, such as the Friedländer synthesis, which can be more tolerant of varied electronic effects.[5]

  • Side Reactions: In base-catalyzed reactions like the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction that consumes starting material.[2]

    • Solution: To minimize self-condensation, try adding the 2-aminoaryl carbonyl compound to a solution of the base first, and then slowly add the ketone. Using a molar excess of the more readily available ketone can also help drive the desired reaction to completion.[6]

Issue 2: Incomplete or Low-Yield Esterification of Quinoline-7-Carboxylic Acid

Question: I have successfully synthesized quinoline-7-carboxylic acid, but I'm struggling to convert it to the methyl ester. My Fischer esterification is slow and gives a poor yield. What can I do?

Probable Causes & Solutions:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction where water is produced as a byproduct.[7] The presence of water can push the equilibrium back towards the starting materials, limiting the yield.

    • Solution: Use a large excess of the alcohol (methanol) to act as both the reactant and the solvent, which drives the equilibrium forward.[7] Alternatively, remove water as it forms, for example, by using a Dean-Stark apparatus. Ensure all reagents and glassware are thoroughly dry.

  • Insufficient Acid Catalysis: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is required to protonate the carboxylic acid's carbonyl group, making it more electrophilic for attack by the alcohol.[7]

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid. Anhydrous HCl, generated in situ from the reaction of thionyl chloride (SOCl₂) or acetyl chloride with methanol, is a very effective catalyst for this esterification.[8]

  • Alternative Reagents for Sensitive Substrates: If your quinoline-7-carboxylic acid is sensitive to the harsh conditions of strong acid and heat, the Fischer esterification may not be suitable.

    • Solution 1 (Two-Step): Convert the carboxylic acid to a more reactive acid chloride using SOCl₂ or oxalyl chloride. After removing the excess reagent, the isolated acid chloride can then be reacted with methanol, often at room temperature, to form the ester.[8]

    • Solution 2 (Mild Methylation): Use a milder methylating agent. Trimethylsilyldiazomethane (TMS-diazomethane) reacts rapidly and cleanly with carboxylic acids to form methyl esters under neutral conditions.[8] However, this reagent is toxic and requires careful handling.

Issue 3: Difficulty in Product Purification

Question: My reaction seems to have worked according to TLC, but I'm losing most of my product during workup and purification. How can I improve my recovery?

Probable Causes & Solutions:

  • Workup for Skraup/Combes Reactions: The workup for reactions run in strong acids like H₂SO₄ can be challenging. Simply diluting with water and extracting may be ineffective due to the formation of amine salts.

    • Solution: After cooling, carefully pour the viscous reaction mixture into a large volume of ice water. Then, make the solution strongly basic (pH > 10) with a concentrated base like sodium hydroxide to neutralize the acid and deprotonate the quinoline nitrogen, liberating the free base for extraction into an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Purification of Crude Quinoline Base: The crude product from a Skraup reaction is often a dark, oily mixture containing tarry byproducts.[1]

    • Solution: Steam distillation can be a highly effective method to separate the volatile quinoline product from non-volatile tars.[1] The distillate can then be extracted with an organic solvent, dried, and further purified by column chromatography or distillation under reduced pressure.

  • Chromatography Issues: this compound can be challenging to purify via column chromatography if the polarity of the eluent is not optimized.

    • Solution: Use a gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity by adding ethyl acetate. Monitor the fractions carefully by TLC. If the product is still difficult to separate, consider using a different stationary phase or an alternative purification method like recrystallization if the product is a solid.

Experimental Protocols & Data

Protocol 1: Fischer Esterification of Quinoline-7-Carboxylic Acid
  • To a round-bottom flask, add quinoline-7-carboxylic acid (1.0 equiv).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equiv), which will serve as both the reagent and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equiv) to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.[9]

Table 1: Comparison of Common Quinoline Synthesis Methods
Synthesis MethodKey ReactantsTypical ConditionsAdvantagesCommon Issues & Disadvantages
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, HeatUses simple, inexpensive starting materials.[10][11]Highly exothermic, often violent reaction; can produce significant tar and low yields.[1][10]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid Catalyst (Lewis or Brønsted)More versatile than Skraup for substituted quinolines.[10][12]Prone to acid-catalyzed polymerization of the carbonyl substrate, leading to low yields.[10]
Combes Synthesis Aniline, β-DiketoneAcid Catalyst (H₂SO₄, PPA)Good for preparing 2,4-substituted quinolines.[3][4]Can give regioisomeric mixtures depending on the substituents.[3]
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, Methylene CompoundAcid or Base CatalystOften high-yielding and tolerant of various functional groups.[2][13]Self-condensation of the methylene compound is a common side reaction.[2]

Visualized Workflows and Mechanisms

General Synthesis and Troubleshooting Workflow

cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions Start Starting Materials (e.g., 3-Aminobenzoic acid derivative) Quinoline_Formation Step 1: Quinoline Ring Formation (e.g., Skraup, Combes) Start->Quinoline_Formation Carboxylic_Acid Quinoline-7-Carboxylic Acid Quinoline_Formation->Carboxylic_Acid TS1 Low Yield / Tar? Quinoline_Formation->TS1 Esterification Step 2: Esterification (e.g., Fischer) Carboxylic_Acid->Esterification Final_Product This compound Esterification->Final_Product TS2 Incomplete Rxn? Esterification->TS2 TS3 Purification Loss? Final_Product->TS3 Sol1 Control Temperature Optimize Catalyst Check Substrate TS1->Sol1 Sol2 Use Excess Alcohol Stronger Catalyst Alternative Method TS2->Sol2 Sol3 Optimize Workup (Basify) Steam Distillation Gradient Elution TS3->Sol3

Caption: General workflow for synthesis and key troubleshooting points.

Mechanism: Fischer Esterification

Caption: Key mechanistic steps of the acid-catalyzed Fischer Esterification.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally considered the best for producing quinoline-7-carboxylic acid? There is no single "best" route; the optimal choice depends on the available starting materials, scale, and substitution patterns.

  • For simple, unsubstituted anilines, the Skraup synthesis is a classic choice due to low-cost reagents, but it can be hazardous and low-yielding.[10][11]

  • The Friedländer synthesis is often preferred for its higher yields and milder conditions, provided the necessary 2-amino-benzaldehyde or ketone precursor is available.[14] One-pot Friedländer methods starting from o-nitroaryl aldehydes have been developed to improve practicality.[14]

  • The Combes synthesis is particularly useful for accessing 2,4-disubstituted quinolines.[3][4]

Q2: Can I use microwave irradiation to improve my reaction yields and times? Yes, microwave-assisted synthesis has been shown to be highly effective for several quinoline syntheses, including the Friedländer and Pfitzinger reactions.[15] Microwave irradiation can dramatically reduce reaction times from hours or days to just minutes and often leads to excellent yields, sometimes even under solvent-free conditions.[15][16]

Q3: How critical is the purity of my starting aniline? Very critical. Impurities in the starting aniline can lead to the formation of undesired side-products that are often difficult to separate from the final quinoline product. This can significantly lower the yield and complicate purification. It is highly recommended to purify the aniline (e.g., by distillation) before use.

Q4: My starting material is 3-aminobenzoic acid. Will the carboxylic acid group interfere with the quinoline-forming reaction? Yes, the carboxylic acid group can interfere, particularly in strongly acidic conditions like the Skraup synthesis, where it can be protonated and affect the reactivity of the aromatic ring. It is often more strategic to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the quinoline ring formation. The ester can then be hydrolyzed back to the carboxylic acid after the quinoline ring is successfully formed, or you can proceed directly to the final ester product if the protecting group matches the desired final product.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Troubleshooting low yields in the Pfitzinger quinoline synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Bull, E. L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]

  • Joule, J. A. (2010). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Augustine, J. K., et al. (2006). Concerning the mechanism of the Friedländer quinoline synthesis.
  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
  • BenchChem. (n.d.). optimizing reaction conditions for quinolinone synthesis.
  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Vara, Y. G., & Hudlicky, T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Lahna, A., et al. (2022).
  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 24463-24476. [Link]

Sources

Technical Support Center: Purification of Crude Methyl Quinoline-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl quinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the purification of crude this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities can include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Quinoline-7-carboxylic acid: The corresponding carboxylic acid can be present due to incomplete esterification or hydrolysis of the methyl ester during workup or purification.[1]

  • Positional isomers: Depending on the synthetic strategy (e.g., Skraup or Doebner-von Miller synthesis), you may have isomeric quinoline carboxylates.[2]

  • Byproducts from side reactions: These can be varied and complex, arising from side reactions of the starting materials or intermediates.

  • Residual catalyst: Catalysts used in the synthesis may carry over into the crude product.[3]

Q2: My compound is streaking significantly on the TLC plate. What is causing this and how can I fix it?

A2: Streaking, or tailing, on a silica gel TLC plate is a common issue with quinoline derivatives. This is often due to the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.[4] To mitigate this, consider the following:

  • Add a basic modifier to the eluent: Incorporating a small amount of a base, such as 0.5-2% triethylamine (NEt₃) or pyridine, into your mobile phase can significantly improve the peak shape by neutralizing the acidic sites on the silica gel.[4]

  • Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or even reversed-phase silica (C18) if your compound is sufficiently non-polar.[4]

Q3: I am observing decomposition of my this compound during column chromatography on silica gel. What can I do to prevent this?

A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Quinoline compounds can be susceptible to degradation, especially with prolonged exposure to acidic conditions.[4][5] Here are some strategies to minimize decomposition:

  • Deactivate the silica gel: Pre-treat the silica gel with a basic solution, such as an eluent containing a small percentage of triethylamine, before packing the column.[4]

  • Work quickly: Minimize the contact time between your compound and the silica gel by running the column as efficiently as possible.

  • Use an alternative stationary phase: As mentioned previously, switching to a more inert stationary phase like neutral alumina can prevent acid-catalyzed degradation.[4]

Q4: My purified this compound appears as an oil and will not crystallize. How can I induce crystallization?

A4: Obtaining a crystalline solid can sometimes be challenging. If your purified product is an oil, here are some techniques to try:

  • Solvent screening: The choice of solvent is crucial. For a moderately polar compound like this compound, you could try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar anti-solvent (e.g., hexane or pentane) until turbidity is observed.[6] Then, allow it to stand undisturbed.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution to induce crystallization.

  • Salt formation: While less common for an ester, if all else fails and you suspect the presence of an acidic impurity preventing crystallization, further purification might be necessary. In some cases for quinoline bases, forming a crystalline salt (e.g., with picric acid) and then regenerating the free base can be a powerful purification technique.[7]

Q5: I suspect my ester is hydrolyzing back to the carboxylic acid during purification. How can I avoid this?

A5: Ester hydrolysis can be a problem, especially if your purification conditions are too acidic or basic, or if there is water present at elevated temperatures. To prevent hydrolysis:

  • Ensure anhydrous conditions: Use dry solvents and glassware, especially during workup and chromatography.

  • Neutralize the workup: After quenching the reaction, ensure the aqueous layer is neutralized before extraction to avoid prolonged exposure to strong acids or bases.

  • Avoid excessive heat: During solvent removal, use a rotary evaporator at a moderate temperature.

  • Choose your chromatography conditions carefully: If using silica gel, the inherent acidity can sometimes promote hydrolysis, though this is less common for methyl esters compared to more labile esters. Using a deactivated silica gel or a neutral stationary phase can help.

II. Troubleshooting Guides

This section provides step-by-step protocols for common purification techniques and troubleshooting tips for specific issues.

Troubleshooting Poor Separation in Column Chromatography

If you are experiencing co-elution of your product with impurities, follow this guide to optimize your column chromatography.

Problem: Impurities are co-eluting with this compound.

Workflow for Optimization:

G start Poor Separation in Column Chromatography tlc Step 1: Re-optimize TLC Conditions start->tlc solvent Vary eluent polarity (e.g., Hexane/Ethyl Acetate gradient) tlc->solvent modifier Add a modifier (0.5-2% Triethylamine) solvent->modifier stationary_phase Test alternative stationary phases (Alumina, C18) modifier->stationary_phase loading Step 2: Optimize Column Loading stationary_phase->loading dry_loading Use dry loading for better band sharpness loading->dry_loading ratio Increase silica gel to crude product ratio (e.g., 50:1 to 100:1) dry_loading->ratio elution Step 3: Refine Elution Technique ratio->elution gradient Use a shallow gradient elution elution->gradient flow_rate Decrease the flow rate gradient->flow_rate fractions Collect smaller fractions flow_rate->fractions analysis Step 4: Analyze Fractions Carefully fractions->analysis tlc_fractions Run TLC on all fractions analysis->tlc_fractions combine Combine only the purest fractions tlc_fractions->combine end Pure this compound combine->end

Caption: Workflow for optimizing column chromatography separation.

Detailed Steps:

  • Re-optimize TLC Conditions:

    • Eluent Polarity: Systematically vary the ratio of your solvent system (e.g., hexane/ethyl acetate) to find a composition that provides a good separation between your product (aim for an Rf of 0.2-0.3) and the impurities.[8]

    • Add a Modifier: As discussed in the FAQs, adding a small amount of triethylamine can dramatically improve peak shape and may also enhance separation.[9]

  • Optimize Column Loading:

    • Dry Loading: If your compound has poor solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of your column.[9] This often results in sharper bands.

    • Silica to Product Ratio: For difficult separations, increase the amount of silica gel relative to your crude product. A ratio of 50:1 to 100:1 (by weight) is recommended.[9]

  • Refine Elution Technique:

    • Shallow Gradient: Instead of isocratic (constant solvent composition) elution, use a shallow gradient where you slowly increase the polarity of the mobile phase. This can help to better resolve closely eluting compounds.

    • Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.

Protocol for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Objective: To obtain high-purity crystalline this compound.

Experimental Protocol:

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.[10]

    • Perform small-scale solubility tests in test tubes to identify the optimal solvent or solvent system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, residual catalyst), perform a hot filtration. This involves quickly filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals thoroughly, for example, in a vacuum oven at a moderate temperature.

Data Presentation: Solvent Systems for Chromatography

The following table provides starting points for developing a suitable solvent system for the purification of this compound by column chromatography on silica gel.

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many esters.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful for more polar compounds or if solubility is an issue in hexane/ethyl acetate.
Toluene / Acetone (9:1 to 7:3)MediumAn alternative non-halogenated solvent system.

Note: The addition of 0.5-2% triethylamine to any of these systems is recommended to reduce tailing.

Logical Relationship: Troubleshooting Purification Failures

The following diagram illustrates a decision-making process when initial purification attempts are unsuccessful.

Caption: Decision tree for troubleshooting purification challenges.

III. References

  • BenchChem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. Retrieved from

  • BenchChem. (2025). Challenges in the purification of transesterification reaction products. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Methyl 9-hydroxynonanoate. Retrieved from

  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. Retrieved from

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. Retrieved from

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from

  • ResearchGate. (2018). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Retrieved from

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from

Sources

Technical Support Center: Synthesis of Methyl Quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Methyl quinoline-7-carboxylate. As researchers and drug development professionals, we understand that navigating the complexities of heterocyclic synthesis requires precision, foresight, and a deep understanding of the underlying reaction mechanisms. This document is designed to serve as a practical, field-tested resource, moving beyond simple protocols to explain the causality behind common experimental challenges. Here, we will address specific issues you may encounter, focusing on the identification and mitigation of common side products to improve yield, purity, and the overall success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The synthesis of the quinoline core is well-established, with several named reactions being applicable.[1][2] For a 7-substituted quinoline ester starting from a meta-substituted aniline like methyl 3-aminobenzoate, the most frequently employed methods are variations of the Gould-Jacobs, Skraup/Doebner-von Miller, and Combes reactions.[3][4][5]

  • Gould-Jacobs Reaction: This is often a preferred route, involving the condensation of methyl 3-aminobenzoate with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3][6] It offers a direct pathway to the 4-hydroxyquinoline scaffold, which can then be further modified if needed.

  • Skraup/Doebner-von Miller Reaction: These methods utilize the reaction of methyl 3-aminobenzoate with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strong acid and oxidizing conditions.[2][4][7] While effective, these reactions are notoriously vigorous and can produce significant amounts of tar-like side products.[8]

  • Combes Synthesis: This reaction involves the acid-catalyzed condensation of methyl 3-aminobenzoate with a β-diketone.[5][9] The regioselectivity of the cyclization step is a critical consideration in this approach.[5]

Q2: What is the single most common and difficult-to-remove impurity I should anticipate?

A2: The most prevalent and challenging side product in the synthesis of this compound is its regioisomer, Methyl quinoline-5-carboxylate . This isomer forms because the cyclization step on the methyl 3-aminobenzoate ring can occur at either of the two positions ortho to the amine group (the C2 and C6 positions). Cyclization at C2 yields the 7-substituted product, while cyclization at C6 yields the undesired 5-substituted product. Their structural similarity often makes separation by standard column chromatography or recrystallization challenging.

Troubleshooting Guide: Common Side Products & Solutions

Q3: My post-reaction NMR spectrum shows two very similar, but distinct, sets of quinoline peaks. What is the likely cause?

A3: This is the classic signature of regioisomer formation, as mentioned in FAQ 2. You have likely synthesized a mixture of this compound and Methyl quinoline-5-carboxylate.

  • Causality: The directing effect of the substituents on the aniline ring (the amino group and the methyl carboxylate group) and the reaction conditions determine the ratio of the two products. The thermal cyclization in reactions like the Gould-Jacobs or the electrophilic aromatic annulation in the Combes synthesis are the key steps where this regiochemical outcome is decided.[5][6] Steric hindrance and electronic effects of the substituents play a significant role.[6]

  • Troubleshooting & Mitigation:

    • Confirmation: Use 2D NMR techniques (like NOESY or HMBC) to confirm the connectivity and establish the exact identity of each isomer.

    • Separation: Meticulous column chromatography with a shallow solvent gradient or preparative HPLC may be required. Sometimes, fractional crystallization from a carefully selected solvent system can enrich one isomer.

    • Prevention: The regioselectivity is notoriously difficult to control completely. However, modifying the reaction conditions (e.g., catalyst, temperature, solvent) can sometimes favor one isomer over the other. For instance, in some modified Combes syntheses, the bulkiness of the diketone substrate was found to influence the isomeric ratio.[5]

Q4: My reaction yielded a dark, intractable tar with very low recovery of the desired product. How can I prevent this?

A4: Significant tar formation is a common issue in quinoline syntheses that use harsh conditions, such as the Skraup or Doebner-von Miller reactions.[8]

  • Causality: The high temperatures and strong acidic/oxidizing conditions can cause polymerization and decomposition of the starting materials, intermediates (like acrolein formed in situ from glycerol), and even the final product.[2][8]

  • Troubleshooting & Mitigation:

    • Moderate the Reaction: In a Skraup synthesis, add a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent and reduce charring.[8]

    • Control Temperature: Add reagents slowly with efficient cooling and stirring to dissipate heat from the exothermic reaction. Avoid overheating during the cyclization step.[8] High temperatures in Gould-Jacobs synthesis can also lead to product decomposition.[6][10]

    • Alternative Reagents: In the Doebner-von Miller synthesis, using a protected α,β-unsaturated carbonyl, like an acrolein acetal, can lead to a more controlled reaction with higher yields.[11]

    • Change Synthesis Route: If tarring remains a persistent issue, consider switching to a milder synthesis pathway, such as the Gould-Jacobs reaction, which generally proceeds under less aggressive conditions.[3]

Q5: My mass spectrometry analysis shows a peak corresponding to Quinoline-7-carboxylic acid, but I was synthesizing the methyl ester. Why?

A5: This indicates that the methyl ester group has been hydrolyzed.

  • Causality: Ester hydrolysis can occur during the reaction or, more commonly, during the workup. The presence of water under either acidic or basic conditions can catalyze this side reaction. For example, using a strong aqueous base (like NaOH) to neutralize the reaction mixture or an extended workup with aqueous acid can lead to significant hydrolysis.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure your starting materials and solvents are dry, especially for the main reaction.

    • Careful Workup: Use a mild base for neutralization, such as a saturated sodium bicarbonate (NaHCO₃) solution, and perform the extraction quickly. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

    • Re-esterification: If hydrolysis is unavoidable or has already occurred, the resulting carboxylic acid can be isolated and re-esterified. A common method is the Fischer esterification, which involves treating the carboxylic acid with methanol and an acid catalyst like sulfuric acid.[12]

Q6: I've isolated a byproduct that seems to be an intermediate of the Gould-Jacobs reaction. Is this common?

A6: Yes, incomplete cyclization can be a source of impurities, particularly if the reaction conditions are not optimized.

  • Causality: The Gould-Jacobs reaction proceeds via a stable intermediate, an anilidomethylenemalonate derivative, which is formed from the initial condensation.[3] This intermediate requires high temperatures (often >250 °C) to undergo the thermal intramolecular cyclization to form the quinoline ring.[6][10] If the temperature is too low or the reaction time is too short, this intermediate will be a major component of the crude product.[10]

  • Troubleshooting & Mitigation:

    • Optimize Temperature & Time: The cyclization step is critical. Ensure the reaction reaches and maintains the required high temperature. Using a high-boiling point solvent like diphenyl ether can help achieve uniform heating.[6] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times by efficiently reaching the necessary temperatures.[10][13]

    • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the intermediate and the formation of the product to determine the optimal reaction time.

Data Summary: Common Side Products

Side ProductCommon Cause(s)Identification MethodPrevention & Mitigation Strategies
Methyl quinoline-5-carboxylate Lack of regioselectivity during cyclization on the m-substituted aniline ring.[6]NMR (especially 2D), LC-MSOptimize reaction conditions; meticulous purification (prep-HPLC, fractional crystallization).
Tar / Polymeric Materials Harsh reaction conditions (high temp, strong acid) causing decomposition and polymerization.[8]Visual (dark, viscous residue), poor solubilityUse reaction moderators (FeSO₄), control exotherms, use milder synthesis routes (e.g., Gould-Jacobs).
Quinoline-7-carboxylic acid Hydrolysis of the methyl ester during reaction or aqueous workup.LC-MS, IR (broad O-H stretch)Use anhydrous conditions, perform workup quickly with mild reagents, re-esterify if necessary.
Incomplete Cyclization Intermediate Insufficient temperature or reaction time for the thermal cyclization step (e.g., in Gould-Jacobs).[10]TLC, LC-MSEnsure adequate heating (>250 °C), use high-boiling solvents, consider microwave synthesis.[6]
Decarboxylation Product (Quinoline) Excessive heat, especially in the presence of acid/base, can cleave the carboxylate group.[14][15]GC-MS, NMRAvoid unnecessarily high temperatures during synthesis, purification, and workup.

Experimental Protocol: Gould-Jacobs Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate

This protocol outlines a general procedure for the first two steps of a Gould-Jacobs synthesis, which is a common pathway toward the target molecule. The resulting product can be further processed (deoxygenation) to obtain this compound.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine methyl 3-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

  • Allow the mixture to cool to room temperature. The intermediate, diethyl 2-(((3-(methoxycarbonyl)phenyl)amino)methylene)malonate, will often solidify upon cooling. It can be washed with cold ethanol or hexane to remove excess reagents.

Step 2: Thermal Cyclization

  • Place the dried intermediate from Step 1 into a flask containing a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[6]

  • Heat the mixture to 250-260 °C with vigorous stirring. The cyclization reaction will begin, often evidenced by the evolution of ethanol.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC until the intermediate is consumed.[10]

  • Cool the reaction mixture to room temperature. The product, Methyl 4-hydroxyquinoline-7-carboxylate, will precipitate from the solvent.

  • Filter the solid product and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization (e.g., from DMF or ethanol) or column chromatography.

Critical Note: The high temperature of the cyclization step is crucial for driving the reaction to completion and minimizing the presence of the intermediate as a side product.[6][10]

Visualizing Side Product Formation

The following diagram illustrates the key branching point in the synthesis that leads to the desired 7-substituted product versus the undesired 5-substituted regioisomer.

G cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway A Methyl 3-aminobenzoate + Reagent B Cyclization Intermediate A->B Condensation C This compound (Desired Product) B->C Cyclization at C2 (Favored Pathway) D Methyl quinoline-5-carboxylate (Regioisomeric Side Product) B->D Cyclization at C6 (Competing Pathway)

Caption: Reaction pathways leading to the desired product and its main regioisomeric impurity.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Magdolen, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6449. [Link]

  • Gómez-Caro, C. A., et al. (2011). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... ResearchGate. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Wang, T., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(18), 7307–7324. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 4(47), 24463-24476. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Google Patents. (2005).
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de Paris, 49, 89-92. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Johnson, W. S., & Mathews, F. J. (1944). The Synthesis of Derivatives of Quinoline. Journal of the American Chemical Society, 66(2), 210–215. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines. [Link]

  • Allen Institute. (n.d.). Decarboxylation Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • Synfacts. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Advanced Journal of Chemistry, Section A. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. [Link]

  • Google Patents. (1997). US5700942A - Process for preparing quinoline bases.
  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl Quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl quinoline-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges encountered during the synthesis of this important heterocyclic compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Synthesis of the Quinoline-7-Carboxylic Acid Scaffold

The most reliable and common route to this compound involves a two-stage process: first, the construction of the quinoline-7-carboxylic acid core, followed by its esterification. The initial ring formation is often the most challenging step, with the Gould-Jacobs reaction being a preferred method for its versatility.[1]

Frequently Asked Questions (FAQs): Quinoline Ring Formation

Q1: My Gould-Jacobs cyclization to form the 4-hydroxy-quinoline-7-carboxylic acid intermediate is resulting in a very low yield. What are the critical parameters I should investigate?

A1: Low yield in a Gould-Jacobs reaction is a frequent issue, typically stemming from suboptimal thermal conditions for the intramolecular cyclization step. This reaction involves the condensation of an aniline (in this case, 3-aminobenzoic acid) with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[1][2]

The key factors to optimize are:

  • Cyclization Temperature: This is the most critical parameter. The reaction requires significant thermal energy (typically 250-260 °C) to proceed efficiently.[3] Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A is standard practice to achieve these temperatures consistently and safely.[3] Running the reaction at lower temperatures will result in an incomplete cyclization, leaving you with the anilidomethylenemalonate intermediate.[4]

  • Reaction Time: There is a delicate balance here. The reaction must be heated long enough for cyclization to complete, but prolonged exposure to high temperatures can cause product degradation or decarboxylation, especially with a carboxylic acid group present.[4] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal time, which is often between 30 and 60 minutes at peak temperature.[5]

  • Atmosphere: At temperatures exceeding 250 °C, oxidative side reactions can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of your starting materials and product, thereby improving the isolated yield.[5]

Experimental Protocol 1: High-Temperature Gould-Jacobs Cyclization

This protocol outlines a standard procedure for the thermal cyclization step.

  • Reaction Setup: In a flask equipped with a reflux condenser and an inert gas inlet, dissolve the anilidomethylenemalonate intermediate (formed from 3-aminobenzoic acid) in a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of substrate).

  • Heating: Vigorously stir the mixture and heat it to reflux (250-260 °C) using a suitable heating mantle.

  • Monitoring: Monitor the reaction progress by taking small aliquots (carefully!) and analyzing them by TLC until the starting intermediate is consumed.

  • Isolation: Once complete, cool the reaction mixture to room temperature. The 4-hydroxyquinoline product, being less soluble, should precipitate.[2]

  • Purification: Dilute the cooled mixture with a non-polar solvent like hexanes or cyclohexane to further precipitate the product and dissolve the high-boiling solvent.[3] Collect the solid by filtration, wash it thoroughly with the non-polar solvent to remove residual diphenyl ether, and dry it under a vacuum.[3]

Table 1: Troubleshooting Low Yield in Gould-Jacobs Cyclization

ParameterCommon IssueRecommended ActionRationale
Temperature Below 240 °CIncrease temperature to 250-260 °C using a high-boiling solvent (e.g., diphenyl ether).The intramolecular cyclization has a high activation energy and requires significant thermal input.[2]
Reaction Time Too shortMonitor reaction by TLC to ensure full consumption of the intermediate.Incomplete reaction is a primary cause of low yield.[5]
Too longPerform a time-course study to find the optimal duration (e.g., 30, 45, 60 min).Product can degrade or undergo side reactions like decarboxylation at high temperatures.[4]
Atmosphere Reaction run in airUse an inert atmosphere (Nitrogen or Argon).Prevents oxidative degradation of the aniline derivative and the final product at high temperatures.[5]

Q2: I am attempting a Skraup-type synthesis but am observing significant tar and polymer formation, making purification nearly impossible. What causes this and how can I prevent it?

A2: The Skraup and related Doebner-von Miller syntheses are notorious for producing tarry byproducts.[6] This is due to the harsh reaction conditions—typically strong acid and high temperatures—which can cause the polymerization of intermediates, particularly acrolein (formed in situ from glycerol in the Skraup reaction) or other α,β-unsaturated carbonyl compounds.[3][6]

To mitigate this:

  • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique. It moderates the highly exothermic oxidation step, leading to a more controlled reaction and reducing charring.[3][6]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring. This prevents localized hotspots where polymerization is initiated.[6]

  • Biphasic System (for Doebner-von Miller): If using an α,β-unsaturated carbonyl compound directly, performing the reaction in a two-phase system (e.g., water/toluene) can sequester the carbonyl in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[6]

Part 2: Esterification of Quinoline-7-Carboxylic Acid

Once the quinoline-7-carboxylic acid scaffold has been successfully synthesized and purified, the final step is esterification. While seemingly straightforward, this step has its own set of optimization challenges.

Frequently Asked Questions (FAQs): Esterification

Q3: My Fischer esterification of quinoline-7-carboxylic acid with methanol is slow and gives poor conversion. How can I drive the reaction to completion?

A3: Fischer esterification is an equilibrium-limited process. The low conversion you're observing is likely due to the presence of the water byproduct, which drives the equilibrium back towards the starting materials.

To achieve high conversion, you must shift the equilibrium to the product side. There are two primary strategies:

  • Use a Large Excess of Alcohol: The most common method is to use methanol as the solvent. Its large molar excess (often 50-100 fold) pushes the equilibrium towards the formation of the methyl ester according to Le Châtelier's principle.[7]

  • Remove Water: For larger-scale reactions where using a vast excess of alcohol is impractical, water can be removed as it is formed. While a Dean-Stark trap is common for higher-boiling alcohols, for methanol, the use of a dehydrating agent is more practical. Adding molecular sieves to the reaction mixture can effectively sequester the water byproduct.

Additionally, ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or gaseous HCl bubbled through the methanol.[8]

dot

Fischer_Esterification_Equilibrium cluster_reactants Reactants cluster_products Products cluster_le_chatelier Driving the Equilibrium RCOOH Quinoline-7-Carboxylic Acid Ester This compound RCOOH->Ester k_fwd (Esterification) MeOH Methanol (Alcohol) Ester->RCOOH k_rev (Hydrolysis) Water Water Water->RCOOH Shifts equilibrium left Increase_MeOH Increase [Methanol] (Use as solvent) Increase_MeOH->Ester Shifts equilibrium right Remove_Water Decrease [Water] (Dehydrating agent) Remove_Water->Ester Shifts equilibrium right

Caption: Equilibrium dynamics in Fischer esterification.

Q4: I am concerned about using strong acids with my sensitive quinoline derivative. Is there a milder method for esterification?

A4: Yes. If your substrate is sensitive to strong acid or high temperatures, an excellent alternative is to first convert the carboxylic acid to a more reactive intermediate, such as an acid chloride. This then reacts rapidly and cleanly with methanol at low temperatures, often without needing a catalyst.

Experimental Protocol 2: Esterification via Acid Chloride Intermediate

  • Acid Chloride Formation: In a fume hood, suspend the quinoline-7-carboxylic acid (1.0 equiv) in an inert solvent like toluene. Add thionyl chloride (SOCl₂, ~2-3 equiv) dropwise at room temperature.[9] A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 80-110 °C depending on the solvent) for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction is complete when the starting solid has fully dissolved.

  • Solvent Removal: Carefully remove the excess thionyl chloride and solvent under reduced pressure. This will leave the crude quinoline-7-carbonyl chloride as an oil or solid.

  • Esterification: Dissolve the crude acid chloride in dry methanol, typically at 0 °C. The reaction is often exothermic. Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the HCl byproduct. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester. Purify as needed via column chromatography or recrystallization.

Part 3: General Troubleshooting and Optimization Workflow

Effective optimization requires a systematic approach. The following workflow can be applied to any stage of the synthesis.

dot

Optimization_Workflow cluster_troubleshooting Troubleshooting Paths Start Start: Baseline Small-Scale Rxn Analyze Analyze Crude Product (TLC, LC-MS, ¹H NMR) Start->Analyze Decision Evaluate Outcome Analyze->Decision LowYield Problem: Low Yield/ Incomplete Reaction Decision->LowYield Low Conversion Impure Problem: Impure Product/ Side Reactions Decision->Impure Multiple Spots Good Outcome Acceptable Decision->Good High Purity & Yield Optimize_Params Optimize Parameters: - Temperature - Concentration - Time - Catalyst Load LowYield->Optimize_Params Purify Modify Purification: - Recrystallization solvent - Column chromatography - Acid/Base wash Impure->Purify Optimize_Params->Start Iterate Purify->Start Re-run & Verify ScaleUp Proceed to Scale-Up Good->ScaleUp

Caption: A systematic workflow for reaction optimization.

References

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.
  • BenchChem. (2025). side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Arote, V. B., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Available from: [Link]

  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.
  • Ali, A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC.

Sources

Technical Support Center: Troubleshooting the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful, yet often challenging, reaction. Here, we address common issues encountered in the lab, providing in-depth, scientifically-grounded solutions to help you optimize your yields and obtain clean products.

Section 1: Understanding the Reaction: Mechanism & Key Factors

The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting an aromatic amine (like aniline) with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] The reaction is renowned for its utility but also notorious for potential issues like low yields and the formation of polymeric tar.[3][4]

A deep understanding of the mechanism is critical for effective troubleshooting. While debated, a widely accepted pathway involves a fragmentation-recombination mechanism.[1][5][6] This begins with a conjugate addition of the aniline to the carbonyl compound, followed by fragmentation and recombination to form intermediates that ultimately cyclize, dehydrate, and oxidize to the final quinoline product.[5][6]

Doebner_von_Miller_Mechanism reactants Aniline + α,β-Unsaturated Carbonyl Compound michael_add 1. Michael Addition reactants->michael_add + Acid Catalyst (H⁺) fragmentation 2. Fragmentation- Recombination michael_add->fragmentation cyclization 3. Electrophilic Cyclization fragmentation->cyclization dehydration 4. Dehydration cyclization->dehydration oxidation 5. Oxidation dehydration->oxidation Dihydroquinoline Intermediate product Substituted Quinoline oxidation->product

Caption: Simplified workflow of the Doebner-von Miller reaction.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses the most common and frustrating issues encountered during the Doebner-von Miller synthesis.

Issue 1: Low to No Product Yield

Question: My reaction has a very low yield or has failed completely. What are the most common causes and how can I troubleshoot this?

Answer: This is a multifaceted problem that can often be traced to reagent quality, reaction conditions, or substrate electronics. Let's break down the key areas to investigate.

A. Reagent Purity and Stoichiometry

  • Aniline Quality: Aniline and its derivatives are susceptible to air oxidation, often indicated by a dark coloration. Impurities can interfere with the reaction.

    • Solution: Purify the aniline by distillation before use, especially if it is old or discolored. Ensure your starting material is pure and dry.[7]

  • Carbonyl Compound Stability: α,β-unsaturated aldehydes and ketones, particularly compounds like acrolein or crotonaldehyde, are highly prone to polymerization, which is the leading cause of low yields.[3][4]

    • Solution: Use freshly distilled or recently purchased carbonyl compounds. Check for the presence of polymeric material in the stock bottle.

B. Reaction Conditions

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[8] Both Brønsted (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) are used.[1][5] An inappropriate catalyst or concentration can either fail to promote the reaction or accelerate side reactions.

    • Solution: The literature often suggests hydrochloric acid or sulfuric acid. If tarring is severe, a milder Lewis acid might be beneficial. Systematically screen different acid catalysts and concentrations to find the optimal conditions for your specific substrates.[3]

  • Temperature Control: While the reaction typically requires heat, excessive temperatures dramatically increase the rate of polymerization, leading to tar formation.[3][8]

    • Solution: Maintain the lowest effective temperature to drive the reaction. Start with the literature-recommended temperature and adjust based on reaction monitoring (TLC). If the reaction is highly exothermic, especially during reagent addition, use an ice bath to maintain control.[8][9]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged heating can degrade the product.

    • Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) or HPLC to determine the point of maximum product formation before significant degradation occurs.[8][10]

C. Substrate Electronic Effects

  • Aniline Substituents: The electronic nature of substituents on the aniline ring significantly impacts its nucleophilicity and, consequently, the reaction's success.

    • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CN decrease the nucleophilicity of the aniline nitrogen, making the initial Michael addition step difficult and often resulting in very low yields.[3]

    • Electron-Donating Groups (EDGs): Groups like -CH₃ or -OCH₃ increase the aniline's reactivity and generally lead to better yields.[11]

    • Solution for EWGs: For anilines bearing strong EWGs, consider alternative quinoline syntheses like the Gould-Jacobs or a modified Doebner approach that may be more suitable.[3]

Issue 2: Significant Tar/Polymer Formation

Question: My reaction mixture is turning into a thick, dark tar, making product isolation impossible. What causes this and how can I prevent it?

Answer: Tar formation is the most frequently cited problem with the Doebner-von Miller reaction.[3] It is almost always caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][4]

Key Mitigation Strategies:

  • Slow Reagent Addition: Never add the carbonyl compound all at once. A slow, dropwise addition to the heated acidic solution of the aniline keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction over polymerization.[8][12]

  • Employ a Biphasic Solvent System: This is a highly effective strategy.[9][13][14] By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) and the aniline hydrochloride in the aqueous phase, you dramatically reduce the carbonyl's contact with the strong acid, minimizing polymerization.[3][13]

  • Optimize Temperature and Acid: As mentioned previously, use the mildest effective conditions. Lowering the temperature and testing different acid catalysts can have a profound impact on reducing tar formation.[3]

Issue 3: Incomplete Reaction or Presence of Intermediates

Question: My final product is contaminated with dihydroquinoline or other intermediates. How can I ensure complete conversion to the aromatic product?

Answer: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] If this step is inefficient, you will isolate a mixture of products.

Solutions:

  • Ensure Sufficient Oxidant: In many variations of this reaction, an oxidizing agent is added. In others, an intermediate formed from the aniline and carbonyl compound (a Schiff base) acts as the hydride acceptor (oxidant) and is subsequently reduced.[15] If the reaction stalls, it may be due to an insufficient amount of the oxidant. Some procedures call for a mild oxidant like nitrobenzene or arsenic acid, though modern methods often seek to avoid these.

  • Post-Reaction Oxidation: If you have already isolated a product contaminated with the dihydro-derivative, you may be able to perform a separate oxidation step using reagents like manganese dioxide (MnO₂) or DDQ to aromatize the mixture.[3]

  • Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration to allow the final oxidation step to proceed to completion. Monitor by TLC for the disappearance of the dihydroquinoline intermediate spot.[3]

Section 3: Experimental Protocols & Data

General Experimental Protocol (Biphasic System for 2-Methylquinoline)

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the aqueous mixture to reflux (approx. 100-110°C).

  • Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing acidic aniline mixture over 1-2 hours.[4]

  • Reflux: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours.

  • Monitoring: Periodically take samples from the organic layer to monitor the reaction's progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully make the solution strongly basic (pH > 10) by slowly adding a concentrated sodium hydroxide solution while cooling in an ice bath.

    • Separate the organic layer. Extract the aqueous layer 2-3 times with toluene or another suitable organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[8]

Table 1: Catalyst and Condition Selection Guide
Catalyst TypeExamplesTypical Use Case / CharacteristicsPotential Issues
Brønsted Acids HCl, H₂SO₄, p-TsOHMost common, effective for many substrates.[1]Can be harsh, often leading to significant tar formation if not controlled.[3]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Can be milder and may improve yields for sensitive substrates.[1][5]May require anhydrous conditions; can be more expensive.
Iodine I₂Used as a catalyst, often under milder conditions.[1]Less common, may not be effective for all substrate combinations.

Section 4: Visual Troubleshooting Workflow

When a reaction yields a poor result, a logical workflow can help identify the root cause efficiently.

Troubleshooting_Workflow start Low Yield / Reaction Failure check_tar Is there significant tar formation? start->check_tar tar_solutions Implement Tar Mitigation: 1. Use Biphasic System 2. Slow Carbonyl Addition 3. Lower Temperature 4. Try Milder Acid check_tar->tar_solutions Yes check_reagents Are starting materials pure? (Aniline, Carbonyl) check_tar->check_reagents No tar_yes YES tar_no NO purify_reagents Purify Reagents: - Distill Aniline - Use fresh Carbonyl check_reagents->purify_reagents No check_conditions Are reaction conditions optimal? (Temp, Time, Catalyst) check_reagents->check_conditions Yes reagents_no NO reagents_yes YES optimize_conditions Systematically Optimize: - Monitor by TLC - Screen Catalysts - Adjust Temperature check_conditions->optimize_conditions No check_substrate Does aniline have strong Electron-Withdrawing Groups? check_conditions->check_substrate Yes conditions_no NO conditions_yes YES consider_alt Consider Alternative Synthesis (e.g., Gould-Jacobs) check_substrate->consider_alt Yes substrate_yes YES

Caption: A logical workflow for troubleshooting common issues.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 2, 2026, from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 2, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved January 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 2, 2026, from [Link]

  • Coudert, J. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

  • Badger, G. M., Crocker, H. P., & Ennis, B. C. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. Australian Journal of Chemistry, 16(5), 814-826. [Link]

  • YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. Retrieved January 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 2, 2026, from [Link]

  • Wiley Online Library. (n.d.). Doebner-Miller Reaction. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2014). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. Retrieved January 2, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 2, 2026, from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Strategies to Minimize Byproduct Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the quinoline scaffold. Byproduct formation is a persistent challenge in these classical reactions, often leading to reduced yields, difficult purifications, and compromised product purity.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Here, we address specific issues encountered during key quinoline syntheses, explaining the root causes of byproduct formation and offering field-proven strategies to mitigate them.

General Troubleshooting Principles: The First Line of Defense

Before delving into method-specific issues, it's crucial to recognize that many side reactions can be minimized by controlling fundamental experimental parameters. Poor outcomes are often traced back to these core principles.

Q: My quinoline synthesis is consistently giving low yields and a complex mixture of products, regardless of the specific method used. Where should I start troubleshooting?

A: Excellent question. When facing general issues, always return to the fundamentals of reaction chemistry before adjusting more complex variables. Several factors are universally critical for clean and efficient quinoline synthesis.[1]

  • Purity of Starting Materials: This is non-negotiable. Impurities in your aniline, carbonyl compounds, or solvents can introduce competing side reactions. For instance, residual aldehydes in a ketone starting material can lead to unintended condensation products. Always use freshly purified or high-purity reagents.

  • Temperature Control: Many quinoline syntheses are exothermic or require high temperatures for cyclization.[2] Excessive heat can promote polymerization (tar formation) and decomposition of both starting materials and products.[1][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[3] Precise temperature monitoring and control are paramount.

  • Catalyst Choice and Concentration: The catalyst, whether a Brønsted acid, Lewis acid, or a base, dictates the reaction's energy profile.[2][3] An overly harsh catalyst can accelerate side reactions as much as the desired pathway.[1] Consider screening milder catalysts or optimizing the concentration of your current one. Modern nanocatalysts and ionic liquids are also being explored to create more environmentally friendly and efficient processes.[4][5]

  • Reaction Atmosphere: If your substrates or intermediates are sensitive to oxidation or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of degradation byproducts.[2]

Below is a workflow to guide your initial troubleshooting process for any quinoline synthesis.

G cluster_0 General Troubleshooting Workflow start Start: Low Yield / Impure Product check_purity Verify Starting Material Purity (NMR, GC/MS) start->check_purity purify Purify Reagents (Distill, Recrystallize) check_purity->purify Impure check_temp Review Temperature Control check_purity->check_temp Pure purify->check_temp adjust_temp Optimize Temperature (Lower/Higher) check_temp->adjust_temp Suboptimal check_catalyst Evaluate Catalyst Choice & Loading check_temp->check_catalyst Optimal adjust_temp->check_catalyst adjust_catalyst Screen Milder Catalysts / Optimize Loading check_catalyst->adjust_catalyst Ineffective rerun Re-run Optimized Reaction check_catalyst->rerun Appropriate adjust_catalyst->rerun

Caption: A decision workflow for troubleshooting common issues in quinoline synthesis.

Method-Specific Troubleshooting Guides

The Skraup Synthesis

Named after Czech chemist Zdenko Hans Skraup, this method synthesizes quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent.[6]

Q: My Skraup reaction is extremely violent and produces a large amount of black, intractable tar with very low quinoline yield. What is happening and how can I control it?

A: This is the most common and dangerous problem with the Skraup synthesis.[1] The root cause is the highly exothermic dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[7][8] This reaction is difficult to control, and the high localized temperatures cause the acrolein and other intermediates to polymerize and char, resulting in tar.[9]

Causality & Solution:

  • Violent Exotherm: The reaction's vigor must be moderated. The classic solution is to add a moderator like ferrous sulfate (FeSO₄) to the reaction mixture.[10] Boric acid has also been used.[10] These moderators help to smooth out the exothermic process, preventing the rapid temperature spikes that lead to tarring.

  • Harsh Oxidizing Agent: Nitrobenzene is a traditional oxidizing agent but also acts as a solvent at high temperatures, contributing to the harsh conditions.[6][11] A better, though more toxic, alternative is arsenic pentoxide (As₂O₅), which often results in a less violent reaction.[6][8]

  • Rate of Addition: Control the rate of reaction by adding the sulfuric acid slowly and with efficient cooling and stirring. This prevents localized overheating where polymerization is initiated.[9]

ParameterProblematic ConditionRecommended SolutionRationale
Moderator None usedAdd ferrous sulfate (FeSO₄)Controls the violent exotherm, reducing charring.[9][10]
Oxidizing Agent NitrobenzeneUse arsenic pentoxide (As₂O₅)Leads to a less violent, more controllable reaction.[6]
Acid Addition Rapid, bulk additionSlow, dropwise addition with coolingPrevents localized temperature spikes and runaway reactions.[9]
The Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[12][13]

Q: My Doebner-von Miller reaction yields mostly a polymeric tar. How can I prevent the starting materials from polymerizing?

A: Tar formation is the Achilles' heel of this reaction, primarily caused by the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[14][15] Strong acids, while necessary for the cyclization, are excellent catalysts for this unwanted pathway.[14]

Causality & Solution:

  • Homogeneous Reaction Conditions: When all reactants are in a single phase (e.g., aqueous acid), the concentration of the carbonyl compound is high, promoting rapid self-polymerization. The solution is to physically separate the bulk of the carbonyl compound from the acid catalyst.

    • Biphasic System: A highly effective strategy is to use a biphasic solvent system. For example, refluxing the aniline in aqueous acid with the α,β-unsaturated carbonyl dissolved in an immiscible organic solvent like toluene.[14] This sequesters the carbonyl compound, limiting its contact with the strong acid and thus drastically reducing polymerization.[14][16]

  • Reactant Concentration: Even in a single-phase system, controlling the instantaneous concentration of the reactive carbonyl species can help.

    • Slow Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline keeps its concentration low at any given moment, favoring the desired reaction with aniline over self-polymerization.[9][15]

  • Acid Strength: While strong acids are required, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[14]

G cluster_1 Doebner-von Miller: Polymerization Pathway Aniline Aniline Product Desired Quinoline Aniline->Product Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Product Polymer Polymer / Tar Carbonyl->Polymer High Concentration Acid H+ Acid->Product Catalyzes Acid->Polymer Catalyzes

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

Q: My final product is contaminated with dihydroquinolines. Why is the oxidation incomplete?

A: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this step is inefficient, you will isolate the partially hydrogenated byproduct.[14]

Causality & Solution:

  • Insufficient Oxidant: The oxidizing agent (often formed in situ from the reaction of aniline with the carbonyl compound) may be depleted or insufficient. Ensure you are using a stoichiometric excess of the oxidant or consider adding a mild co-oxidant.[14]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in your crude product, you can perform a separate oxidation step using an agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert them to the desired quinoline.[14]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[17][18]

Q: I am using an unsymmetrical aniline or β-diketone in my Combes synthesis and obtaining a mixture of two regioisomers. How can I control the regioselectivity?

A: This is the central challenge of the Combes synthesis when using unsymmetrical substrates.[19] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[19] The rate-determining step is the electrophilic aromatic annulation (ring closure), and directing this step is key to selectivity.[17]

Causality & Solution:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring directs the cyclization. Electron-donating groups (e.g., -OCH₃) activate the ortho and para positions, influencing which ortho position is more nucleophilic for the ring-closing attack.

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone will favor cyclization at the less sterically hindered position.[19] For example, using a bulky R group on the diketone can favor the formation of one isomer over another.[17]

  • Strategic Modification: If possible, modify your starting materials. Using a bulkier substituent on the aniline can force the cyclization to occur at the less hindered position.[19] Similarly, studies have shown that using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer when using trifluoromethyl-β-diketones.[17]

The Friedländer Synthesis

The Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[20][21]

Q: My base-catalyzed Friedländer reaction is messy, with many side products. What is the likely cause?

A: The most probable side reaction under basic conditions is the self-condensation (aldol condensation) of your ketone reactant (the one with the α-methylene group).[1] This creates a complex mixture that is difficult to purify and significantly lowers the yield of your desired quinoline.[20]

Causality & Solution:

  • Aldol Condensation: Bases promote the formation of enolates from the ketone, which can then attack another molecule of the ketone, leading to self-condensation byproducts.

    • Switch to Acid Catalysis: The simplest solution is often to switch to an acid catalyst (e.g., p-TsOH, iodine), which does not promote aldol condensation in the same way.[1][20]

    • Use an Imine Analog: To completely prevent the possibility of aldol side reactions under alkaline conditions, you can use an imine analog of the 2-aminoaryl aldehyde or ketone.[1][20]

    • Milder Conditions: Modern protocols using catalysts like gold or iodine can facilitate the reaction under much milder conditions, reducing the propensity for side reactions.[20]

    • Slow Addition: Slowly adding the ketone to the reaction mixture can help minimize its instantaneous concentration, thereby reducing the rate of the bimolecular self-condensation reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for an Acid-Catalyzed Friedländer Synthesis

This protocol provides a general method for the synthesis of a substituted quinoline using p-Toluenesulfonic acid (p-TsOH) as a catalyst, which helps to avoid base-catalyzed aldol side reactions.[1]

Materials:

  • 2-Aminobenzaldehyde or 2-aminoaryl ketone (1.0 mmol)

  • Ketone with an α-methylene group (1.1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Ethanol or Toluene (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 2-aminoaryl aldehyde/ketone (1.0 mmol) in the chosen solvent (5 mL).

  • Add the ketone (1.1 mmol) and the catalytic amount of p-TsOH (10 mol%).

  • Heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically when the starting 2-aminoaryl ketone is consumed), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Purification of Crude Quinoline via Steam Distillation (Skraup Synthesis)

This method is particularly effective for separating the volatile quinoline product from non-volatile tars and polymeric byproducts generated during the Skraup synthesis.[1][22]

Materials:

  • Crude reaction mixture from Skraup synthesis

  • 40% Sodium Hydroxide (NaOH) solution

  • Steam generation source

  • Distillation apparatus

Procedure:

  • Neutralization: After the reaction is complete, cool the flask. Cautiously neutralize the acidic mixture by slowly adding a 40% NaOH solution until the mixture is strongly alkaline. This step is highly exothermic and should be performed in an ice bath with vigorous stirring.

  • Setup: Arrange the apparatus for steam distillation. The flask containing the neutralized reaction mixture should be heated gently with a heating mantle to prevent condensation of steam.

  • Distillation: Pass steam rapidly through the mixture. Quinoline is volatile with steam and will co-distill.

  • Collection: Collect the distillate, which will appear as a milky emulsion of quinoline and water. Continue distillation until the distillate runs clear, indicating that all the quinoline has been removed. This may require collecting several liters of distillate.[22]

  • Isolation: Allow the collected distillate to cool. The quinoline will separate as a denser, oily layer. Separate the layers using a separatory funnel.

  • Secondary Recovery: The aqueous layer of the distillate is saturated with quinoline. To maximize recovery, this aqueous layer can be subjected to another steam distillation.[22]

  • Final Purification: The combined crude quinoline layers should be dried over a suitable drying agent (e.g., solid KOH) and then purified further by vacuum distillation.[1] Collect the fraction boiling at the correct temperature for quinoline (e.g., 110–114 °C at 14 mm Hg).[22]

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods where regioselectivity is a major concern? A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when using unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions with substituted anilines.[19] In each case, the reaction can potentially proceed at two different sites, leading to a mixture of constitutional isomers.[19]

Q2: What are the best general techniques for purifying crude quinoline products? A2: Standard organic chemistry techniques are typically employed. These include vacuum distillation for liquid quinolines, recrystallization from a suitable solvent for solid derivatives, and column chromatography for complex mixtures.[1] For basic quinoline products, forming a salt, such as a hydrochloride or a picrate, can facilitate purification through crystallization.[1][23] The free base can then be regenerated by treatment with a base.

Q3: Can modern synthetic methods help avoid these byproduct issues? A3: Yes, significant progress has been made. Transition metal-catalyzed reactions, such as those involving C-H functionalization, offer alternative routes that can provide higher selectivity and milder reaction conditions, avoiding many of the pitfalls of classical methods.[19][24] Furthermore, the development of nanocatalysts and green chemistry approaches using microwave irradiation or solvent-free conditions aims to reduce byproduct formation, shorten reaction times, and improve the overall environmental footprint of quinoline synthesis.[4][24][25]

References

  • BenchChem. (2025).
  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Skraup reaction.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • BenchChem. (2025).
  • Wikipedia. Combes quinoline synthesis.
  • BenchChem. (2025).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Vive Chemistry. (2012). Skraup's Synthesis.
  • Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • BenchChem. (2025). Technical Support Center: Optimizing Friedländer Synthesis.
  • ResearchGate. (2008).
  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
  • Brainly.in. (2019). The mild oxidizing agent in skraup synthesis.
  • ACS Omega. (2024).
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
  • NPTEL. Combes Quinoline Synthesis.
  • International Journal of Pharmaceutical Sciences.
  • Organic Syntheses.
  • MDPI. (2024).
  • ACS Publications. (2024).
  • Wikipedia. Friedländer synthesis.
  • EPGP Pathshala.
  • National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. Doebner–Miller reaction.
  • SynArchive. Doebner-Miller Reaction.

Sources

Technical Support Center: Optimizing Crystallization of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of crystallizing quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of obtaining high-quality crystalline forms of these pharmaceutically significant compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your crystallization experiments effectively.

I. Foundational Principles: Why Crystallization of Quinolines Matters

Quinoline carboxylic acids are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The solid-state form of an active pharmaceutical ingredient (API) is critical, as it dictates properties such as solubility, dissolution rate, stability, and bioavailability. A well-defined, stable crystalline form is often the desired outcome for a drug substance. However, the inherent properties of quinoline carboxylic acids—such as their aromaticity, potential for hydrogen bonding, and ionizable nature—can make crystallization a non-trivial pursuit. This guide will equip you with the knowledge to navigate these challenges.

II. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions encountered when working with quinoline carboxylic acids.

Q1: Where do I even begin with solvent selection for my quinoline carboxylic acid?

A1: Solvent selection is paramount. Start by considering the polarity of your specific quinoline carboxylic acid derivative. Generally, these compounds are soluble in polar organic solvents.[1] A good starting point is to screen solvents like ethanol, methanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[2][3] For many quinoline carboxylic acids, a mixture of solvents (a primary solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble) is often effective.

Q2: How does pH impact the crystallization of these acidic compounds?

A2: The pH of the crystallization medium is a critical variable. The carboxylic acid moiety is ionizable, and its protonation state significantly affects solubility.[1][4] At low pH, the carboxylic acid is protonated, making the molecule less polar and potentially less soluble in aqueous media. Conversely, at higher pH, the carboxylic acid is deprotonated to a carboxylate, increasing its polarity and aqueous solubility. This pH-dependent solubility can be leveraged to induce crystallization. For instance, dissolving the compound in a basic aqueous solution and then slowly acidifying it can be an effective crystallization strategy.[5]

Q3: What is polymorphism and why should I be concerned about it?

A3: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[6][7] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability.[8] In drug development, an unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a product's efficacy. Therefore, it is crucial to screen for and identify the most stable polymorph early in the development process.

Q4: I need high-quality single crystals for X-ray diffraction. Which method is best?

A4: For single-crystal growth suitable for X-ray crystallography, slow crystallization methods are preferred. Slow evaporation of a dilute solution is a common and effective technique.[9][10] Vapor diffusion (both hanging and sitting drop methods) is another excellent choice, as it allows for very slow changes in solvent composition, promoting the growth of well-ordered single crystals.

Q5: My compound is "oiling out" instead of crystallizing. What does this mean?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the solubility of the compound is exceeded at a temperature that is above the compound's melting point in that particular solvent system.[11] It can also be caused by a very high level of supersaturation. Oiled-out products are often impure and amorphous. The troubleshooting section below provides detailed strategies to overcome this issue.

III. Troubleshooting Guide: From Frustration to Crystals

This section is designed to help you diagnose and solve specific problems you may encounter during your crystallization experiments.

Problem 1: My compound refuses to crystallize and remains in a clear solution.
  • Probable Causes:

    • Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur.

    • High Solubility: The chosen solvent system is too good, and the compound remains soluble even at lower temperatures.

    • Presence of Inhibitory Impurities: Certain impurities can interfere with the nucleation process.

  • Solutions & Scientific Rationale:

    • Induce Nucleation by Scratching: Gently scratch the inside of the glass vessel with a glass rod just below the surface of the solution. The microscopic scratches provide a high-energy surface that can act as a nucleation site.

    • Introduce Seed Crystals: If you have a small amount of the solid compound, add a single, tiny crystal to the solution. This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.

    • Increase Concentration:

      • Slow Evaporation: Cover the vessel with a perforated film (e.g., Parafilm with a few pinholes) and leave it in a vibration-free environment.[9] This slowly removes the solvent, gradually increasing the concentration to the point of supersaturation.

      • Boil Off Excess Solvent: If the compound is thermally stable, gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be cautious not to over-concentrate, which can lead to rapid precipitation.[11]

    • Change the Solvent System: If the compound is too soluble, add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid. Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the system to slowly re-equilibrate.

Problem 2: The compound crystallizes too quickly, forming a fine powder or "crashing out."
  • Probable Causes:

    • Excessive Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled nucleation and growth.

    • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystal growth.

  • Solutions & Scientific Rationale:

    • Reduce the Rate of Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator. Insulating the flask (e.g., with glass wool) can further slow the cooling process.

    • Use More Solvent: Re-dissolve the precipitate by heating the solution and add a small amount of additional solvent.[11] This will decrease the level of supersaturation upon cooling, promoting slower crystal growth.

    • Employ a Different Crystallization Method: Consider vapor diffusion or solvent layering techniques, which inherently lead to slower changes in solvent composition and thus slower crystal growth.

Problem 3: The compound "oils out," forming liquid droplets instead of solid crystals.
  • Probable Causes:

    • High Solute Concentration at Elevated Temperatures: The solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.[11]

    • Presence of Impurities: Impurities can depress the melting point of the solid, making it more prone to oiling out.

  • Solutions & Scientific Rationale:

    • Lower the Crystallization Temperature: Re-dissolve the oil by adding more solvent and heating. Then, allow the solution to cool more slowly and to a lower final temperature.

    • Change the Solvent: Select a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated.

    • Increase the Solvent Volume: Using a more dilute solution can sometimes prevent oiling out by ensuring that saturation is reached at a lower temperature.

    • Purify the Material: If impurities are suspected, purify the material using another technique (e.g., column chromatography) before attempting crystallization again.

Problem 4: The resulting crystals are of poor quality (e.g., small, aggregated, dendritic).
  • Probable Causes:

    • High Rate of Nucleation and Growth: Similar to rapid crystallization, this leads to the formation of many small crystals that can aggregate.

    • Presence of Impurities: Impurities can be incorporated into the crystal lattice, causing defects and disrupting ordered growth.

    • Insufficient Time for Annealing: The crystals have not had enough time in contact with the mother liquor to allow for the dissolution of smaller, less perfect crystals and the growth of larger, more ordered ones (a process known as Ostwald ripening).

  • Solutions & Scientific Rationale:

    • Slow Down the Crystallization Process: Use the strategies outlined in "Problem 2" to reduce the rate of crystallization. Slower growth generally leads to higher quality crystals.

    • Control Agitation: While some agitation can promote homogeneity, excessive or turbulent stirring can lead to secondary nucleation and the formation of many small crystals. In many cases, allowing the solution to stand undisturbed is best for growing large, high-quality crystals.

    • Optimize the Solvent System: Experiment with different solvents or solvent mixtures. The interaction between the solute and the solvent can significantly influence crystal habit.

    • Implement a Temperature Cycling Program: Slowly cycling the temperature of the solution (e.g., warming it slightly and then cooling it again over several hours or days) can help to anneal the crystals and improve their quality.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for common crystallization techniques applicable to quinoline carboxylic acids.

Protocol 1: Slow Evaporation Crystallization

This method is ideal for obtaining high-quality single crystals for X-ray analysis.[10]

  • Dissolution: Prepare a nearly saturated solution of your quinoline carboxylic acid in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm that has been pierced with a few small holes using a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a location with a stable temperature and minimal vibrations. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using forceps or by decanting the supernatant. Wash the crystals briefly with a small amount of cold solvent and allow them to air dry.

Protocol 2: Anti-Solvent Crystallization

This technique is rapid and useful for screening a wide range of conditions.

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

  • Filtration: Filter the solution as described in Protocol 1.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the good solvent) dropwise to the filtered solution while gently stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If no precipitate forms, you may need to induce nucleation by scratching or seeding.

  • Equilibration: Once turbidity is observed, seal the container and allow it to stand undisturbed. Crystals should form as the system equilibrates.

  • Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.

Table 1: Common Solvent/Anti-Solvent Systems for Quinolines

Good SolventPotential Anti-Solvents
DMSOWater, Methanol
DMFWater, Ethanol
AcetoneHexanes, Heptane, Water
EthanolWater, Diethyl Ether
ChloroformHexanes, Pentane
Protocol 3: pH-Induced Crystallization

This method is particularly effective for ionizable compounds like quinoline carboxylic acids.

  • Dissolution: Dissolve the quinoline carboxylic acid in a dilute aqueous basic solution (e.g., 0.1 M NaOH) until the compound is fully dissolved.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Acidification: Slowly add a dilute aqueous acid solution (e.g., 0.1 M HCl) dropwise to the basic solution with gentle stirring.

  • Precipitation: As the pH decreases, the protonated form of the carboxylic acid will become less soluble and begin to precipitate out of solution. Monitor the pH and observe the formation of the solid.

  • Equilibration and Isolation: Allow the mixture to stir for a period to ensure complete crystallization, then collect the solid by vacuum filtration, wash with deionized water, and dry.

V. Visualization of Workflows and Concepts

Diagrams can simplify complex processes. The following are represented in the DOT language for use with Graphviz.

General Crystallization Optimization Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Characterization A Select Compound B Solvent Screen (Solubility Test) A->B C Identify Potential Solvents/Anti-Solvents B->C D Choose Crystallization Method (Evaporation, Anti-Solvent, etc.) C->D E Optimize Parameters (Concentration, Temp, Rate) D->E F Crystals Formed? E->F F->E No, Adjust Parameters G Isolate & Dry Crystals F->G Yes H Characterize (Microscopy, PXRD, DSC) G->H I Desired Form Obtained? H->I I->D No, Try New Method/Solvent J Final Protocol I->J Yes

Caption: A workflow for optimizing crystallization.

Troubleshooting Decision Tree: "No Crystals Formed"

G Start Problem: No Crystals (Clear Solution) Q1 Is the solution visibly concentrated? Start->Q1 A1_No Concentrate Solution (Slow Evaporation or Boil-off) Q1->A1_No No Q2 Did scratching or seeding help? Q1->Q2 Yes A2_Yes Success! Q2->A2_Yes Yes Q3 Is the compound too soluble? Q2->Q3 No A3_Yes Add Anti-Solvent or Change Solvent System Q3->A3_Yes Yes A3_No Consider Impurity Issue. Re-purify material. Q3->A3_No No

Caption: A decision tree for troubleshooting.

VI. Crystal Characterization: Validating Your Success

Obtaining solid material is only the first step. You must confirm its identity, purity, and form.

  • Polarized Light Microscopy (PLM): A quick and easy method to determine if your solid is crystalline (birefringent) or amorphous (isotropic).[12]

  • Powder X-ray Diffraction (PXRD): The primary technique for identifying the crystalline form (polymorph) of a material.[13] Each polymorph will have a unique diffraction pattern.

  • Single Crystal X-ray Diffraction (SCXRD): Provides the definitive atomic-level structure of a molecule in the crystalline state.[12] This is the gold standard for structural elucidation.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[14] It is used to determine melting points, and can distinguish between different polymorphs which often have different melting points.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[14] It is useful for identifying the presence of solvates or hydrates, which will show a mass loss step as the solvent is driven off.

VII. References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. Available at: [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - American Chemical Society. Available at: [Link]

  • Quinoline-4-carboxylic acid | Solubility of Things. Available at: [Link]

  • 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic. Available at: [Link]

  • Various techniques for study of Crystal Properties | PPTX - Slideshare. Available at: [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]

  • Chemistry Crystallization - sathee jee. Available at: [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC - NIH. Available at: [Link]

  • US5385900A - Quinoline carboxylic acid derivatives - Google Patents. Available at:

  • A process for the preparation of quinoline carboxylic acid derivatives - European Patent Office - EP 0195135 A1. Available at: [Link]

  • Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. Available at: [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Available at: [Link]

  • JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents. Available at:

  • Crystal polymorphism - Wikipedia. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: [Link]

  • The effect of carboxylic acids on glycine polymorphism, salt and co-crystal formation. A comparison of different crystallisation techniques - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]

  • Polymorphism in Crystals - MDPI. Available at: [Link]

  • Open questions in organic crystal polymorphism - PMC - PubMed Central. Available at: [Link]

  • (PDF) Crystal Polymorphism in Pharmaceutical Science - ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]

  • Organic chemistry - Wikipedia. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. Available at: [Link]

  • Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface - Chemical Communications (RSC Publishing). Available at: [Link]

Sources

addressing stability issues of Methyl quinoline-7-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl quinoline-7-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and practical advice for addressing the stability challenges associated with this compound in solution. As Senior Application Scientists, we have structured this resource to offer not just protocols, but the underlying chemical principles to empower your research.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific experimental observations you may encounter.

Question 1: My solution of this compound is showing a new, more polar peak in the HPLC chromatogram over time. What is happening?

Answer: This is a classic indicator of hydrolysis. The ester functional group of this compound is susceptible to cleavage, especially in the presence of acid or base, yielding the parent carboxylic acid (quinoline-7-carboxylic acid) and methanol. Quinoline-7-carboxylic acid is significantly more polar than the parent ester, resulting in an earlier elution time (a new peak) on a reverse-phase HPLC column.

  • Causality: The hydrolysis reaction is catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions. The rate of this degradation is highly dependent on the pH of your solution.[1][2] Even unbuffered solutions can become acidic or basic due to dissolved atmospheric CO₂ or contaminants from glassware.

  • Immediate Action: Confirm the identity of the new peak by Liquid Chromatography-Mass Spectrometry (LC-MS). The degradant should have a molecular weight corresponding to quinoline-7-carboxylic acid (187.17 g/mol , with a negative ion mass of [M-H]⁻ at m/z 186.06).

  • Solution:

    • pH Control: Prepare your solutions using a buffer system to maintain a pH between 4 and 6, where ester hydrolysis is typically minimized. Citrate or acetate buffers are common choices.

    • Solvent Choice: If possible, use aprotic organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions, as they lack the water necessary for hydrolysis.[3] Prepare aqueous working solutions fresh before each experiment.

    • Temperature: Store solutions at reduced temperatures (2-8°C or -20°C) to decrease the rate of all chemical reactions, including hydrolysis.

Question 2: The color of my this compound solution has turned yellow or brown. Is this related to the stability?

Answer: Yes, a change in color is a strong indicator of degradation. While pure quinoline compounds are often colorless or pale yellow, the formation of yellow and brown hues suggests oxidative or photolytic degradation.[4]

  • Causality: The quinoline ring system is an aromatic heterocycle that can be susceptible to oxidation, forming colored N-oxides or hydroxylated derivatives.[1] Furthermore, exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to complex degradation products.[1][2] Aged samples are particularly prone to this issue.[4]

  • Immediate Action: Analyze the discolored solution by HPLC-DAD or HPLC-MS to check for new impurity peaks. A change in the UV-Vis spectrum is also indicative of structural changes.

  • Solution:

    • Light Protection: Always store both solid material and solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.[1][2] This is a critical step.

    • Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing the vial under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Antioxidants: In formulation development, the inclusion of antioxidants may be considered, but this should be carefully validated to ensure no interference with your assay.

Question 3: I am observing a gradual loss of potency and inconsistent results in my biological assays. Could this be a stability problem?

Answer: Absolutely. Inconsistent results and a decline in expected activity are hallmark signs of compound degradation.[2] If the concentration of the active parent compound is decreasing in your stock or working solutions, it will directly lead to unreliable and non-reproducible assay data.

  • Causality: Any of the degradation pathways—hydrolysis, oxidation, or photolysis—will reduce the concentration of this compound, leading to an apparent loss of potency. This is especially problematic in multi-day experiments or when using stock solutions prepared well in advance.

  • Solution:

    • Prepare Fresh Solutions: The most reliable practice is to prepare aqueous working solutions fresh from a solid or a concentrated organic stock immediately before each experiment.[2]

    • Conduct a Stability Study: Validate the stability of your compound under your specific experimental conditions (e.g., in your cell culture media at 37°C). A short-term stability study can determine an acceptable "use-by" time for your solutions. See Protocol 2 for guidance.

    • Use a Stability-Indicating Analytical Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its key degradants. This is crucial for accurately quantifying the amount of active compound remaining.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound? The most common and predictable degradation pathway in solution is the hydrolysis of the methyl ester to form quinoline-7-carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.

Hydrolysis_Pathway MQC This compound Products Quinoline-7-carboxylic acid + Methanol MQC->Products Hydrolysis H2O H₂O H2O->MQC Catalyst H⁺ or OH⁻ Hydrolysis Hydrolysis Catalyst:s->Hydrolysis:n

Caption: Primary hydrolysis pathway of this compound.

Q2: What are the ideal storage conditions for solutions of this compound? Based on the chemical liabilities, a multi-faceted approach is required. The following table summarizes the recommended conditions.

ParameterSolid StateOrganic Stock (e.g., DMSO/ACN)Aqueous Working Solution
Temperature 2-8°C or -20°C-20°CPrepare Fresh. If short-term storage is needed, use 2-8°C.
Light Protect from LightProtect from Light (Amber Vial)Protect from Light (Amber Vial/Plate)
Atmosphere Sealed ContainerSealed, consider inert gas overlayN/A (for immediate use)
pH Control N/AN/ABuffered to pH 4-6

Q3: Which solvents should I use or avoid?

  • Recommended for Stock: Anhydrous, aprotic solvents like DMSO or acetonitrile (ACN) are best for long-term stock solutions as they prevent hydrolysis.

  • Use with Caution: Protic solvents like methanol or ethanol can participate in transesterification or contain trace water. Ensure they are anhydrous if used.

  • Avoid for Stock: Avoid preparing stock solutions directly in unbuffered water or aqueous solutions for long-term storage due to the high risk of hydrolysis.

Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 10 mM stock solution in DMSO, a common practice for compound libraries.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution (MW: 187.19 g/mol ), you will need 1.87 mg.

  • Add Solvent: Add the calculated amount of anhydrous DMSO to the vial containing the solid compound.

  • Dissolve: Tightly cap the vial and vortex thoroughly. If needed, briefly sonicate in a water bath to ensure complete dissolution.

  • Storage: Store the amber vial at -20°C. For added protection, you can wrap the cap-vial junction with parafilm to minimize moisture ingress.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method, following principles outlined in ICH guidelines.[1][6]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock (in ACN or MeOH) Prep_Samples Aliquot Stock for Each Stress Condition Prep_Stock->Prep_Samples Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Samples->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep_Samples->Base Oxidative Oxidation (3% H₂O₂, RT) Prep_Samples->Oxidative Thermal Thermal (Solid, 80°C) Prep_Samples->Thermal Photo Photolytic (ICH Q1B Light Source) Prep_Samples->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize Degradants (LC-MS, NMR) Analyze->Characterize

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Prepare Stock: Create a ~1 mg/mL solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a separate vial. Include a control sample (1 mL stock + 1 mL water/ACN).

    • Acidic: 1 M HCl. Incubate at 80°C for 8 hours.[1]

    • Basic: 1 M NaOH. Keep at room temperature for 8 hours.[1]

    • Oxidative: 30% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Photolytic: Expose a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy, as per ICH Q1B.[1][6] Keep a control sample wrapped in foil.

    • Thermal: Store the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.[1]

  • Sampling & Analysis:

    • At designated time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each vial.

    • Crucially, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.[1]

    • Analyze all samples, including the control, using a stability-indicating HPLC method. Aim for 5-20% degradation to ensure you can adequately separate the degradants from the parent peak.[5]

Troubleshooting Decision Tree:

Troubleshooting_Tree cluster_symptoms cluster_causes cluster_actions Start Instability Observed Symptom1 New Peak in HPLC? Start->Symptom1 Symptom2 Solution Discolored? Start->Symptom2 Symptom3 Loss of Potency? Start->Symptom3 Cause1 Likely Hydrolysis Symptom1->Cause1 Yes Cause2 Likely Photo/Oxidative Degradation Symptom2->Cause2 Yes Cause3 General Degradation Symptom3->Cause3 Yes Action1 Check pH Use Buffered Solution Store Cold Cause1->Action1 Action2 Use Amber Vials Store in Dark Consider Inert Gas Cause2->Action2 Action3 Prepare Solutions Fresh Validate Stability in Assay Media Cause3->Action3

Caption: Decision tree for troubleshooting stability issues.

References
  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Wastage, P. M., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 549–562. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Organic chemistry. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges researchers, scientists, and drug development professionals encounter when transitioning quinoline derivative syntheses from the bench to pilot or manufacturing scale. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, the journey from a successful lab-scale reaction to a robust, scalable process is fraught with challenges, from managing violently exothermic reactions to controlling complex impurity profiles.[3][4]

This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems you face. We will delve into the causality behind these issues and provide field-proven, actionable solutions, grounded in established chemical principles.

Troubleshooting Guides & FAQs
Section 1: Reaction Control and Exothermicity

Q1: My Skraup/Doebner-von Miller reaction is extremely vigorous and difficult to control on a larger scale. What strategies can I implement for better thermal management?

A1: This is a critical and common safety concern. The Skraup and Doebner-von Miller syntheses are notoriously exothermic, primarily due to the acid-catalyzed polymerization of intermediates like acrolein (formed in-situ from glycerol in the Skraup reaction) and other α,β-unsaturated carbonyls.[4][5] Uncontrolled exotherms can lead to dangerous pressure build-up and significant tar formation, severely impacting yield and safety.[6][7]

Causality and Mitigation Strategies:

  • Slow, Controlled Addition: Instead of charging all reactants at once, add the α,β-unsaturated carbonyl compound (or its precursor, like glycerol) slowly and sub-surface to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the polymerizable species, allowing the heat to be dissipated more effectively by the reactor's cooling system.

  • Solvent Selection: While classic Skraup reactions are often run neat, the use of a high-boiling, inert solvent can help moderate the reaction temperature. Formic acid has been shown to be an effective solvent and catalyst for some quinoline syntheses, offering milder conditions.[8][9]

  • Continuous Flow Chemistry: For larger scales, transitioning to a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) is a highly effective strategy.[7] This approach offers superior heat and mass transfer, minimizes reaction volume at any given time, and allows for precise control over residence time and temperature, thus preventing thermal runaways and reducing byproduct formation.[7]

  • Modified Reagents: Consider using solketal, a derivative of glycerol and a byproduct of the biodiesel industry, as a safer alternative to glycerol in the Skraup reaction for larger-scale preparations.[10]

Section 2: Low Yields and Incomplete Reactions

Q2: I'm experiencing poor yields in my Friedländer synthesis when moving to a larger scale. What are the likely causes and how can I optimize the reaction?

A2: Low yields in the Friedländer synthesis at scale often stem from incomplete condensation, side reactions, or degradation of starting materials under harsh conditions.[11][12] The reaction, which condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is sensitive to catalyst choice, temperature, and substrate reactivity.[11][13]

Troubleshooting and Optimization Workflow:

start Low Yield in Friedländer Scale-Up check_reagents Verify Reagent Purity (o-aminoaryl ketone prone to self-polymerization) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions temp_issue Optimize Temperature (High temps can cause degradation) check_conditions->temp_issue Temp? catalyst_issue Evaluate Catalyst System (Acid vs. Base) check_conditions->catalyst_issue Catalyst? solvent_issue Assess Solvent Choice check_conditions->solvent_issue Solvent? optimize Systematic Optimization (DoE) temp_issue->optimize catalyst_issue->optimize solvent_issue->optimize

Caption: Workflow for troubleshooting low yields in Friedländer synthesis.

Key Optimization Parameters:

  • Catalyst System: The choice of acid or base catalyst is critical. While classical methods use strong acids or bases, modern protocols employ milder catalysts like p-toluenesulfonic acid (p-TSA), iodine, or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) which can improve yields and reduce side reactions.[14][15] For substrates sensitive to harsh conditions, catalyst-free approaches under microwave irradiation or using green solvents like ethanol/water can be effective.[14][16]

  • Temperature Control: Traditional Friedländer reactions often require high temperatures (150-220 °C), which can lead to degradation.[17] Using more active catalysts, such as gold-based systems, can allow the reaction to proceed under milder conditions, thereby improving the overall yield.[11]

  • Water Removal: The cyclization step involves the elimination of water. On a larger scale, inefficient water removal can slow down the reaction or prevent it from going to completion. Using a Dean-Stark apparatus or running the reaction in the presence of a dehydrating agent can be beneficial.

  • One-Pot Procedures: To avoid the isolation of unstable o-aminoaryl aldehyde/ketone intermediates, consider a one-pot method. For example, o-nitroaryl carbonyl compounds can be reduced in situ with reagents like iron powder and hydrochloric acid, followed by immediate condensation with the methylene component. This approach has been successfully demonstrated on a 10-gram scale.[18]

Q3: My Combes synthesis is giving low yields. What factors are most critical for this reaction?

A3: The Combes synthesis, which reacts an aniline with a β-diketone, involves two key steps: the formation of an enamine intermediate and its subsequent acid-catalyzed cyclization.[10][19] Low yields can often be attributed to incomplete cyclization or steric hindrance effects.[5]

  • Acid Catalyst: The strength and concentration of the acid catalyst (commonly concentrated H₂SO₄) are paramount for the rate-determining annulation (ring-closure) step.[19] Insufficient acid strength will result in an incomplete reaction. Polyphosphoric acid (PPA) is also a common and effective catalyst for this transformation.[10]

  • Steric Effects: The regioselectivity and success of the reaction can be heavily influenced by steric hindrance from substituents on both the aniline and the β-diketone.[19] For example, using methoxy-substituted anilines or bulkier R groups on the diketone can favor the formation of specific regioisomers.[19] Careful consideration of the substrate structure is necessary during scale-up.

Section 3: Byproduct Formation and Impurity Profiling

Q4: My reaction mixture is producing a thick, dark tar, making product isolation nearly impossible. What causes this and how can I prevent it?

A4: Tar formation is a notorious problem, especially in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[6] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds or other reactive intermediates.[6][7]

Prevention Strategies:

StrategyMechanism of ActionKey Considerations
Slow Reagent Addition Minimizes instantaneous concentration of polymerizable species, controlling the exotherm.[6]Requires precise addition control, especially at scale.
Biphasic Reaction Medium Sequesters the carbonyl compound in an organic phase, reducing its availability for polymerization in the acidic aqueous phase.[7]Requires efficient mixing to ensure reaction at the interface.
Optimized Temperature Lowering the temperature can slow the rate of polymerization relative to the desired reaction.May require longer reaction times; must find optimal balance.
Use of Milder Catalysts Reduces the propensity for acid-catalyzed side reactions.[14]Catalyst must still be active enough for the main transformation.

Q5: Why is impurity profiling critical during scale-up, and what should I be looking for?

A5: Impurity profiling—the identification and quantification of all unwanted components in your product—is essential for quality, safety, and regulatory compliance, especially in pharmaceutical development.[20][21] As you scale up, changes in reaction kinetics, heat transfer, and mixing can lead to the formation of new or higher levels of impurities that were negligible at the lab scale.

Key Impurities to Monitor:

  • Regioisomers: Formed in reactions like the Combes or Doebner-von Miller where unsymmetrical reactants are used.[5][19]

  • Starting Materials & Intermediates: Unreacted starting materials or stable intermediates indicate an incomplete reaction.

  • Polymeric Byproducts: Tars and other polymers resulting from side reactions.[6]

  • Over-oxidation/Reduction Products: Depending on the synthesis (e.g., Skraup uses an oxidizing agent), undesired oxidation states can appear.

  • Residual Solvents & Reagents: Solvents and reagents used in the reaction and workup that are not fully removed.

Analytical techniques such as HPLC-MS, GC-MS, and NMR are crucial for effective impurity profiling.[20][22] Understanding the impurity profile allows you to modify reaction conditions to minimize their formation, ensuring the final product meets required specifications.[20]

Section 4: Catalyst Selection and Deactivation

Q6: My catalyst seems to be losing activity during the scale-up process. What are the common causes of catalyst deactivation?

A6: Catalyst deactivation is a significant economic and operational challenge in industrial processes, leading to lower conversion rates and process shutdowns.[23] The primary causes can be categorized as poisoning, fouling, thermal degradation (sintering), and mechanical failure.[24][25]

G Deactivation Catalyst Deactivation Poisoning Poisoning (Strong chemisorption of impurities) Deactivation->Poisoning Fouling Fouling (Physical deposition, e.g., coking) Deactivation->Fouling Sintering Thermal Degradation (Sintering, loss of surface area) Deactivation->Sintering Mechanical Mechanical Failure (Attrition, crushing) Deactivation->Mechanical

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative, efficient, and robust catalytic methods. Here, we move beyond traditional approaches, addressing common experimental challenges with field-proven insights and providing detailed protocols for advanced catalytic systems.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and their solutions.

Q1: My Doebner reaction is resulting in a very low yield, especially with electron-deficient anilines. What's causing this and how can I improve it?

A1: Low yields in the Doebner reaction, particularly with anilines bearing electron-withdrawing groups, are a common challenge.[1][2] This is often due to the decreased nucleophilicity of the aniline, which slows down the initial condensation steps.

Core Problem: The traditional Doebner reaction often relies on harsh conditions that can lead to side reactions and degradation of starting materials, especially for less reactive substrates.[3][4]

Solutions & Scientific Rationale:

  • Catalyst Optimization: Switching from traditional Brønsted acids to a Lewis acid catalyst can significantly enhance yields. For instance, Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF) has been shown to be highly effective.[2] Lewis acids activate the aldehyde's carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the less reactive aniline. A study demonstrated that using BF₃·THF in acetonitrile (MeCN) at 65 °C can provide good yields even for electron-deficient anilines.[1][2]

  • Solvent Choice: The choice of solvent is critical. While ethanol is common, acetonitrile (MeCN) has proven to be a superior solvent in many cases, leading to cleaner reactions and higher yields.[2]

  • Slow Addition of Pyruvic Acid: Adding the pyruvic acid solution dropwise over an extended period can help to control the reaction rate and minimize the formation of byproducts.[1]

Q2: I'm observing significant tar formation and polymerization in my Doebner-von Miller synthesis. How can I mitigate this?

A2: Tar formation is a frequent issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5][6][7]

Core Problem: The highly acidic and often high-temperature conditions required for the reaction can promote self-condensation and polymerization of the aldehyde or ketone starting material.[7]

Solutions & Scientific Rationale:

  • Biphasic Reaction Medium: A highly effective strategy is to employ a two-phase (biphasic) reaction system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its concentration in the acidic aqueous phase is kept low, significantly reducing polymerization.[5][7][8]

  • Milder Reaction Conditions: Optimize the reaction temperature and acid concentration. It is often beneficial to start with milder conditions and gradually increase the temperature as needed.[5]

  • Use of Acetal Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde at a controlled rate.[5]

Q3: My Combes synthesis is giving a low yield. What are the key factors to consider for optimization?

A3: Low yields in the Combes synthesis can often be attributed to incomplete condensation or cyclization steps.[9]

Core Problem: The reaction is typically catalyzed by strong acids like concentrated sulfuric acid, which can be overly harsh. The rate-determining step, the electrophilic aromatic annulation, can be sensitive to steric hindrance.[9][10]

Solutions & Scientific Rationale:

  • Advanced Catalysts: Consider replacing concentrated sulfuric acid with a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE) . PPE has been shown to be more efficient in promoting the necessary cyclization.[10]

  • Substrate Choice: Be mindful of steric effects. Large substituents on either the aniline or the β-diketone can hinder the cyclization step. If possible, selecting less sterically hindered starting materials can improve yields.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about alternative catalysts and modern synthetic methodologies for quinoline-4-carboxylic acids.

What are the main advantages of using alternative catalysts over traditional methods?

Traditional methods like the Skraup and Doebner-von Miller syntheses often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, low yields, and difficult product isolation.[8][11] Alternative catalysts offer several advantages:

  • Milder Reaction Conditions: Many modern catalysts, including certain Lewis acids and ionic liquids, can promote the reaction under milder temperature and pH conditions, leading to fewer side products.[12][13]

  • Higher Yields and Selectivity: Optimized catalytic systems can provide significantly higher yields and better regioselectivity, especially for challenging substrates.[10][14]

  • Greener Chemistry: The use of recyclable catalysts like ionic liquids and solid-supported acids, as well as solvent-free or water-based reaction systems, aligns with the principles of green chemistry.[3][14][15][16][17]

  • Shorter Reaction Times: Techniques like microwave irradiation and ultrasound assistance can dramatically reduce reaction times from hours to minutes.[18][19][20]

Can you explain the role of ionic liquids as catalysts in quinoline synthesis?

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[14] Their unique properties offer several benefits in quinoline synthesis:

  • Enhanced Reaction Rates: The high polarity and unique solvation properties of ILs can stabilize charged intermediates and transition states, leading to accelerated reaction rates.[15]

  • Improved Yields: By providing a favorable reaction environment, ILs can lead to higher product yields compared to conventional organic solvents.[14]

  • Catalyst Recyclability: A major advantage of ILs is their potential for recyclability, which makes the process more cost-effective and environmentally friendly.[12][14]

  • Metal-Free Synthesis: Imidazolium-based ionic liquids have been successfully used as a reaction medium for the metal-free synthesis of substituted quinolines.[14]

What is the impact of microwave and ultrasound assistance on the synthesis of quinoline-4-carboxylic acids?

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly improve the synthesis of quinoline derivatives.

  • Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times and often an increase in product yields.[19][20] For example, the synthesis of quinoline-4-carboxylic acid derivatives using p-toluenesulfonic acid (p-TSA) as a catalyst under microwave conditions can be completed in as little as 3 minutes, compared to several hours with conventional heating.[20]

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, leading to better mixing and mass transfer. This method has been successfully used for the one-pot synthesis of 2-substituted quinolines in water.[21][22]

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for key alternative catalytic syntheses of quinoline-4-carboxylic acids.

Protocol 1: Lewis Acid-Catalyzed Doebner Reaction for Electron-Deficient Anilines

This protocol is optimized for anilines with electron-withdrawing groups, which are typically poor substrates in the conventional Doebner reaction.[2]

Materials:

  • Electron-deficient aniline (1.0 equiv)

  • Aromatic aldehyde (1.1 equiv)

  • Pyruvic acid (1.0 equiv)

  • Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.28 equiv)[1]

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline and the aldehyde in acetonitrile (MeCN), add BF₃·THF.

  • Stir the reaction mixture at 65 °C for 10 minutes.[1]

  • Prepare a solution of pyruvic acid in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.[1]

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[1]

  • After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate (Na₂SO₄), and concentrating under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol offers a rapid and efficient green chemistry approach to synthesizing quinoline-4-carboxylic acids.[20]

Materials:

  • Aromatic aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (as catalyst)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aniline, aromatic aldehyde, pyruvic acid, and a catalytic amount of p-TSA in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 80 °C for 3 minutes.[20]

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product can be collected by filtration and recrystallized from ethanol to afford the pure quinoline-4-carboxylic acid derivative.[23]

Protocol 3: Ytterbium(III) Perfluorooctanoate [Yb(PFO)₃] Catalyzed Doebner Reaction in Water

This protocol highlights an environmentally benign approach using a water-tolerant Lewis acid catalyst.[3][24]

Materials:

  • Aniline (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] (catalytic amount)

  • Water

Procedure:

  • Combine the aniline, aldehyde, pyruvic acid, and a catalytic amount of Yb(PFO)₃ in water.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by filtration and purified by recrystallization.

  • The aqueous filtrate containing the catalyst can potentially be recycled for subsequent reactions.[3]

Mechanistic Insights & Diagrams

Understanding the reaction mechanisms is key to troubleshooting and optimizing your synthesis.

Doebner Reaction Mechanism

The exact mechanism of the Doebner reaction is still a subject of discussion, but two primary pathways are proposed.[25]

Pathway A: Aldol Condensation First

  • An aldol condensation occurs between the enol form of pyruvic acid and the aldehyde to form a β,γ-unsaturated α-keto acid.

  • This is followed by a Michael addition of the aniline.

  • Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid.

Pathway B: Schiff Base Formation First

  • The aniline and aldehyde first react to form a Schiff base.

  • The Schiff base then reacts with the enol of pyruvic acid.

  • This is followed by cyclization and dehydration to give the final product.

Doebner_Mechanism cluster_pathwayA Pathway A: Aldol Condensation First cluster_pathwayB Pathway B: Schiff Base First A_Start Pyruvic Acid (enol) + Aldehyde A_Intermediate1 β,γ-Unsaturated α-Keto Acid A_Start->A_Intermediate1 Aldol Condensation A_Intermediate2 Michael Adduct with Aniline A_Intermediate1->A_Intermediate2 Michael Addition A_Product Quinoline-4-Carboxylic Acid A_Intermediate2->A_Product Cyclization & Dehydration B_Start Aniline + Aldehyde B_Intermediate1 Schiff Base B_Start->B_Intermediate1 Condensation B_Intermediate2 Adduct with Pyruvic Acid (enol) B_Intermediate1->B_Intermediate2 Addition B_Product Quinoline-4-Carboxylic Acid B_Intermediate2->B_Product Cyclization & Dehydration

Caption: Proposed mechanisms for the Doebner reaction.

Doebner-von Miller Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is complex and has been debated. A fragmentation-recombination mechanism is supported by isotope labeling studies.[26][27]

  • Conjugate Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting adduct fragments into an imine and the corresponding saturated ketone.

  • Recombination: These fragments then recombine to form a new intermediate.

  • Second Aniline Addition & Cyclization: A second molecule of aniline adds to this intermediate, followed by cyclization and elimination of an aniline molecule to form the quinoline product.

Doebner_von_Miller_Mechanism Start Aniline + α,β-Unsaturated Carbonyl Intermediate1 Conjugate Adduct Start->Intermediate1 Conjugate Addition Fragments Imine + Saturated Ketone Intermediate1->Fragments Fragmentation Intermediate2 Recombined Intermediate Fragments->Intermediate2 Recombination Intermediate3 Adduct with 2nd Aniline Intermediate2->Intermediate3 2nd Aniline Addition Product Substituted Quinoline Intermediate3->Product Cyclization & Elimination

Caption: Fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Combes Quinoline Synthesis Mechanism

The Combes synthesis proceeds through the formation of an enamine intermediate followed by acid-catalyzed cyclization.[10][28][29]

  • Condensation: The aniline and β-diketone condense to form a Schiff base, which tautomerizes to a more stable enamine.

  • Protonation & Cyclization: The enamine is protonated by a strong acid (e.g., H₂SO₄), which facilitates the electrophilic attack on the aniline ring, leading to cyclization. This is the rate-determining step.[10]

  • Dehydration: The cyclized intermediate undergoes dehydration to form the final substituted quinoline product.

Combes_Mechanism Start Aniline + β-Diketone Intermediate1 Enamine Intermediate Start->Intermediate1 Condensation Intermediate2 Protonated Enamine Intermediate1->Intermediate2 Protonation Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization (Rate-Determining) Product Substituted Quinoline Intermediate3->Product Dehydration

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Methyl quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl quinoline-7-carboxylate is a member of the quinoline family, a scaffold known for a wide array of biological activities, from antimicrobial to anticancer effects.[1][2] While structurally intriguing, its specific mechanism of action (MoA) remains uncharacterized in publicly available literature. This guide is designed for researchers, scientists, and drug development professionals who are tasked with a common challenge in drug discovery: moving from a compound with an interesting phenotype to a validated MoA.

Instead of confirming a known pathway, we will embark on a discovery-oriented journey. This document provides a comprehensive, three-stage experimental workflow to first identify the molecular target(s) of this compound, then validate direct target engagement in a cellular context, and finally, characterize its functional activity in comparison to established alternatives. Our approach is built on a foundation of self-validating, orthogonal assays to ensure the highest degree of scientific rigor.

Part 1: Unbiased Target Identification via Chemical Proteomics

Expertise & Rationale: When a compound's target is unknown, a broad, unbiased approach is necessary to survey a wide range of potential protein interactions within the native cellular environment. Chemical proteomics, specifically competitive affinity purification coupled with mass spectrometry (MS), is a powerful tool for this purpose.[3] We will employ the "Kinobeads" methodology, which utilizes immobilized broad-spectrum kinase inhibitors to enrich a significant portion of the cellular kinome.[4][5] By incubating a cell lysate with this compound before adding the Kinobeads, we can identify which kinases are "competed off" the beads, strongly suggesting a direct binding interaction.[6] This provides an unbiased landscape of the compound's primary targets and off-targets.

Experimental Workflow: Target Discovery

G cluster_0 Part 1: Target Identification A Prepare Cell Lysate (e.g., from K-562, MV-4-11 cells) B Incubate Lysate with: 1. DMSO (Vehicle Control) 2. This compound A->B C Add Kinobeads (Affinity Resin) B->C D Enrich Kinases & Wash Away Non-Binders C->D E On-Bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Identify & Quantify Proteins. Identify competed proteins as primary targets. F->G G cluster_0 No Drug (Control) cluster_1 With Drug (Test) A Protein in Cell B Heat Applied (e.g., 52°C) A->B C Protein Denatures & Aggregates B->C D Drug Binds Target Protein E Heat Applied (e.g., 52°C) D->E F Protein is Stabilized & Remains Soluble E->F

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl Quinoline-7-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-7-Carboxylate Scaffold - A Privileged Motif in Drug Discovery

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of this versatile scaffold at various positions allows for the fine-tuning of its pharmacological profile. This guide focuses on the structure-activity relationship (SAR) of a specific, yet promising, class of quinoline derivatives: methyl quinoline-7-carboxylate analogs .

While extensive research has been conducted on quinoline derivatives bearing carboxylic acid moieties at other positions, the 7-carboxylate analogs represent a less explored but potentially fruitful area for drug development. The ester functionality at the 7-position offers a unique handle for modifying physicochemical properties such as lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This guide will synthesize the available data on quinoline-7-carboxylate and related analogs to provide a comparative analysis of their biological activities, offering insights for researchers, scientists, and drug development professionals.

Core Scaffold and Key Interaction Points

The fundamental structure of this compound provides several key points for modification. Understanding how changes at these positions affect biological activity is the cornerstone of SAR studies.

Methyl_Quinoline_7_Carboxylate_Scaffold cluster_quinoline Quinoline Quinoline C2 Quinoline_Ring Quinoline Core C2->Quinoline_Ring Modulation of steric/electronic properties C3 C4 R⁴ C4->Quinoline_Ring Potential for H-bonding and side chains C5 R⁵ C6 R⁶ C8 R⁸ C8->Quinoline_Ring Chelation and H-bonding (e.g., 8-OH) C7_ester O || C-OCH₃ C7_ester->Quinoline_Ring Metabolic stability, solubility, and potential target interactions

Caption: Core structure of this compound highlighting key positions for substitution.

Comparative Analysis of Biological Activities

The biological activity of quinoline-7-carboxylate analogs is highly dependent on the nature and position of substituents on the quinoline ring. The following sections compare the performance of different analogs based on available experimental data.

Anticancer Activity

Quinoline derivatives are a significant class of anticancer agents.[1][5][6] For quinoline-7-carboxylic acid analogs, the presence of an 8-hydroxy group has been shown to be a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[7]

Analog Series Key Substituents Biological Target/Assay Potency (IC₅₀/GI₅₀) Key SAR Insights Reference
8-Hydroxy-quinoline-7-carboxylic acid derivatives 2-Styryl or 2-carboxamide groupsPim-1 Kinase InhibitionMicromolar to sub-micromolar rangeThe 8-hydroxy-quinoline 7-carboxylic acid moiety is critical for activity, likely through interactions with Asp186 and Lys67 in the ATP-binding pocket.[7]
8-Hydroxy-2-methyl-quinoline-7-carboxamides Benzylamide substitutionsCytotoxicity against cancer cell lines (e.g., HCT-116, MCF7)Not explicitly quantified in the provided abstract, but noted for antiproliferative effects.Increased lipophilicity from benzylamide substitution can enhance cell permeability. These compounds also exhibit fluorescence, making them useful as imaging probes.[8]
General Quinoline-4-carboxylic acid derivatives 6-Chloro, 2-(4-hydroxy-3-methoxyphenyl)Cytotoxicity against MCF-7 breast cancer cells82.9% reduction in cellular growthDemonstrates the potential of substituted quinoline carboxylic acids as potent anticancer agents. While not a 7-carboxylate, it highlights the importance of the carboxylic acid and ring substitutions.[5]

Expert Insights: The data suggests that for anticancer activity, particularly Pim-1 kinase inhibition, a chelating group at the 8-position, such as a hydroxyl group, in combination with the 7-carboxylic acid moiety, is a powerful strategy. The 7-carboxylate group may be involved in positioning the molecule within the active site to facilitate key interactions of the 8-hydroxy group. Further exploration of substituents at the 2- and 4-positions could lead to enhanced potency and selectivity.

Antimalarial Activity

While direct SAR studies on this compound analogs as antimalarials are scarce, related studies on quinolone-3-carboxylates provide valuable comparative insights. A study on 7-methoxy quinolones revealed the importance of the substitution pattern on the benzene ring of the quinoline nucleus.

Analog Series Key Substituents Biological Target/Assay Potency (EC₅₀) Key SAR Insights Reference
7-Methoxy-4-oxo-quinolone-3-carboxylates 3-Carboxyl esterP. falciparum (K1 and 3D7 strains)~0.25 µMThe 3-carboxyl ester was superior to the corresponding carboxylic acid or amide. The 7-methoxy group conferred higher potency compared to a 5-methoxy substituent.[9]

Expert Insights: This study underscores the significance of the 7-position for antimalarial activity. Although the core scaffold is a quinolone, the preference for a 7-methoxy group suggests that this position is critical for interaction with the biological target. Replacing the methoxy group with a methyl carboxylate could modulate the electronic and steric properties, potentially leading to potent antimalarial compounds. The ester functionality appears to be crucial for activity in this class of compounds.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative this compound analog and a common assay for evaluating its anticancer activity.

Synthesis of Methyl 2-Aryl-quinoline-7-carboxylate

This protocol describes a general method for the synthesis of 2-aryl-quinoline-7-carboxylates, which can be adapted for various analogs. The synthesis involves a Friedländer annulation followed by esterification.

Synthesis_Workflow Start Starting Materials: - 3-Amino-4-formylbenzoic acid - Substituted acetophenone Friedlander Step 1: Friedländer Annulation - Reactants in ethanol - Base catalyst (e.g., KOH) - Reflux Start->Friedlander Intermediate Intermediate: 2-Aryl-quinoline-7-carboxylic acid Friedlander->Intermediate Esterification Step 2: Esterification - Intermediate in methanol - Acid catalyst (e.g., H₂SO₄) - Reflux Intermediate->Esterification Product Final Product: Methyl 2-Aryl-quinoline-7-carboxylate Esterification->Product Purification Purification: - Column chromatography Product->Purification

Caption: Synthetic workflow for Methyl 2-Aryl-quinoline-7-carboxylate.

Step-by-Step Protocol:

  • Friedländer Annulation:

    • To a solution of 3-amino-4-formylbenzoic acid (1.0 eq) in ethanol, add the desired substituted acetophenone (1.0 eq).

    • Add a catalytic amount of a base, such as potassium hydroxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude 2-aryl-quinoline-7-carboxylic acid.

  • Esterification:

    • Suspend the crude 2-aryl-quinoline-7-carboxylic acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8-12 hours, again monitoring by TLC.

    • After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl 2-aryl-quinoline-7-carboxylate.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (this compound analogs) in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, though not extensive, points towards several key SAR trends. For anticancer activity, the combination of an 8-hydroxy group with the 7-carboxylate is a particularly interesting avenue for exploration. For other therapeutic areas, such as antimalarials, the 7-position is clearly a critical determinant of activity.

Future research should focus on a more systematic exploration of the SAR of this compound analogs. This would involve the synthesis of a diverse library of compounds with variations at all accessible positions of the quinoline ring and their evaluation in a broad range of biological assays. Such studies will undoubtedly uncover novel and potent drug candidates and further establish the importance of the quinoline-7-carboxylate scaffold in medicinal chemistry.

References

  • Sliman, F., Blairvacq, M., Durieu, E., Meijer, L., Rodrigo, J., & Desmaële, D. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. [Link]

  • Kumar, S., & Narasimhan, B. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]

  • Madrid, D. C., Sherrill, J., Li, C., Miller, J. L., & Gerena, L. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 56(10), 5121–5128. [Link]

  • Spaczyńska, E., Jeleń, M., & Sztanke, K. (2014). 8-Hydroxy-2-methyl-7- substituted quinoline derivatives as fluorescent probes and anticancer agents. European Journal of Medicinal Chemistry, 87, 25-33. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Bioorganic Chemistry, 89, 103013. [Link]

  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(13), 1660-1664. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Rana, A., & Siddiqui, N. (2019). Highly potent quinoline and quinolone carboxamide derivatives as anticancer agents. Bioorganic Chemistry, 86, 484-494. [Link]

  • Mosaffa, F., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 24(5), 629-638. [Link]

  • Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • Taylor & Francis Group. (2025). Natural Occurrence and Biological Activities of Quinoline Derivatives. [Link]

  • Kumar, A., & Aggarwal, N. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Al-dujaili, L. J., & Tomma, J. H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20066-20087. [Link]

  • Sharma, P. C., & Kumar, A. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6523-6542. [Link]

  • Gupta, H., & Singh, R. (2021). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Al-Jumaili, A. H. A., & Al-Amiery, A. A. (2022). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Journal of Natural Sciences, 23(4), 241-262. [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Methyl Quinoline-7-Carboxylate and Other Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of novel quinoline derivatives, using Methyl quinoline-7-carboxylate as a primary example. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents. Recognizing the limited publicly available data on this specific compound, this document outlines the essential mechanistic context and a rigorous experimental blueprint for its evaluation against established antimicrobials, such as the widely-used fluoroquinolone, ciprofloxacin.

Introduction: The Quinoline Scaffold and the Quest for Novel Antibiotics

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its most profound impact in infectious disease has been through the quinolone class of antibiotics, which are synthetic bactericidal agents that have been indispensable in treating a wide range of bacterial infections.[1][3] The evolution from first-generation quinolones like nalidixic acid to second-generation fluoroquinolones such as ciprofloxacin—which incorporates a fluorine atom and a piperazinyl group—dramatically expanded the spectrum of activity to include both Gram-negative and Gram-positive pathogens.[3][4][5]

This guide focuses on this compound, a quinoline derivative whose antimicrobial potential is not yet extensively documented in peer-reviewed literature. The objective here is not to present established data, but rather to provide the scientific rationale and a detailed, field-proven methodology for how a researcher would systematically investigate its efficacy. We will compare its hypothetical performance to ciprofloxacin, a "gold standard" quinolone, thereby establishing a blueprint for the rigorous, evidence-based evaluation of new chemical entities in antimicrobial research.

Part 1: Mechanistic Grounding and Structure-Activity Rationale

A thorough evaluation of any new antimicrobial candidate must begin with an understanding of its potential mechanism of action, informed by the known pharmacology of its structural class.

The Quinolone Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[6][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[8]

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process required to relieve the torsional stress that occurs when the replication fork unwinds the double helix.

  • Topoisomerase IV: In both Gram-positive and Gram-negative bacteria, this enzyme is crucial for decatenating (unlinking) the two newly replicated circular chromosomes, allowing them to segregate into the daughter cells.

Quinolones function as "topoisomerase poisons."[6][9] They bind to the enzyme-DNA complex, stabilizing the transient double-stranded breaks generated by the enzymes and preventing the subsequent re-ligation of the DNA strands.[6][7] This leads to an accumulation of fragmented chromosomes, triggering the SOS response and ultimately leading to cell death.[6]

Quinolone_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_segregation Chromosome Segregation ReplicationFork DNA Replication Fork (Positive Supercoiling) DNAGyrase DNA Gyrase ReplicationFork->DNAGyrase Relieves Torsional Stress RelaxedDNA Negatively Supercoiled DNA (Replication Proceeds) DNAGyrase->RelaxedDNA CleavageComplexGyrase Stabilized Gyrase-DNA Cleavage Complex DNAGyrase->CleavageComplexGyrase CatenatedChromosomes Interlinked Daughter Chromosomes TopoIV Topoisomerase IV CatenatedChromosomes->TopoIV Decatenates DecatenatedChromosomes Separated Chromosomes (Cell Division) TopoIV->DecatenatedChromosomes CleavageComplexTopoIV Stabilized TopoIV-DNA Cleavage Complex TopoIV->CleavageComplexTopoIV Quinolone Quinolone Antibiotic (e.g., Ciprofloxacin) Quinolone->DNAGyrase Inhibits Re-ligation Quinolone->TopoIV Inhibits Re-ligation DNAFragmentation DNA Fragmentation & SOS Response CleavageComplexGyrase->DNAFragmentation CleavageComplexTopoIV->DNAFragmentation CellDeath Bactericidal Effect DNAFragmentation->CellDeath

Caption: The inhibitory action of quinolones on DNA gyrase and topoisomerase IV.
Structure-Activity Relationship (SAR) and Predictive Insights

The antimicrobial potency of quinolones is highly dependent on their chemical structure. Several key moieties are critical for activity:

  • C3-Carboxylic Acid and C4-Keto Group: These two groups are essential for binding to the DNA gyrase and for bacterial transport.[10]

  • C6-Fluoro Group: The introduction of a fluorine atom at this position, as seen in fluoroquinolones, significantly enhances gyrase inhibition and broadens the antimicrobial spectrum.[10]

  • C7-Substituent: The nature of the substituent at the C7 position profoundly influences the spectrum of activity, potency, and pharmacokinetic properties.[6][9] Large heterocyclic groups, like the piperazinyl ring in ciprofloxacin, are common.

Hypothesis for this compound: Based on established SAR, this compound lacks the critical C3-carboxylic acid and C4-keto functionalities required for the canonical quinolone mechanism of action. Furthermore, the carboxylate group is at the C7 position, not C3, and is esterified. Therefore, it is scientifically reasonable to hypothesize that this compound will not function as a classical topoisomerase poison and may exhibit significantly lower or no antibacterial activity when compared to ciprofloxacin. However, empirical testing is the only way to confirm this and to explore potential alternative mechanisms.

Part 2: Experimental Framework for a Head-to-Head Efficacy Comparison

To objectively assess the antimicrobial efficacy of this compound, a standardized, side-by-side comparison with a reference compound like ciprofloxacin is required. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[11][12][13][14]

Primary Endpoint: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16][17] We will use the broth microdilution method, a precise and widely adopted technique.[18][19]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh this compound and Ciprofloxacin.

    • Dissolve each compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent must be validated to ensure it does not affect bacterial growth at the final concentration used in the assay.

    • Sterilize the stock solutions by passing them through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15][20]

  • Microtiter Plate Setup and Serial Dilution:

    • Using a 96-well sterile microtiter plate, dispense 50 µL of CAMHB into all wells.

    • Add 50 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 50 µL from column 10.

    • Column 11 will serve as the growth control (broth and inoculum only).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[18]

  • Reading and Interpretation:

    • Following incubation, examine the plate visually or with a microplate reader. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., the first clear well).[18]

MIC_Workflow cluster_prep Preparation cluster_plate Assay Setup (96-Well Plate) cluster_analysis Analysis Stock Prepare Drug Stock Solutions Dilute Perform 2-Fold Serial Dilution of Drug Stock->Dilute Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) AddInoculum Inoculate Wells Inoculum->AddInoculum Dispense Dispense Broth Dispense->Dilute Dilute->AddInoculum Controls Set Up Growth & Sterility Controls AddInoculum->Controls Incubate Incubate Plate (16-20h, 35°C) Controls->Incubate Read Read for Turbidity Incubate->Read DetermineMIC Determine MIC Value (Lowest concentration with no growth) Read->DetermineMIC

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) test.
Secondary Endpoint: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22][23] This test is a critical follow-up to the MIC, as it distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria).

Experimental Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Immediately following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no growth.

    • Using a calibrated loop or pipette, withdraw a 10-20 µL aliquot from each of these clear wells.

    • Spot the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is clearly visible in control spots.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[21][24] For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL would remain.

MBC_Workflow MICPlate Completed MIC Plate (No visible growth in wells ≥ MIC) Subculture Aliquot from clear wells (MIC, 2xMIC, 4xMIC) to drug-free agar MICPlate->Subculture Incubate Incubate Agar Plate (18-24h, 35°C) Subculture->Incubate Count Count Colonies (CFU) Incubate->Count DetermineMBC Determine MBC Value (Lowest concentration with ≥99.9% killing) Count->DetermineMBC

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) test.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound vs. Ciprofloxacin

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound Staphylococcus aureus>128>128-Inactive
Escherichia coli>128>128-Inactive
Pseudomonas aeruginosa>128>128-Inactive
Ciprofloxacin (Control) Staphylococcus aureus0.512Bactericidal
Escherichia coli0.0150.032Bactericidal
Pseudomonas aeruginosa0.2514Bactericidal

Interpreting the Results

The relationship between the MIC and MBC is crucial for classifying the nature of the antimicrobial activity.[21]

  • Bactericidal Activity: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[21] This indicates that the concentration required to kill the bacteria is close to the concentration that inhibits its growth.

  • Bacteriostatic Activity: An agent is considered bacteriostatic if the MBC is significantly greater than the MIC (MBC/MIC > 4). This suggests the agent primarily suppresses growth without causing rapid cell death.

Conclusion

The evaluation of a novel compound like this compound requires a systematic and scientifically rigorous approach. While structure-activity relationships provide a powerful predictive tool, they are no substitute for empirical data. The experimental framework detailed in this guide, encompassing standardized MIC and MBC testing protocols, provides a self-validating system for determining the true antimicrobial potential of any new chemical entity. By directly comparing the performance against a well-characterized agent such as ciprofloxacin, researchers can generate the robust, high-quality data necessary to make informed decisions in the drug development pipeline and contribute meaningfully to the critical fight against antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(10), 2616-2621. [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Singh, P., Singh, A., Kumar, A., & Singh, I. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6769-6785. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS. [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing. Nikopharmad. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Singh, P., Singh, A., Kumar, A., & Singh, I. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

  • Torres-García, P., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]

  • Waclaw, B., & Rybak, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • Ersoy, S. C., & Heithoff, D. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. MIS. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI. [Link]

  • Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Kini, S., Ganesh, A., & Saxena, A. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. [Link]

  • Al-Soud, Y. A., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2000). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • Zhang, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • Bou-Salah, L., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity. SciSpace. [Link]

  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of Action of the Quinolone Antimicrobial Agents. Reviews of Infectious Diseases. [Link]

  • Yurttaş, L., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Al-Trawneh, S. A., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules. [Link]

  • Emami, S., et al. (2019). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. DARU Journal of Pharmaceutical Sciences. [Link]

  • Sharma, A., & Kumar, V. (2017). Therapeutic significance of quinoline derivatives as antimicrobial agents. ResearchGate. [Link]

  • Kędzierska, E., & Leś, A. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. [Link]

  • Chin, N. X., & Neu, H. C. (1984). Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 25(3), 319-326. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Chemistry. [Link]

Sources

A Researcher's Guide to Investigating Methyl Quinoline-7-carboxylate: Bridging In Vitro Insights and In Vivo Realities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous one. Methyl quinoline-7-carboxylate, a member of the versatile quinoline scaffold, represents such a molecule of interest. Quinolines are known for a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This guide provides a comparative framework for designing and interpreting in vitro and in vivo studies of this compound, drawing upon established methodologies for analogous quinoline derivatives to illuminate the path from benchtop to preclinical models.

The core of this guide is to explain the "why" behind experimental choices, ensuring that each protocol is a self-validating system. We will explore how to build a comprehensive profile of this compound, starting with its fundamental interactions in a controlled environment and progressing to its complex behavior within a living organism.

The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[2] Its presence in both natural products and synthetic drugs underscores its therapeutic potential.[2] Modifications to the quinoline core, such as the addition of a methyl carboxylate group at the 7-position, can significantly influence its physicochemical properties and biological activity.[3] Understanding the impact of these modifications is paramount in drug discovery.

Part 1: The In Vitro Profile: Unveiling Mechanism and Potency

In vitro studies are the foundational step in characterizing a new compound. They provide a controlled environment to dissect the specific molecular interactions and cellular effects of this compound, free from the complexities of a whole organism.

Key In Vitro Assays for this compound

The selection of in vitro assays should be guided by the therapeutic hypothesis. Given the broad activities of quinoline derivatives, a tiered approach is recommended, starting with broad screening and moving towards more specific, mechanism-of-action studies.

1. Cytotoxicity and Cell Viability Assays

A primary assessment for any potential therapeutic is its effect on cell viability. The MTT assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, K-562 for leukemia) and a normal cell line (e.g., BHK-21) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1][5]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Sample Cytotoxicity Data Table

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7This compound48Hypothetical Value
HeLaThis compound48Hypothetical Value
K-562This compound48Hypothetical Value
BHK-21This compound48>100

This table illustrates how to present cytotoxicity data. The selectivity of the compound for cancer cells over normal cells is a critical parameter.

2. Enzyme Inhibition Assays

Many quinoline derivatives exert their effects by inhibiting specific enzymes.[7] For example, some quinolines inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, or topoisomerases, which are crucial for DNA replication.[4]

Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagents: Prepare a reaction buffer, the target enzyme, the substrate (often a peptide with a fluorescent tag), ATP, and this compound at various concentrations.

  • Reaction Setup: In a 96-well plate, combine the enzyme, buffer, and the test compound.

  • Initiation: Start the reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or absorbance) which is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.

Workflow for a Generic Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Reaction Buffer setup Combine Enzyme, Buffer, & Compound prep_buffer->setup prep_enzyme Target Enzyme prep_enzyme->setup prep_substrate Substrate & ATP initiate Add Substrate & ATP prep_substrate->initiate prep_compound This compound prep_compound->setup setup->initiate incubate Incubate at Optimal Temperature initiate->incubate detect Measure Signal incubate->detect plot Plot Activity vs. Concentration detect->plot ic50 Determine IC50 plot->ic50 G cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis cell_culture Culture Human Cancer Cells implant Implant Cancer Cells cell_culture->implant animal_prep Acclimate Immunocompromised Mice animal_prep->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Treatment randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor euthanize Euthanize & Excise Tumors monitor->euthanize End of Study analyze Tumor Analysis euthanize->analyze compare Compare Tumor Growth Inhibition analyze->compare

Caption: Workflow for a typical in vivo xenograft mouse model study.

2. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is crucial for optimizing dosing regimens.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer a single dose of this compound to mice via the intended clinical route (e.g., oral) and intravenously (IV) to determine bioavailability.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation: Sample Pharmacokinetic Data Table

ParameterOral Administration (Dose)IV Administration (Dose)
Cmax (ng/mL)ValueValue
Tmax (h)ValueValue
AUC (ng·h/mL)ValueValue
Half-life (h)ValueValue
Bioavailability (%)Calculated ValueN/A

This table provides a template for summarizing key pharmacokinetic parameters.

Part 3: The Comparative Analysis: Connecting the Dots Between In Vitro and In Vivo

The ultimate goal is to establish a clear correlation between the in vitro activity and the in vivo efficacy of this compound. However, this is often not a straightforward one-to-one relationship.

Bridging the Gap: Key Considerations
  • Metabolism: A compound that is highly potent in vitro may be rapidly metabolized in vivo, leading to poor efficacy. Liver microsome stability assays can provide an early indication of metabolic stability. [8]* Bioavailability: Poor absorption from the gut can limit the amount of drug that reaches the systemic circulation and the target tissue.

  • Target Engagement: It is crucial to demonstrate that the compound reaches its intended target in the animal model at a concentration sufficient to exert its biological effect. This can be assessed through pharmacodynamic biomarker studies.

  • Toxicity: A compound may show acceptable toxicity in cell culture but exhibit off-target effects in an animal model, leading to adverse events. Preliminary toxicity studies are essential. [9]

The Iterative Cycle of Drug Discovery

The relationship between in vitro and in vivo studies is not linear but cyclical. The results from in vivo studies often feed back into the design of new in vitro experiments and the synthesis of new analogs with improved properties.

The Drug Discovery Cycle

G in_vitro In Vitro Studies (Potency, Selectivity) in_vivo In Vivo Studies (Efficacy, PK, Toxicity) in_vitro->in_vivo Lead Candidate SAR Structure-Activity Relationship (SAR) in_vivo->SAR Data Analysis synthesis Chemical Synthesis of Analogs SAR->synthesis Design of New Compounds synthesis->in_vitro Testing of New Analogs

Caption: The iterative cycle of drug discovery, integrating in vitro and in vivo data.

Conclusion

The investigation of this compound requires a multi-faceted approach that integrates robust in vitro and in vivo studies. By carefully designing experiments, meticulously collecting and analyzing data, and understanding the complex interplay between a compound's intrinsic activity and its behavior in a living system, researchers can effectively advance this and other promising molecules through the drug discovery pipeline. This guide provides a foundational framework for this endeavor, emphasizing the principles of scientific integrity and logical progression from cellular to whole-organism studies.

References
  • Capot Chemical. (2025-12-24). MSDS of Methyl 4-methyl-2-oxo-1H-quinoline-7-carboxylate. [Link]

  • Shah, Q., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]

  • Gomez-Caro, et al. (2018). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... ResearchGate. [Link]

  • PubChem. Methyl quinoline-6-carboxylate. National Institutes of Health. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Hernández-Luis, F., et al. (2019). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • PubChem. 7-Methylquinoline. National Institutes of Health. [Link]

  • Ali, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • ResearchGate. Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using.... [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Brieflands. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • IndiaMART. This compound CAS 51552-68-2. [Link]

  • Lukin, M., et al. (2021). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed Central. [Link]

  • Fassihi, A., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central. [Link]

  • PubChemLite. This compound (C11H9NO2). [Link]

  • Preclinical Research CRO. CAS 51552-68-2 this compound. [Link]

  • Khan, I., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

  • Wikipedia. Organic chemistry. [Link]

  • Kumar, A., et al. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. MDPI. [Link]

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Methyl Quinoline-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a small molecule is paramount to predicting its therapeutic efficacy and potential off-target effects. Methyl quinoline-7-carboxylate, a scaffold of interest in medicinal chemistry, presents a unique case for a thorough cross-reactivity investigation.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound, comparing its potential interaction profile with structurally related analogs, and offering detailed experimental protocols to empower your research.

The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound suggests potential interactions with a variety of biological targets, making a systematic cross-reactivity assessment essential. This guide will delve into the requisite experimental designs and data interpretation to build a robust selectivity profile.

The Rationale for Cross-Reactivity Profiling

The seemingly minor alteration of a methyl ester at the 7-position of the quinoline ring can significantly influence its binding affinity and selectivity. Quinoline derivatives have been shown to interact with a diverse range of protein families, most notably kinases and G-protein coupled receptors (GPCRs).[3][4][5] Therefore, a comprehensive cross-reactivity study should, at a minimum, probe these two major classes of drug targets. Early-stage, broad-panel screening can preemptively identify potential off-target liabilities and uncover novel therapeutic opportunities.

Comparative Framework: Selecting Appropriate Alternatives

To contextualize the cross-reactivity profile of this compound, a comparative analysis against structurally related molecules is crucial. The selection of these alternatives should be guided by systematic variations in the quinoline scaffold.

Table 1: Comparative Compounds for Cross-Reactivity Studies

CompoundStructureRationale for Inclusion
This compound (Structure of this compound)The primary compound of interest.
Quinoline-7-carboxylic acid (Structure of Quinoline-7-carboxylic acid)To assess the impact of the methyl ester versus a carboxylic acid group on target engagement.[6][7]
Methyl quinoline-2-carboxylate (Structure of Methyl quinoline-2-carboxylate)To evaluate the influence of the substituent position on the quinoline ring.[8]
Methyl quinoline-5-carboxylate (Structure of Methyl quinoline-5-carboxylate)To further explore the positional impact of the methyl carboxylate group.[9]
7-Methylquinoline-8-carboxylic acid (Structure of 7-Methylquinoline-8-carboxylic acid)To investigate the effect of an additional methyl group and altered carboxylate position.[10]

This selection allows for a systematic dissection of the structure-activity relationship (SAR) concerning cross-reactivity.

Experimental Workflows for Comprehensive Cross-Reactivity Analysis

A multi-pronged approach employing both biochemical and cell-based assays is recommended for a thorough cross-reactivity assessment.

Workflow 1: Broad Kinase Profiling

Given that numerous quinoline derivatives function as kinase inhibitors, a broad kinase screen is a logical first step.[1][3] This provides a wide-angle view of the compound's interaction with the human kinome.

Kinase_Profiling_Workflow Compound This compound & Comparators Screening High-Throughput Kinase Screen (e.g., 400+ kinases) Compound->Screening Data_Analysis Data Analysis: - % Inhibition at a fixed concentration - Identify primary hits Screening->Data_Analysis IC50 Dose-Response (IC50) Determination for Primary Hits Data_Analysis->IC50 Selectivity Selectivity Profile Generation (Comparison across compounds) IC50->Selectivity

Caption: Workflow for kinase cross-reactivity profiling.

This protocol outlines a standard radiometric assay, considered a gold standard for its direct measurement of enzymatic activity.[11]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or comparators) in 100% DMSO.

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Prepare the kinase, substrate (e.g., a generic peptide or protein), and [γ-³²P]ATP in the assay buffer. The ATP concentration should ideally be at or near the Km for each kinase to ensure physiological relevance.[12]

  • Assay Execution:

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP mixture.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter membrane.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Hypothetical Kinase Profiling Data

CompoundKinase Target 1 (IC50, µM)Kinase Target 2 (IC50, µM)Kinase Target 3 (IC50, µM)
This compound 0.5> 102.1
Quinoline-7-carboxylic acid1.2> 105.8
Methyl quinoline-2-carboxylate> 108.5> 10

This table would be populated with the experimentally determined IC50 values, allowing for a direct comparison of potency and selectivity.

Workflow 2: Receptor Binding Assays

To assess potential interactions with GPCRs and other receptors, competitive radioligand binding assays are a powerful tool.[13][14][15] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Receptor_Binding_Workflow Compound This compound & Comparators Assay_Setup Competitive Radioligand Binding Assay: - Receptor-expressing membranes - Radiolabeled ligand - Test compound Compound->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Detection Quantification of Bound Radioactivity Separation->Detection Analysis IC50 and Ki Determination Detection->Analysis

Caption: Workflow for receptor binding cross-reactivity.

  • Reagent Preparation:

    • Prepare cell membranes from a cell line overexpressing the target receptor.

    • Select a suitable radioligand with high affinity and specificity for the target receptor.

    • Prepare serial dilutions of the test compounds and a known non-labeled competing ligand (for determining non-specific binding).

  • Assay Execution:

    • In a 96-well plate, combine the receptor-containing membranes, the radioligand (at a concentration near its Kd), and the test compound at various concentrations.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled competing ligand.

    • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Table 3: Hypothetical Receptor Binding Data

CompoundReceptor Target A (Ki, µM)Receptor Target B (Ki, µM)Receptor Target C (Ki, µM)
This compound 3.2> 209.8
Quinoline-7-carboxylic acid8.1> 2015.2
Methyl quinoline-2-carboxylate> 20> 20> 20

This data allows for the quantification of binding affinity and a direct comparison of the compounds' selectivity profiles against a panel of receptors.

Interpreting the Data and Building a Selectivity Profile

The collective data from these assays will form a comprehensive cross-reactivity profile for this compound and its analogs. A highly selective compound will exhibit potent activity against its intended target with significantly weaker or no activity against a wide range of other targets. Conversely, a non-selective compound will show activity against multiple targets.

Conclusion

A thorough investigation of cross-reactivity is a critical step in the preclinical development of any new chemical entity. For a compound like this compound, with a scaffold known for its diverse biological activities, a systematic and multi-faceted approach is essential. By employing broad-panel kinase and receptor screening and comparing the results to structurally related analogs, researchers can build a robust selectivity profile. This not only de-risks the compound for further development but also has the potential to uncover novel therapeutic applications. The methodologies and comparative framework presented in this guide provide a solid foundation for embarking on these crucial studies.

References

  • In vitro receptor binding assays: general methods and consider
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Identifying small molecule probes for kinases by chemical proteomics.
  • In vitro receptor binding assays: General methods and considerations.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry.
  • Receptor-Ligand Binding Assay. Mtoz Biolabs.
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
  • Receptor-Ligand Binding Assays. Labome.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Kinase Screening and Profiling Services. BPS Bioscience.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • How do I know if the antibody will cross-react?. Proteintech.
  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • cross-reactivity in immunoassays. CANDOR Bioscience.
  • Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide deriva- tives....
  • Quinoline-7-carboxylic acid. MySkinRecipes.
  • Methyl quinoline-7-carboxyl
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 7-Methylquinoline-8-carboxylic acid. MySkinRecipes.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Methyl quinoline-2-carboxyl
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Methyl quinoline-5-carboxyl
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox C
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold in Drug Discovery

The quinoline moiety is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Its versatile nature has made it a cornerstone in the design of inhibitors targeting a range of enzymes and receptors implicated in various diseases, most notably in oncology.[4][5][6] Quinoline-based inhibitors have shown significant promise against targets like protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[5][6]

Molecular docking, a powerful and cost-effective computational technique, has become indispensable in modern drug discovery.[3][7][8] It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, providing valuable insights into binding affinity and interaction patterns.[9][10] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting comparative docking studies of quinoline-based inhibitors. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer clear visualizations to demystify the process.

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

A successful comparative docking study is more than just generating numbers; it's about making informed decisions at every step. The choices of software, scoring functions, and validation methods directly impact the reliability of your in silico predictions.

Choosing Your Tools: A Comparative Look at Docking Software

The landscape of molecular docking software is diverse, with both commercial and open-source options available.[11] For this guide, we will focus on AutoDock Vina , a widely used, open-source program known for its accuracy and speed.[12] While commercial packages like Schrödinger's Glide or GOLD often boast higher accuracy in certain scenarios, AutoDock Vina provides an excellent balance of performance and accessibility for most research applications.[13]

Why AutoDock Vina?

  • Improved Scoring Function: Compared to its predecessor, AutoDock 4, Vina utilizes a hybrid scoring function that combines empirical and knowledge-based terms, leading to better prediction of binding affinities.

  • Enhanced Sampling Algorithm: It employs a Lamarckian Genetic Algorithm for global optimization and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local optimization, allowing for efficient exploration of the ligand's conformational space.

  • Ease of Use: Vina simplifies the docking process by not requiring the user to define atom types for the receptor, as it calculates grids internally.

Pillar 2: Trustworthiness - A Self-Validating Docking Protocol

The credibility of any docking study hinges on a robust and validated protocol. The following step-by-step methodology is designed to be a self-validating system, ensuring the reliability of your comparative results.

Experimental Protocol: Comparative Docking of Quinoline-Based Inhibitors Against Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-validated target in cancer therapy, and numerous quinoline-based inhibitors have been developed against it, making it an ideal case study.[14][15]

Step 1: Protein Preparation - Laying the Foundation

  • Obtain the Receptor Structure: Download the crystal structure of the target protein, in this case, the kinase domain of EGFR, from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2GS2, which is EGFR in complex with a known quinazoline-based inhibitor.

  • Clean the PDB File:

    • Remove all non-essential water molecules, co-factors, and existing ligands from the PDB file. Some water molecules might be crucial for ligand binding; however, for a standard docking protocol, they are typically removed.[16]

    • Add polar hydrogen atoms to the protein, as they are often not resolved in X-ray crystal structures.

    • Assign Gasteiger charges to the protein atoms. This is crucial for calculating the electrostatic interactions in the docking simulation.

  • Software: This can be performed using software like UCSF Chimera or AutoDockTools (ADT).[11]

Step 2: Ligand Preparation - Readying the Key

  • Obtain Ligand Structures: Source the 2D or 3D structures of your quinoline-based inhibitors. These can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable, low-energy conformation. This is a critical step to ensure that the starting conformation of the ligand is realistic.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Software: AutoDockTools (ADT) is the standard tool for preparing ligands for AutoDock Vina.

Step 3: Receptor Grid Generation - Defining the Search Space

  • Identify the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure.

  • Generate the Grid Box: Create a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely but not so large that it wastes computational time.

  • Software: AutoDockTools (ADT) is used to generate the grid parameter file (grid.gpf).

Step 4: Molecular Docking - The Simulation

  • Run AutoDock Vina: Execute the docking simulation using the prepared protein, ligand, and grid parameter files. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity.

  • Command Line Execution: A typical command would look like: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

Step 5: Validation of the Docking Protocol - The Litmus Test

  • Redocking: The most crucial validation step is to re-dock the co-crystallized ligand back into the binding site of the receptor.[16][17][18]

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16][17][18]

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB 1. Obtain Protein Structure (e.g., PDB ID: 2GS2) Clean 3. Clean Protein (Remove water, add hydrogens) PDB->Clean Ligands 2. Obtain Ligand Structures (Quinoline Derivatives) Minimize 4. Minimize Ligand Energy Ligands->Minimize Grid 5. Generate Receptor Grid Clean->Grid Dock 6. Run Molecular Docking (AutoDock Vina) Minimize->Dock Grid->Dock Validate 7. Protocol Validation (Redocking, RMSD < 2.0 Å) Dock->Validate Analyze 8. Analyze Binding Modes & Interactions Validate->Analyze Compare 9. Comparative Analysis of Inhibitors Analyze->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Pillar 3: Authoritative Grounding & Comprehensive References

Data Presentation: Summarizing Docking Results

To facilitate a clear comparison, the quantitative data from the docking study should be summarized in a well-structured table. This table should include the binding affinity (in kcal/mol) and, if available, the inhibition constant (Ki). Lower binding energy values indicate a more favorable binding interaction.[9][10]

Table 1: Comparative Docking Performance of Quinoline-Based Inhibitors against EGFR

Quinoline DerivativeBinding Affinity (kcal/mol)Predicted Ki (µM)Key Interacting Residues
Reference Inhibitor (e.g., Erlotinib) -9.50.045Met793, Leu718, Gly796
Quinoline Derivative A -8.90.150Met793, Leu718, Cys797
Quinoline Derivative B -9.80.028Met793, Leu718, Asp855
Quinoline Derivative C -8.20.450Leu718, Val726, Ala743

Note: The values presented here are hypothetical and for illustrative purposes only. Actual values will be generated from the docking software.

Interpreting the Results: Beyond the Numbers

While the docking score provides a quantitative measure of binding affinity, a thorough analysis of the binding poses and interactions is crucial for understanding the structure-activity relationship (SAR).[19][20][21]

Visualization of Protein-Ligand Interactions

Software like PyMOL or Discovery Studio Visualizer can be used to generate high-quality images of the docked poses and the interactions between the ligand and the protein's active site residues.[22][23][24] Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor contribute significantly to the overall binding energy.

  • Pi-Pi Stacking: Aromatic rings, like the quinoline core, can engage in pi-pi stacking interactions with aromatic residues in the binding pocket (e.g., Phe, Tyr, Trp).

Visualizing the Binding Mode

G cluster_protein EGFR Kinase Domain cluster_ligand Quinoline Inhibitor B Met793 Met793 Leu718 Leu718 Asp855 Asp855 Gatekeeper Thr790 (Gatekeeper) Quinoline_Core Quinoline Core Quinoline_Core->Met793 Hydrogen Bond Quinoline_Core->Leu718 Hydrophobic Interaction Quinoline_Core->Gatekeeper Steric Hindrance (Potential Resistance) Substituent_R1 R1 Substituent Substituent_R1->Asp855 Salt Bridge

Caption: A schematic of key interactions between a quinoline inhibitor and the EGFR active site.

Conclusion: From In Silico Insights to Experimental Validation

This guide provides a robust framework for conducting and interpreting comparative docking studies of quinoline-based inhibitors. By adhering to the principles of scientific integrity, employing a self-validating protocol, and utilizing clear data visualization, researchers can generate reliable in silico data to guide their drug discovery efforts. It is imperative to remember that molecular docking is a predictive tool, and its findings should always be validated through experimental assays to confirm the biological activity of the compounds.[17] The insights gained from these computational studies, however, can significantly accelerate the design and optimization of novel and more effective quinoline-based therapeutics.

References

  • Vertex AI Search. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • Vertex AI Search. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions.
  • PubMed. (n.d.). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase.
  • Reddit. (2024, October 2). Best protein protein docking software to use? Receptor-Protein : r/bioinformatics.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • PubMed Central. (2017, January 16). Software for molecular docking: a review.
  • DNASTAR. (n.d.). NovaDock Molecular Docking Software.
  • The Scripps Research Institute. (n.d.). AutoDock.
  • YouTube. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP.
  • PubMed. (n.d.). Structure activity relationships of quinoline-containing c-Met inhibitors.
  • YouTube. (2020, March 21). Protein-Ligand Interaction Tutorial.
  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • ResearchGate. (2015, July 7). How can I validate a docking protocol?.
  • Vertex AI Search. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • MolSSI Education. (n.d.). Visualizing the Binding Site of a Protein-Ligand Complex.
  • Benchchem. (n.d.). A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors.
  • Benchchem. (n.d.). Comparative Docking Analyses of Quinoline-Based Inhibitors: A Guide for Drug Discovery Professionals.
  • Bio-protocol. (n.d.). 3.5. Validation of Molecular Docking.
  • Semantic Scholar. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • Benchchem. (n.d.). A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Activity.
  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL.
  • ResearchGate. (2025, August 5). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • ResearchGate. (2025, October 24). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • Vertex AI Search. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking).
  • PubMed Central. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • PubMed Central. (2025, January 2). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives.
  • Vertex AI Search. (n.d.). Review on recent development of quinoline for anticancer activities.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ResearchGate. (2021, October 22). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, August 1). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction.
  • ResearchGate. (n.d.). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.
  • AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”.
  • ResearchGate. (2020, March 18). Quantum modelling and molecular docking evaluation of some selected quinoline derivatives as anti-tubercular agents.
  • ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction.
  • Semantic Scholar. (n.d.). [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.
  • CABI Digital Library. (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and purity assessment of Methyl quinoline-7-carboxylate. While specific validated methods for this compound are not extensively published, this document outlines a comprehensive validation strategy based on established principles for structurally similar molecules, supported by experimental data from related quinoline derivatives.

The Analytical Challenge: Why Method Validation is Critical

This compound, a key heterocyclic compound, presents unique analytical challenges due to its potential for isomeric impurities and degradation products. A validated analytical method ensures that the measurements are accurate, precise, and specific for the analyte of interest, which is paramount for regulatory submissions and quality control in pharmaceutical development. The validation process, guided by international standards such as the ICH Q2(R1) guidelines, provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for this compound is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile method for the analysis of non-volatile and semi-volatile quinoline derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile impurities, but often requires derivatization for polar analytes like quinoline carboxylic acids.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Selectivity High (excellent for isomeric separation)Very High (mass-based detection)Low (prone to interference)
Sensitivity Moderate to HighVery HighLow to Moderate
Quantification ExcellentGood (requires stable derivatization)Good (for pure samples)
Sample Throughput HighModerateHigh
Cost ModerateHighLow
Typical Application Purity, Assay, Stability TestingImpurity Profiling, Trace AnalysisPreliminary Quantification

Proposed HPLC Method for Validation

Based on the analysis of structurally related methyl quinoline carboxylate isomers, a reversed-phase HPLC method with UV detection is proposed as the most suitable technique for the validation of this compound analysis.

Chromatographic Conditions

|

A Comparative Guide to the Synthetic Routes of Quinoline Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Nucleus

The quinoline scaffold is a privileged heterocyclic system of paramount importance in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antihypertensive effects.[1] The incorporation of a carboxylate ester functionality onto the quinoline ring often enhances biological activity and modulates physicochemical properties, making these compounds highly sought-after targets in drug discovery programs.[2] Consequently, the development of efficient and versatile synthetic routes to quinoline carboxylate esters is a topic of continuous research and optimization.

This guide provides a comparative analysis of the principal synthetic strategies for accessing quinoline carboxylate esters. We will delve into the mechanistic underpinnings of classical named reactions and explore modern, more sustainable methodologies. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific needs.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

For over a century, a set of robust and reliable reactions has formed the bedrock of quinoline synthesis. While sometimes requiring harsh conditions, these methods remain valuable for their scalability and the diversity of accessible derivatives.

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinoline-3-Carboxylate Esters

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives, which can be further functionalized.[3][4] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[3][5]

Mechanism and Key Experimental Choices: The reaction begins with the nucleophilic attack of the aniline on the electron-deficient double bond of the malonic ester derivative, leading to an intermediate that cyclizes at high temperatures.[3] The choice of solvent is critical; high-boiling point solvents like Dowtherm A are often used to achieve the necessary temperatures for cyclization. The initial condensation is typically performed at a lower temperature before heating to effect the ring closure.

Advantages:

  • Readily available starting materials.

  • Good yields for a variety of substituted anilines.

  • Provides access to the biologically important 4-quinolone core.

Limitations:

  • Requires high reaction temperatures.

  • The cyclization step can be sensitive to the electronic nature of the substituents on the aniline.

Workflow for the Gould-Jacobs Reaction:

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Optional Step 3: Hydrolysis & Decarboxylation A Aniline C Anilinomethylenemalonate Intermediate A->C Nucleophilic Addition-Elimination B Alkoxymethylenemalonic Ester B->C D Thermal Cyclization (High Temperature) C->D Heat E Ethyl 4-hydroxyquinoline-3-carboxylate D->E F Saponification E->F Base G 4-Hydroxyquinoline-3-carboxylic acid F->G H Decarboxylation G->H Heat I 4-Hydroxyquinoline H->I

Caption: Workflow of the Gould-Jacobs reaction.

The Doebner-von Miller Reaction: Access to 2- and 4-Substituted Quinolines

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds to react with anilines under acidic conditions, yielding a variety of substituted quinolines.[6][7][8] This method is particularly useful for preparing quinolines with substitution at the 2- and/or 4-positions.

Mechanism and Key Experimental Choices: The reaction mechanism is complex and has been a subject of debate, but it is generally accepted to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[8][9] The choice of acid catalyst is crucial, with Lewis acids like tin tetrachloride and Brønsted acids such as p-toluenesulfonic acid being commonly employed.[8] The reaction can suffer from low yields due to polymerization of the carbonyl substrate, a challenge that can be mitigated by using a biphasic reaction medium.[7]

Advantages:

  • Versatility in the substitution pattern of the resulting quinoline.

  • Experimentally simpler and less hazardous than the Skraup synthesis.

Limitations:

  • Can produce a mixture of regioisomers.

  • Yields can be moderate due to side reactions.

  • Harsh acidic conditions may not be suitable for sensitive substrates.

Mechanism of the Doebner-von Miller Reaction:

Doebner_von_Miller A Aniline C 1,4-Adduct A->C 1,4-Addition B α,β-Unsaturated Carbonyl B->C D Cyclization C->D E 1,2-Dihydroquinoline D->E F Oxidation E->F G Substituted Quinoline F->G

Caption: Simplified mechanism of the Doebner-von Miller reaction.

The Pfitzinger Reaction: Synthesis of Quinoline-4-Carboxylic Acids

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10][11][12] These carboxylic acids can then be readily esterified.

Mechanism and Key Experimental Choices: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which forms a keto-acid intermediate.[12] This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[10] The choice of a strong base, such as potassium hydroxide, is essential for the initial ring opening of isatin.[12][13]

Advantages:

  • Direct synthesis of quinoline-4-carboxylic acids, which are precursors to the corresponding esters.

  • Good yields and a wide substrate scope.

Limitations:

  • Requires strongly basic conditions.

  • The availability of substituted isatins can be a limiting factor.

The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[11][14] This method is highly convergent and can be used to prepare a wide variety of substituted quinolines, including those with carboxylate ester groups.

Mechanism and Key Experimental Choices: The reaction proceeds via an initial aldol-type condensation to form a chalcone-like intermediate, followed by cyclization and dehydration. The choice of catalyst (acid or base) can influence the reaction rate and yield. Recent modifications have employed milder catalysts like ceric ammonium nitrate to achieve the transformation at ambient temperature.[15]

Advantages:

  • High atom economy and convergence.

  • Generally good to excellent yields.

  • Can be performed under relatively mild conditions with modern catalysts.[15]

Limitations:

  • The availability of appropriately substituted o-aminoaryl aldehydes and ketones can be a constraint.[16]

Modern Synthetic Methodologies: Towards Greener and More Efficient Syntheses

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis.[17][18][19] These modern approaches often offer advantages in terms of milder reaction conditions, shorter reaction times, and reduced environmental impact.

Nanocatalyzed Synthesis

The use of nanocatalysts has emerged as a promising green approach for the synthesis of quinoline derivatives.[1][18] Nanoparticles of metals such as iron, copper, and zinc have demonstrated high catalytic activity in promoting one-pot syntheses of polysubstituted quinolines.[18]

Advantages:

  • High catalytic activity and selectivity.

  • Ease of catalyst separation and reusability.[1]

  • Often conducted in environmentally benign solvents like water or ethanol, or under solvent-free conditions.[18]

Limitations:

  • Potential for metal leaching from the nanocatalyst.

  • The synthesis and characterization of the nanocatalysts can be complex.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate many organic reactions, including the synthesis of quinoline carboxylate esters.[20][21] This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods.[22][23]

Advantages:

  • Significant reduction in reaction times (minutes versus hours).[21]

  • Improved yields and cleaner reaction profiles.

  • Enhanced energy efficiency.

Limitations:

  • Requires specialized microwave reactor equipment.

  • Scalability can be a challenge for industrial applications.

Transition Metal-Catalyzed C-H Activation

Recent advances in organometallic chemistry have led to the development of transition metal-catalyzed reactions involving C-H activation for the synthesis of quinolines. For instance, rhodium-catalyzed cyclization of anilines with alkynyl esters provides a regioselective route to quinoline carboxylates.[24]

Advantages:

  • High regioselectivity.

  • Access to novel substitution patterns.

  • Often proceeds under mild reaction conditions.

Limitations:

  • The cost and toxicity of some transition metal catalysts.

  • The need for specific directing groups in some cases.

Comparative Analysis of Synthetic Routes

Synthetic Route Target Moiety Key Reactants Typical Conditions Advantages Disadvantages
Gould-Jacobs 4-Hydroxyquinoline-3-carboxylate estersAniline, AlkoxymethylenemalonateHigh temperature (e.g., Dowtherm A)Readily available starting materials, good yieldsHigh temperatures required, limited to 4-hydroxy derivatives
Doebner-von Miller 2- and/or 4-Substituted quinolinesAniline, α,β-Unsaturated carbonylAcidic (Brønsted or Lewis)Versatile substitution patternsCan produce regioisomers, moderate yields
Pfitzinger Quinoline-4-carboxylic acids (ester precursors)Isatin, Carbonyl with α-methyleneStrongly basic (e.g., KOH)Direct route to 4-carboxyquinolinesStrongly basic conditions, relies on isatin availability
Friedländer 2-, 3-, and 4-Substituted quinolineso-Aminoaryl aldehyde/ketone, α-Methylene compoundAcid or base catalysisConvergent, high atom economy, good yieldsRelies on availability of o-aminoaryl carbonyls[16]
Nanocatalysis Polysubstituted quinolinesVariousOften mild, green solventsReusable catalyst, environmentally friendlyPotential for metal leaching
Microwave-Assisted Various quinoline estersVariousMicrowave irradiationRapid reaction times, high yieldsSpecialized equipment needed, scalability concerns
C-H Activation Regioselectively substituted quinoline estersAniline, AlkyneTransition metal catalyst (e.g., Rh)High regioselectivity, mild conditionsCost and toxicity of catalysts

Experimental Protocols

Representative Protocol for the Gould-Jacobs Reaction: Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
  • Condensation: A mixture of 3-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) is heated at 100-110 °C for 1 hour.

  • Cyclization: The reaction mixture is then added dropwise to 100 mL of vigorously stirred, boiling Dowtherm A over 15-20 minutes. The mixture is refluxed for an additional 15 minutes.

  • Work-up: After cooling, the reaction mixture is diluted with 200 mL of petroleum ether. The precipitated solid is collected by filtration, washed with petroleum ether, and dried.

  • Purification: The crude product can be recrystallized from ethanol or purified by column chromatography to yield the desired product.

Representative Protocol for the Pfitzinger Reaction: Synthesis of 2-Phenylquinoline-4-carboxylic acid
  • Base Solution Preparation: A solution of potassium hydroxide (10 g) in 30 mL of 95% ethanol is prepared in a round-bottom flask.[12]

  • Isatin Ring Opening: Isatin (5.0 g) is added to the stirred KOH solution.[12]

  • Condensation and Cyclization: Acetophenone is added to the reaction mixture, which is then refluxed for 4-6 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with acetic acid to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent.

Conclusion

The synthesis of quinoline carboxylate esters can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical reactions such as the Gould-Jacobs, Doebner-von Miller, Pfitzinger, and Friedländer syntheses provide robust and well-established routes to a wide range of derivatives. Modern methodologies, including nanocatalysis, microwave-assisted synthesis, and transition metal-catalyzed C-H activation, offer greener, more efficient, and often more selective alternatives. The choice of the most appropriate synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired environmental footprint of the process.

References

  • Nanocatalyzed Green Protocols: An Overview. ACS Omega.
  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
  • A Comparative Guide to the Synthetic Routes of Functionalized Quinolines. Benchchem.
  • Green Synthesis of Quinoline Compounds: Applic
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline deriv
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Pfitzinger reaction. Wikipedia.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Gould–Jacobs reaction. Wikipedia.
  • Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines.
  • Doebner–Miller reaction. Wikipedia.
  • Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • 1956-1959 Research Article Applic
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • The Friedländer Synthesis of Quinolines.
  • Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry (RSC Publishing). [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles.
  • Combes quinoline synthesis. Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
  • Combes Quinoline Synthesis. Unknown Source.
  • Synthesis of Quinoline and deriv
  • Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al..
  • Gould-Jacobs Reaction. Unknown Source.
  • Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4..
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research. [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Microwave‐Assisted Synthesis of Quinoline Derivatives
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Unknown Source.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Quinoline Analogs as MRP2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of methodologies for evaluating novel quinoline analogs as inhibitors of the Multidrug Resistance-Associated Protein 2 (MRP2). This document moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, data interpretation, and the causal relationships that underpin these evaluations. Our objective is to equip you with the expertise to design and execute robust, self-validating studies for the identification and characterization of potent and selective MRP2 inhibitors.

The Critical Role of MRP2 in Drug Disposition and Resistance

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a crucial ATP-binding cassette (ABC) transporter predominantly located on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and intestinal epithelia.[1][2] Its primary function is the ATP-dependent efflux of a wide array of endogenous and xenobiotic compounds, particularly conjugated metabolites like glucuronides and glutathione conjugates.[1][3]

The clinical significance of MRP2 is profound. It plays a pivotal role in drug disposition and detoxification, and its overexpression is a key mechanism of multidrug resistance in cancer chemotherapy, leading to the efflux of anticancer agents such as cisplatin and methotrexate.[1][3] Furthermore, inhibition of MRP2 can lead to drug-drug interactions and drug-induced liver injury (DILI) due to the accumulation of toxic substrates.[4][5] Consequently, the identification of potent and selective MRP2 inhibitors is of paramount importance for overcoming multidrug resistance and mitigating adverse drug reactions. Quinoline-based scaffolds have emerged as a promising class of molecules for targeting MRP2.[6][7][8]

Experimental Strategies for Evaluating MRP2 Inhibition by Quinoline Analogs

A multi-tiered approach is essential for the comprehensive biological evaluation of novel quinoline analogs as MRP2 inhibitors. This typically involves a combination of cell-based and cell-free assays to assess cytotoxicity, inhibitory potency, and mechanism of action.

Preliminary Cytotoxicity Assessment: The MTT Assay

Before evaluating the direct inhibitory effect of novel quinoline analogs on MRP2, it is imperative to assess their intrinsic cytotoxicity. This ensures that any observed reduction in MRP2-mediated transport is a direct consequence of transporter inhibition and not a result of cellular toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[6][7][8]

Causality Behind the Choice: The MTT assay provides a reliable measure of cell viability by quantifying the metabolic activity of living cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of viable cells. This allows for the determination of a concentration range where the quinoline analogs are non-toxic and can be safely used in subsequent MRP2 inhibition assays.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate both MRP2-overexpressing cells (e.g., A2780/RCIS) and the corresponding parental drug-sensitive cell line (e.g., A2780) in 96-well plates at an appropriate density and allow them to adhere overnight.[6][7]

  • Compound Treatment: Treat the cells with a serial dilution of the novel quinoline analogs for a predetermined period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Cell-Based MRP2 Inhibition Assay: The 5-CFDA Efflux Assay

Once a non-toxic concentration range for the quinoline analogs has been established, their ability to inhibit MRP2-mediated efflux can be assessed using a cell-based assay. A common and effective method utilizes the fluorescent substrate 5-carboxyfluorescein diacetate (5-CFDA).[6][7][8][9]

Mechanism of Action: 5-CFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent and membrane-impermeable 5-carboxyfluorescein (5-CF). In MRP2-overexpressing cells, 5-CF is actively transported out of the cell. Inhibition of MRP2 by a quinoline analog will lead to the intracellular accumulation of 5-CF, resulting in an increased fluorescence signal.

Experimental Protocol: 5-CFDA Efflux Assay

  • Cell Seeding: Seed MRP2-overexpressing cells (e.g., A2780/RCIS) in a 96-well plate and allow them to adhere.

  • Pre-incubation with Inhibitors: Pre-incubate the cells with various concentrations of the novel quinoline analogs or a known MRP2 inhibitor (e.g., MK-571) for a short period (e.g., 30-60 minutes).

  • Substrate Loading: Add 5-CFDA to all wells and incubate to allow for its uptake and conversion to 5-CF.

  • Efflux Period: Remove the 5-CFDA-containing medium and replace it with fresh medium containing the respective inhibitors. Allow for a defined efflux period.

  • Fluorescence Measurement: Measure the intracellular fluorescence of 5-CF using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Compare the fluorescence in inhibitor-treated cells to that in vehicle-treated cells. Higher fluorescence indicates greater MRP2 inhibition. Calculate the IC50 for MRP2 inhibition.

Caption: Workflow for the biological evaluation of quinoline analogs as MRP2 inhibitors.

In Vitro Vesicular Transport Assay: The Gold Standard for Mechanistic Insights

For a more direct and mechanistic assessment of MRP2 inhibition, the vesicular transport assay is the preferred method.[10][11] This cell-free system utilizes inside-out membrane vesicles prepared from cells overexpressing MRP2 (e.g., Sf9 insect cells or HEK293 cells).[4][12] This approach eliminates confounding factors present in whole-cell systems, such as drug metabolism and the activity of other transporters.

Underlying Principle: In this assay, the ATP-dependent uptake of a radiolabeled or fluorescent MRP2 probe substrate (e.g., [³H]-estradiol-17β-D-glucuronide or 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF)) into the inverted membrane vesicles is measured in the presence and absence of the quinoline analog.[4][11][12] A reduction in substrate uptake in the presence of the analog is a direct measure of its inhibitory activity on MRP2.

Experimental Protocol: Vesicular Transport Assay

  • Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing human or rodent MRP2.

  • Incubation Mixture: Prepare an incubation mixture containing the membrane vesicles, the MRP2 probe substrate, and the quinoline analog at various concentrations in a suitable buffer.

  • Initiation of Transport: Initiate the transport reaction by adding ATP. A parallel reaction with AMP instead of ATP serves as a negative control to determine non-specific binding and passive diffusion.[4]

  • Termination of Reaction: After a defined incubation period at 37°C, stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane to separate the vesicles from the incubation medium.

  • Quantification: Quantify the amount of substrate trapped within the vesicles by liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement (for fluorescent substrates).

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP. Determine the IC50 value of the quinoline analog for MRP2 inhibition.

Vesicular_Transport_Assay start Prepare incubation mixture: MRP2 vesicles + probe substrate + quinoline analog initiate_atp Initiate transport with ATP start->initiate_atp initiate_amp Negative control: Initiate with AMP start->initiate_amp incubate Incubate at 37°C initiate_atp->incubate initiate_amp->incubate stop_filter Stop reaction and filter incubate->stop_filter quantify_atp Quantify substrate uptake (ATP) stop_filter->quantify_atp quantify_amp Quantify substrate uptake (AMP) stop_filter->quantify_amp calculate Calculate ATP-dependent transport quantify_atp->calculate quantify_amp->calculate analyze Determine IC50 calculate->analyze

Caption: Experimental workflow for the MRP2 vesicular transport assay.

Comparative Analysis of Novel Quinoline Analogs

Structure-Activity Relationship Insights

Studies have revealed key structural features of quinoline analogs that are important for MRP2 inhibition. For instance, the position of a benzoyl group on the quinoline ring and the presence of a carboxyl group at position 4 can significantly influence inhibitory activity.[6][7][8] Specifically, 8-benzoyl-2-arylquinolines have shown greater activity compared to their 6-benzoyl isomers, and a carboxyl group at position 4 appears to interact with the MRP2 protein.[7] Molecular docking studies can further elucidate the binding modes of these analogs within the MRP2 substrate-binding pocket.[6][8]

Data Presentation: A Comparative Table

The following table provides a template for summarizing the biological data for a series of novel quinoline analogs, allowing for a clear comparison of their cytotoxicity and MRP2 inhibitory potency.

Compound IDQuinoline Scaffold ModificationCytotoxicity IC50 (µM) (A2780 cells)MRP2 Inhibition IC50 (µM)Reference Compound
Novel Analog 1 8-benzoyl, 4-carboxy>10015.2Ketoprofen
Novel Analog 2 6-benzoyl, 4-carboxy>10025.8MK-571
Novel Analog 3 8-benzoyl, 4-ester>10045.1
Compound 6d 4-carboxy, 2-(dimethoxyphenyl)LowMost potent in series
Compound 7d Methyl ester of 6dLowLess potent than 6d

Data for compounds 6d and 7d are qualitative based on the provided search results, which indicate their relative potencies.[6][7][8]

Conclusion and Future Directions

The biological evaluation of novel quinoline analogs as MRP2 inhibitors is a multifaceted process that requires a logical progression from assessing cytotoxicity to determining direct inhibitory effects using both cell-based and cell-free systems. By employing the robust methodologies outlined in this guide, researchers can generate high-quality, reproducible data that will facilitate the identification of promising lead compounds. Future studies should aim to further elucidate the SAR of quinoline analogs, optimize their potency and selectivity, and ultimately progress the most promising candidates to in vivo models of drug resistance and disposition.[13][14]

References

  • Zarghi, A., Rastegar, H., Dadrass, A., & Shafaati, A. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 16(4), 335-345. [Link]

  • Zarghi, A., Rastegar, H., Dadrass, A., & Shafaati, A. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 16(4), 335-345. [Link]

  • Kis, E., et al. (2010). The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2. Nature Protocols, 5(4), 781-794. [Link]

  • Zarghi, A., Rastegar, H., Dadrass, A., & Shafaati, A. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. ResearchGate. [Link]

  • Ghibellini, G., et al. (2007). A high throughput in vitro mrp2 assay to predict in vivo biliary excretion. Drug Metabolism and Disposition, 35(10), 1936-1942. [Link]

  • SOLVO Biotechnology. (n.d.). MRP2 - Transporters. [Link]

  • BioIVT. (n.d.). MRP2 Transporter Assay. [Link]

  • Evotec. (n.d.). BSEP, MRP2, MRP3 & MRP4 Inhibition. [Link]

  • Zarghi, A., Rastegar, H., Dadrass, A., & Shafaati, A. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. SID. [Link]

  • Zarghi, A., Rastegar, H., Dadrass, A., & Shafaati, A. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Civilica. [Link]

  • Taconic. (n.d.). Mrp2 Targeted Mutation Mice. [Link]

  • de Graaf, K., et al. (2020). Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats. Pharmaceutics, 12(6), 493. [Link]

  • Li, N., et al. (2018). Evaluation of Drug-Transporter Interactions Using In Vitro and In Vivo Models. Current Drug Metabolism, 19(1), 26-41. [Link]

  • Wissel, G., et al. (2017). A Structure-Activity Relationship Study of ABCC2 Inhibitors. Pharmaceutical Research, 34(6), 1235-1246. [Link]

  • Chu, X. Y., et al. (2004). Characterization of Mice Lacking the Multidrug Resistance Protein Mrp2 (Abcc2). Journal of Pharmacology and Experimental Therapeutics, 309(1), 175-184. [Link]

  • Weiss, J., et al. (2007). Inhibition of MRP1/ABCC1, MRP2/ABCC2, and MRP3/ABCC3 by nucleoside, nucleotide, and non-nucleoside reverse transcriptase inhibitors. Journal of Antimicrobial Chemotherapy, 60(4), 773-778. [Link]

  • Kalvass, J. C., et al. (2018). In Vitro Stimulation of Multidrug Resistance-Associated Protein 2 Function Is Not Reproduced In Vivo in Rats. Molecular Pharmaceutics, 15(9), 4216-4224. [Link]

  • van de Steeg, E., et al. (2010). Species-dependent transport and modulation properties of human and mouse multidrug resistance protein 2 (MRP2/Mrp2, ABCC2/Abcc2). Drug Metabolism and Disposition, 38(7), 1129-1137. [Link]

  • Deeley, R. G., & Cole, S. P. (2006). Substrates and inhibitors of human multidrug resistance associated proteins and the implications in drug development. Current Cancer Drug Targets, 6(4), 287-311. [Link]

  • Liu, X., et al. (2013). Interactions between human multidrug resistance related protein (MRP2; ABCC2) and excipients commonly used in self-emulsifying drug delivery systems (SEDDS). International Journal of Pharmaceutics, 448(1), 143-151. [Link]

  • Matsson, P., et al. (2008). Prediction and identification of drug interactions with the human ATP-binding cassette transporter multidrug-resistance associated protein 2 (MRP2; ABCC2). Journal of Medicinal Chemistry, 51(11), 3275-3286. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl Quinoline-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the responsible management of chemical reagents is as critical as the discoveries they enable. This guide provides a detailed, procedural framework for the safe disposal of methyl quinoline-7-carboxylate. As a specific Safety Data Sheet (SDS) for this isomer is not consistently available, the protocols herein are synthesized from the established hazard profiles of closely related quinoline derivatives and foundational principles of laboratory chemical safety. It is imperative to treat this compound as hazardous waste and to consult your institution's Environmental Health & Safety (EHS) department for adherence to local, state, and national regulations.[1][2]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of a chemical class is the first step in ensuring safe handling and disposal. Quinoline and its derivatives are recognized as hazardous substances.[1] The primary risks associated with compounds in this family, such as methyl quinoline-6-carboxylate and 7-methylquinoline, include irritation to the skin, eyes, and respiratory system.[3][4] Therefore, all waste streams containing this compound must be considered hazardous to prevent environmental release and personnel exposure.

Table 1: Synthesized Hazard Profile for Quinoline Derivatives

Hazard Classification Description Primary Sources
Skin Irritation Causes skin irritation.[3][4][5] GHS Category 2
Eye Irritation/Damage Causes serious eye irritation or damage.[3][4] GHS Category 2A / 1
Respiratory Irritation May cause respiratory irritation.[3][4][6] GHS STOT SE 3

| Acute Toxicity (Oral/Dermal) | Harmful if swallowed or in contact with skin.[5][7] | GHS Category 4 |

Pre-Disposal Safety: Engineering and Personal Protective Measures

Before beginning any disposal-related activities, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[9]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling waste containing this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard/Reference
Eye and Face Chemical safety goggles or a face shield. OSHA 29 CFR 1910.133 or EN 166.[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and use proper removal technique.[10]
Body Laboratory coat. ---

| Respiratory | A NIOSH/MSHA-approved respirator may be required for large spills or if dust is generated.[8][10] | Use in a well-ventilated area is the minimum requirement.[1] |

Step-by-Step Disposal Procedures

The core principle of chemical disposal is the strict segregation and containment of hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [1][8]

Step 1: Waste Stream Identification and Segregation

Properly identifying and segregating waste is the most critical step. All materials that have come into contact with this compound are considered hazardous waste. This includes solid and liquid waste.

Start Waste Generated Decision1 Has this material contacted Methyl Quinoline-7-Carboxylate? Start->Decision1 HW Designate as Hazardous Waste Decision1->HW  Yes NonHW Non-Hazardous Waste (General Lab Trash) Decision1->NonHW No   Segregate Segregate into appropriate Hazardous Waste Container (Solid vs. Liquid) HW->Segregate cluster_prep Preparation cluster_disposal Disposal Process cluster_final Final Steps Prep 1. Don PPE (Goggles, Gloves, Lab Coat) WorkArea 2. Work in Fume Hood Prep->WorkArea Segregate 3. Segregate Waste (Solid vs. Liquid) WorkArea->Segregate CollectSolid 4a. Collect Solid Waste in Labeled Container Segregate->CollectSolid CollectLiquid 4b. Collect Liquid Waste in Labeled Container Segregate->CollectLiquid Store 5. Store Sealed Containers in Designated Area CollectLiquid->Store Contact 6. Arrange for EHS Pickup Store->Contact Decon 7. Decontaminate Surfaces & Glassware Contact->Decon RemovePPE 8. Remove & Dispose of PPE Decon->RemovePPE

Caption: Comprehensive workflow for this compound disposal.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem. 8

  • Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem. 1

  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812. PubChem - NIH.

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • How to dispose of quinoline safely? BIOSYNCE.

  • SAFETY DATA SHEET - Quinoline, 6-methyl-. Fisher Scientific.

  • Material Safety Data Sheet - Methyl quinoline-4-carboxylate. Capot Chemical.

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH.

  • Safety data sheet - 2-Methylquinoline. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Quinoline-3-carboxylic acid. Fisher Scientific.

  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem.

  • Safety Data Sheet - Methyl quinoxaline-6-carboxylate. Apollo Scientific.

  • 7-Methylquinoline | C10H9N | CID 11927. PubChem - NIH.

  • Safety Data Sheet: 6-Methylquinoline. Chemos GmbH & Co.KG.

  • Quinoline. Wikipedia.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Microbial degradation of quinoline. ResearchGate.

  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • SAFETY DATA SHEET - Quinoline. Fisher Scientific.

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Methyl quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. As researchers and drug development professionals, the nuanced handling of novel quinoline derivatives is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Methyl quinoline-7-carboxylate, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound and its structural congeners are classified as irritants. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][4]

While comprehensive toxicological data for this compound is not extensively documented, the known hazards of related quinoline compounds necessitate a cautious approach. Quinoline itself is classified as toxic if swallowed and harmful in contact with skin.[5][6] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of after handling the compound.[3][4]
Eye and Face Protection Tight-sealing safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[3][7]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.To prevent inhalation of the compound, which can lead to respiratory tract irritation.[1][4]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Donning and Doffing of PPE: A Critical Workflow

The order of donning and doffing PPE is crucial to prevent cross-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Fig. 1: Standard Operating Procedure for Donning and Doffing PPE.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][7]

  • Avoiding Dust Formation: As a solid, care must be taken to avoid the formation of dust during weighing and transfer.[4][8]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3][5] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1][9][10]

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

For a small spill:

  • Evacuate and Ventilate: If safe to do so, increase ventilation in the area.

  • Absorb: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[4] Avoid creating dust.[4]

  • Decontaminate: Clean the spill area with soap and water.[11][12]

  • Dispose: Treat the collected waste as hazardous material and dispose of it according to institutional and local regulations.[12]

For a large spill:

  • Evacuate the area immediately.

  • Notify your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill without appropriate training and equipment.

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small Spill Assess->SmallSpill < 1 Liter LargeSpill Large Spill Assess->LargeSpill > 1 Liter Absorb Absorb with Inert Material SmallSpill->Absorb EvacuateLarge Evacuate Area LargeSpill->EvacuateLarge NotifyEHS Notify EHS EvacuateLarge->NotifyEHS Collect Collect into Labeled Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Fig. 2: Decision-Making Workflow for Spill Response.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Service: Arrange for disposal through a licensed professional waste disposal service.[4] Do not dispose of this material down the drain or in regular trash.[4][5]

Emergency Procedures: Preparedness is Key

Emergency SituationFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.[3][4]
Skin Contact Take off immediately all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice/attention.[1][3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][4] If you feel unwell, call a poison center or doctor.[1]
Ingestion Rinse mouth with water.[4] Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[5]

In all cases of exposure, show the Safety Data Sheet to the attending medical professional. [3]

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • Capot Chemical. MSDS of Methyl 4-methyl-2-oxo-1H-quinoline-7-carboxylate. [Link]

  • EHSO. Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate. [Link]

  • Capot Chemical. material safety data sheet. [Link]

  • ScienceLab.com. Material Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11927, 7-Methylquinoline. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl quinoline-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl quinoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.